1-[2-(1H-imidazol-1-yl)phenyl]methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2-imidazol-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDMBRSDCFLSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390303 | |
| Record name | 1-[2-(1H-imidazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25373-55-1 | |
| Record name | 1-[2-(1H-imidazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(1H-Imidazol-1-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-[2-(1H-imidazol-1-yl)phenyl]methanamine: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine, a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. The guide elucidates the compound's core physicochemical properties, proposes a robust synthetic pathway, details its predicted spectroscopic profile, and explores its chemical reactivity and potential applications in drug discovery. As a bifunctional molecule featuring a reactive primary amine and a pharmacologically significant imidazole moiety, this compound serves as a versatile scaffold for the synthesis of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.
Compound Identification and Core Properties
This compound is a chemical compound characterized by a phenyl ring substituted at the 1 and 2 (ortho) positions with an aminomethyl group (-CH₂NH₂) and a 1H-imidazol-1-yl group, respectively. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.
Caption: Chemical Structure of this compound.
The primary amine offers a reactive site for derivatization, while the imidazole ring is a known pharmacophore present in numerous biologically active compounds, capable of acting as a hydrogen bond donor/acceptor and a ligand for metal ions.[1][2]
Table 1: Core Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2-imidazol-1-ylphenyl)methanamine | [3] |
| CAS Number | 25373-55-1 | [3] |
| Molecular Formula | C₁₀H₁₁N₃ | [3][4][5] |
| Molecular Weight | 173.21 g/mol | [3][5] |
| Appearance | Solid | [4][5] |
| XLogP3 (Computed) | 0.5 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 43.8 Ų | [3] |
| InChI Key | JHDMBRSDCFLSTD-UHFFFAOYSA-N |[5] |
Proposed Synthesis and Purification
While specific literature detailing the synthesis of this compound is sparse, a reliable and scalable route can be proposed based on established synthetic methodologies for analogous structures. The most logical pathway involves a two-step sequence starting from an activated halobenzonitrile, proceeding through an N-arylation reaction followed by nitrile reduction.
Causality of Experimental Design: This synthetic approach is chosen for its efficiency and use of readily available starting materials. 2-Fluorobenzonitrile is selected as the electrophile due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution (SₙAr), which is often superior to other halogens in this context. The subsequent reduction of the nitrile is a well-established and high-yielding transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol
Step 1: Synthesis of 2-(1H-imidazol-1-yl)benzonitrile (Intermediate)
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Reagent Addition: Add anhydrous dimethylformamide (DMF) to the flask, followed by imidazole (1.2 eq.) and 2-fluorobenzonitrile (1.0 eq.).
-
Reaction: Heat the reaction mixture to 120-140 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Workup and Isolation: Cool the mixture to room temperature and pour it into ice-cold water. The product may precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum. If the product is an oil, extract the aqueous mixture with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound (Final Product)
-
Reactor Setup: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve the intermediate, 2-(1H-imidazol-1-yl)benzonitrile (1.0 eq.), in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as indicated by TLC/HPLC.
-
Quenching and Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and producing a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a gradient of dichloromethane/methanol, potentially with a small amount of ammonium hydroxide to prevent tailing.
Spectroscopic and Analytical Profile
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Characteristics |
|---|---|
| ¹H NMR | Aromatic Protons (Phenyl): ~7.2-7.8 ppm (multiplets, 4H).Aromatic Protons (Imidazole): ~7.0-7.9 ppm (singlets or doublets, 3H).Methylene Protons (-CH₂-): ~3.8-4.2 ppm (singlet, 2H).Amine Protons (-NH₂): ~1.5-2.5 ppm (broad singlet, 2H, exchanges with D₂O). |
| ¹³C NMR | Aromatic Carbons (Phenyl): ~120-145 ppm (6 signals).Aromatic Carbons (Imidazole): ~117-138 ppm (3 signals).Methylene Carbon (-CH₂-): ~40-45 ppm (1 signal). |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 173.0953 (exact mass).[3]Key Fragments: Loss of -NH₂ (m/z = 157), cleavage of the aminomethyl group (m/z = 143), imidazole ring fragments. |
| FT-IR (KBr) | N-H Stretch (Amine): ~3300-3400 cm⁻¹ (two bands, primary amine).Aromatic C-H Stretch: ~3000-3100 cm⁻¹.Aliphatic C-H Stretch: ~2850-2950 cm⁻¹.Aromatic C=C Stretch: ~1450-1600 cm⁻¹.N-H Bend (Amine): ~1600-1650 cm⁻¹. |
Chemical Reactivity and Medicinal Chemistry Applications
The utility of this compound in drug development stems from its identity as a versatile chemical scaffold. The primary amine and the imidazole ring offer distinct points for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity.
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Primary Amine Reactivity: The aminomethyl group is a potent nucleophile and a key handle for derivatization. It readily undergoes reactions such as acylation to form amides, alkylation, and reductive amination with aldehydes and ketones to generate secondary and tertiary amines. These transformations are fundamental in building larger, more complex molecules.
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Imidazole Ring: The imidazole moiety is a privileged structure in medicinal chemistry, known for its ability to engage in crucial biological interactions.[1] It can act as a hydrogen bond donor (N-H) and acceptor (lone pair on the other nitrogen), and its basic nitrogen can be protonated at physiological pH, enabling ionic interactions. Furthermore, it is an effective metal-coordinating ligand, a property leveraged in the design of metalloenzyme inhibitors. The imidazole core is found in drugs with a vast range of activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2]
Caption: Role as a scaffold in drug discovery.
This scaffold is particularly relevant for developing inhibitors of enzymes like kinases, where the imidazole can mimic the hinge-binding interactions of adenine in ATP.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
-
GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5]
-
Signal Word: Danger.[5]
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Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is a chemical building block with significant potential for researchers in organic synthesis and drug discovery. Its bifunctional nature, combining a reactive primary amine with the pharmacologically validated imidazole ring, provides a robust platform for generating diverse chemical libraries. The synthetic route proposed herein offers a practical method for its preparation, enabling further investigation into its utility as a scaffold for novel therapeutics. Proper handling is essential due to its irritant and corrosive properties.
References
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PubChem. (n.d.). 1-(2-(1H-imidazol-1-yl)phenyl)methanamine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to 1-[2-(1H-imidazol-1-yl)phenyl]methanamine (CAS: 25373-55-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine, a molecule of interest in medicinal chemistry and drug discovery. This document delves into its chemical and physical properties, plausible synthetic routes, potential mechanisms of action based on its structural motifs, and its prospective applications in the development of novel therapeutics.
Core Compound Profile
This compound is a bifunctional organic molecule featuring a phenyl ring substituted with an aminomethyl group and an imidazol-1-yl group at the ortho position. The presence of the imidazole ring, a well-known pharmacophore, and a primary amine function suggests its potential for diverse interactions with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is crucial for its laboratory handling, formulation, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | (2-(1H-Imidazol-1-yl)phenyl)methanamine | [1][2] |
| CAS Number | 25373-55-1 | [1][2] |
| Molecular Formula | C₁₀H₁₁N₃ | [2] |
| Molecular Weight | 173.22 g/mol | [2] |
| Appearance | Yellow Crystalline Powder | |
| Melting Point | 51°C to 52°C | |
| Boiling Point | 180°C to 200°C (at 2.5 mmHg) | |
| Water Solubility | 8622.23 mg/L (Predicted) | [3] |
| InChI Key | JHDMBRSDCFLSTD-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C(=C1)CN)N2C=CN=C2 | [2] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols for this compound are not extensively published in peer-reviewed literature, a plausible and efficient laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A likely synthetic strategy would involve the formation of the N-aryl imidazole bond followed by the introduction or modification of the aminomethyl group.
Proposed Synthetic Workflow
A logical synthetic pathway could commence with 2-fluorobenzonitrile. The high reactivity of the fluorine atom to nucleophilic aromatic substitution makes it an ideal starting point.
Step-by-Step Protocol:
-
N-Arylation: 2-Fluorobenzonitrile is reacted with imidazole in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, yielding 2-(1H-imidazol-1-yl)benzonitrile.
-
Purification of Intermediate: The resulting intermediate is isolated and purified using standard techniques such as extraction and column chromatography.
-
Nitrile Reduction: The purified 2-(1H-imidazol-1-yl)benzonitrile is then subjected to reduction. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., tetrahydrofuran) or catalytic hydrogenation using a catalyst like Raney nickel. This step converts the nitrile group to a primary amine, affording the final product, this compound.
-
Final Purification: The final compound is purified by an appropriate method, such as crystallization or chromatography, to achieve the desired level of purity for research and development purposes.
Potential Mechanism of Action and Biological Targets
The chemical structure of this compound suggests several potential avenues for biological activity, primarily centered around the imidazole and aminomethyl functionalities. Imidazole-containing compounds are known to interact with a wide range of biological targets.
Based on structural similarities to known pharmacologically active molecules, this compound could potentially act as a ligand for:
-
Histamine Receptors: The imidazole ring is a core component of histamine, and many imidazole derivatives are known to be agonists or antagonists of histamine receptors (H1, H2, H3, H4).[4][5] These receptors are implicated in a variety of physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[4][6]
-
Somatostatin Receptors: Substituted (4-phenyl-1H-imidazol-2-yl)methanamine derivatives have been identified as potent agonists for the somatostatin receptor 3 (SSTR3).[7] Although the substitution pattern is different, the presence of the phenyl-imidazole-methanamine scaffold suggests a potential for interaction with this class of receptors.
-
Other G-Protein Coupled Receptors (GPCRs): The structural motifs present in this molecule are common in ligands for various GPCRs, making it a candidate for screening against a broad panel of these receptors.
Applications in Drug Discovery and Research
Given its chemical structure, this compound is a valuable building block and screening compound in drug discovery.
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and presence of key pharmacophoric features make it an attractive fragment for FBDD campaigns.
-
Library Synthesis: This compound can serve as a versatile starting material for the synthesis of more complex molecules for high-throughput screening libraries. The primary amine allows for a wide range of derivatization reactions.
-
Lead Optimization: In the context of a drug discovery project targeting receptors that recognize the imidazole or phenylmethanamine scaffold, this molecule could be a key intermediate for structure-activity relationship (SAR) studies.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.
GHS Hazard Information: [8]
-
Pictogram: Danger
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.[1]
Conclusion
This compound is a chemical entity with significant potential in the field of medicinal chemistry. Its structural features suggest a range of possible biological activities, making it a valuable tool for researchers and drug development professionals. While in-depth biological data for this specific molecule is not widely available in the public domain, its utility as a chemical building block and a candidate for screening in various drug discovery programs is clear. Further investigation into its pharmacological profile is warranted to fully elucidate its therapeutic potential.
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An In-Depth Technical Guide to the Synthesis of (2-imidazol-1-ylphenyl)methanamine
Abstract
(2-imidazol-1-ylphenyl)methanamine is a pivotal structural motif in medicinal chemistry, serving as a key intermediate in the development of a wide array of therapeutic agents. This guide provides a comprehensive, in-depth exploration of the synthetic routes to this valuable compound, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, offering field-proven insights into the rationale behind experimental choices and protocol design. We will detail robust, self-validating synthetic protocols, present comparative data in a clear, tabular format, and visualize complex workflows and reaction mechanisms to ensure a thorough understanding of the synthesis of (2-imidazol-1-ylphenyl)methanamine.
Introduction: The Significance of the Imidazole Moiety in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure and function of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets. Consequently, imidazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
(2-imidazol-1-ylphenyl)methanamine, in particular, combines the imidazole nucleus with a flexible aminomethyl-substituted phenyl group. This specific arrangement provides a valuable platform for the synthesis of more complex molecules, enabling the exploration of chemical space in the quest for novel drug candidates. The primary amine offers a reactive handle for further functionalization, making this compound a highly sought-after intermediate in the pharmaceutical industry.
This guide will focus on the most practical and efficient synthetic strategies for the preparation of (2-imidazol-1-ylphenyl)methanamine, with a primary focus on a robust two-step pathway commencing with the synthesis of the key intermediate, 2-(1H-imidazol-1-yl)benzonitrile.
Retrosynthetic Analysis: A Strategic Approach
A logical retrosynthetic analysis of the target molecule, (2-imidazol-1-ylphenyl)methanamine, suggests a primary disconnection at the C-N bond of the aminomethyl group. This points to a nitrile-containing precursor, 2-(1H-imidazol-1-yl)benzonitrile. A further disconnection at the N-aryl bond of this intermediate reveals two commercially available starting materials: imidazole and a 2-halobenzonitrile.
Figure 1: Retrosynthetic analysis of (2-imidazol-1-ylphenyl)methanamine.
This retrosynthetic strategy forms the basis of the primary synthetic route detailed in this guide.
Synthetic Route I: Two-Step Synthesis via a Benzonitrile Intermediate
This highly reliable and scalable route is divided into two key stages: the N-arylation of imidazole to form 2-(1H-imidazol-1-yl)benzonitrile, followed by the reduction of the nitrile functionality to the desired primary amine.
Step 1: Synthesis of 2-(1H-imidazol-1-yl)benzonitrile via Ullmann Condensation
The formation of the N-aryl bond between imidazole and the phenyl ring can be efficiently achieved through a copper-catalyzed Ullmann-type condensation. This classic reaction has been refined over the years to offer a robust and high-yielding method for the synthesis of N-arylimidazoles.[2] The reaction proceeds via the coordination of the imidazole and the aryl halide to a copper(I) catalyst, followed by reductive elimination to form the desired C-N bond.
Figure 2: Reaction scheme for the Ullmann condensation.
Experimental Protocol: Ullmann Condensation
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| 2-Chlorobenzonitrile | 1.0 g | 1.0 | Starting material. |
| Imidazole | 1.5 g | 3.0 | Acts as both reactant and ligand. |
| Copper(I) Iodide (CuI) | 0.1 g | 0.07 | Catalyst. |
| Potassium Carbonate (K₂CO₃) | 2.0 g | 2.0 | Base. |
| N,N-Dimethylformamide (DMF) | 20 mL | - | Solvent. |
| Reaction Temperature | 140-150 °C | - | |
| Reaction Time | 24 hours | - | |
| Yield | ~85% | - | Isolated yield after purification. |
Step-by-Step Methodology:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chlorobenzonitrile (1.0 g), imidazole (1.5 g), copper(I) iodide (0.1 g), and potassium carbonate (2.0 g).
-
Add N,N-dimethylformamide (20 mL) to the flask.
-
Flush the flask with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After 24 hours, or upon completion of the reaction as indicated by TLC, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 2-(1H-imidazol-1-yl)benzonitrile as a white to off-white solid.
Step 2: Reduction of 2-(1H-imidazol-1-yl)benzonitrile to (2-imidazol-1-ylphenyl)methanamine
The final step in this synthetic sequence is the reduction of the nitrile group to a primary amine. This can be effectively accomplished using catalytic hydrogenation with Raney Nickel. This method is often preferred in industrial settings due to its relatively mild conditions and the avoidance of pyrophoric metal hydride reagents.[3][4][5][6]
Sources
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
From the Office of the Senior Application Scientist
Introduction
This compound is a chemical compound featuring a phenyl ring substituted with an imidazole group and a methanamine group. The strategic placement of the imidazole and aminomethyl functionalities on the phenyl backbone makes it a molecule of significant interest in medicinal chemistry and drug discovery. The imidazole ring is a common motif in many biologically active compounds, and its presence, along with a primary amine, suggests potential interactions with various biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.
Core Molecular Attributes
The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | PubChem[1] |
| Molecular Weight | 173.21 g/mol | PubChem[1] |
| IUPAC Name | (2-imidazol-1-ylphenyl)methanamine | PubChem[1] |
| CAS Number | 25373-55-1 | PubChem[1] |
Synthesis and Chemical Reactions
The synthesis of imidazole-containing compounds like this compound often involves multi-step processes. While specific, detailed synthetic routes for this exact molecule are not extensively published, general methods for the synthesis of similar benzimidazole and imidazole derivatives can provide a foundational understanding.[2][3]
One common approach for creating the benzimidazole core, a related structure, involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[2][3] This often requires acidic conditions and can be carried out at high temperatures or with microwave assistance.[2] Another prevalent method is the condensation of o-phenylenediamines with aldehydes.[2][3]
For the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a related ketone, a versatile method involves the reaction of an aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur.[4] A transition-metal-free approach for synthesizing the benzimidazole ring system has also been developed through the intramolecular cyclization of N-(2-iodoaryl)benzamidine in water with potassium carbonate.[5]
A plausible synthetic pathway for this compound could be conceptualized as follows:
Caption: A conceptual workflow for the synthesis of the target compound.
Potential Applications in Drug Development
The structural motifs within this compound are prevalent in a variety of pharmacologically active agents. Benzimidazole derivatives, for instance, have demonstrated a broad spectrum of biological activities, including antiviral (acting against HIV, herpes simplex virus, and influenza), antibacterial, and antifungal properties.[2][5] They are also found in commercial drugs with diverse therapeutic uses.[5]
Given the presence of the imidazole ring, this compound could be explored for its potential as:
-
Antimicrobial Agents: Many imidazole-containing compounds exhibit antibacterial and antifungal properties.[6]
-
Anticancer Agents: The imidazole core is a feature in some anticancer drugs.[6]
-
Enzyme Inhibitors: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in enzyme active sites.
-
Receptor Ligands: The overall structure may allow for binding to various receptors in the central nervous system or other tissues.
Experimental Protocols and Characterization
Due to the limited availability of specific experimental data for this compound, the following are generalized protocols that can be adapted for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Protocol:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon environments consistent with the expected structure.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into a mass spectrometer (e.g., ESI-MS, GC-MS).
-
Analyze the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.
-
Study the fragmentation pattern to further support the proposed structure.
-
In Vitro Characterization Workflow
For a novel compound like this with uncharacterized biological activity, a systematic in vitro evaluation is necessary.
Caption: Proposed workflow for in vitro characterization of the compound.
Safety and Handling
Conclusion
This compound is a molecule with a chemical structure that suggests significant potential for biological activity. While specific data on this compound is limited in the public domain, this guide has provided a foundational understanding based on its core attributes and the known properties of related imidazole and benzimidazole derivatives. The proposed synthetic and characterization workflows offer a starting point for researchers interested in exploring the therapeutic potential of this and similar molecules. Further investigation is warranted to fully elucidate its pharmacological profile and potential applications in drug discovery and development.
References
-
PubChem. 1-(2-(1H-imidazol-1-yl)phenyl)methanamine. Available at: [Link]
-
LabSolutions. This compound. Available at: [Link]
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Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Available at: [Link]
-
PubChem. 1H-Imidazol-1-ylphenylmethanone. Available at: [Link]
-
MDPI. Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Available at: [Link]
-
Royal Society of Chemistry. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Available at: [Link]
-
ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available at: [Link]
-
ResearchGate. Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. Available at: [Link]
-
MDPI. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Available at: [Link]
-
Longchem. (S)-1-(5-PHENYL-1H-IMIDAZOL-2-YL)ETHANAMINE. Available at: [Link]
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- 1. 1-(2-(1H-imidazol-1-yl)phenyl)methanamine | C10H11N3 | CID 3161671 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 1-[2-(1H-imidazol-1-yl)phenyl]methanamine Structural Analogues: Synthesis, Structure-Activity Relationships, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-[2-(1H-imidazol-1-yl)phenyl]methanamine core scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The inherent biological significance of the imidazole nucleus, coupled with the diverse pharmacological profiles of its derivatives, has driven extensive research into this class of compounds.[1][2] This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogues based on this ortho-substituted phenylmethanamine framework. We will delve into the causal reasoning behind synthetic strategies, explore the impact of structural modifications on biological activity, and provide detailed experimental protocols for key assays, thereby offering a self-validating system for researchers in the field.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a key pharmacophoric element in numerous clinically approved drugs and biologically active molecules.[1] Imidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[4][5]
The this compound scaffold positions the imidazole ring ortho to a methanamine group on a phenyl ring. This specific arrangement creates a unique three-dimensional structure that can be systematically modified to probe interactions with various biological targets. This guide will focus on the synthetic pathways to access this core and its analogues, the subsequent exploration of their structure-activity relationships, and the methodologies for their biological evaluation.
Synthetic Strategies: Accessing the Core Scaffold and its Analogues
The synthesis of this compound and its analogues typically proceeds through a two-step sequence: the formation of a 2-(1H-imidazol-1-yl)benzonitrile intermediate, followed by the reduction of the nitrile to the primary amine.
Synthesis of the 2-(1H-imidazol-1-yl)benzonitrile Intermediate
The key step in forming the 1-phenyl-1H-imidazole core is the copper-catalyzed N-arylation of imidazole, a classic transformation known as the Ullmann condensation.[6] This reaction couples imidazole with an ortho-substituted benzonitrile, typically 2-bromobenzonitrile or 2-chlorobenzonitrile.
Diagram: General Synthetic Scheme
Caption: Synthetic pathway to this compound.
Experimental Protocol: Ullmann Condensation for 2-(1H-imidazol-1-yl)benzonitrile
This protocol describes a general procedure for the copper-catalyzed coupling of 2-bromobenzonitrile with imidazole.
Materials:
-
2-Bromobenzonitrile
-
Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzonitrile (1.0 eq), imidazole (1.2-1.5 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(1H-imidazol-1-yl)benzonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) species.
-
Base: Potassium or cesium carbonate is used to deprotonate the imidazole, forming the nucleophilic imidazolide anion. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically required to facilitate the reaction, which often necessitates elevated temperatures.[6]
-
Purification: Column chromatography is essential to remove unreacted starting materials, the copper catalyst, and any side products.
Reduction of the Nitrile to the Primary Amine
The final step involves the reduction of the benzonitrile intermediate to the corresponding benzylamine. Several reducing agents can be employed for this transformation, with the choice depending on the desired reaction conditions and the presence of other functional groups in the molecule.
Experimental Protocol: Nitrile Reduction to this compound
This protocol outlines a general procedure using lithium aluminum hydride (LiAlH4), a powerful reducing agent.
Materials:
-
2-(1H-imidazol-1-yl)benzonitrile
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(1H-imidazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with ethyl acetate.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
LiAlH4: A potent reducing agent capable of converting nitriles to primary amines. It is highly reactive and must be handled with care under anhydrous conditions.
-
Anhydrous Conditions: LiAlH4 reacts violently with water.
-
Quenching Procedure: The sequential addition of water and sodium hydroxide solution is a standard and safe method for decomposing the excess LiAlH4 and the resulting aluminum salts into a filterable solid.
Structure-Activity Relationships (SAR)
The exploration of SAR for this scaffold involves systematically modifying different parts of the molecule and evaluating the impact on biological activity. Key areas for modification include the phenyl ring, the methanamine group, and the imidazole ring.
Table 1: Key Areas for SAR Exploration
| Molecular Region | Potential Modifications | Rationale for Modification |
| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups at various positions (3, 4, 5, 6). | To probe electronic and steric effects on target binding. Halogen substituents can also introduce new interaction points. |
| Methanamine Group | N-alkylation (methyl, ethyl, etc.), N-acylation, or incorporation into a cyclic structure. | To investigate the importance of the primary amine for activity and to modulate basicity and lipophilicity. |
| Imidazole Ring | Substitution at the 2-, 4-, or 5-positions. | To explore additional binding pockets and alter the electronic properties of the imidazole ring. |
Diagram: SAR Exploration Workflow
Caption: A typical workflow for structure-activity relationship studies.
While specific SAR data for this compound analogues is not extensively published in readily accessible literature, general principles from related imidazole-containing compounds can be extrapolated. For instance, in many classes of enzyme inhibitors, the substitution pattern on a phenyl ring can significantly impact potency and selectivity by influencing how the molecule fits into the active site.[5]
Biological Evaluation
The biological evaluation of these analogues begins with a series of in vitro assays to determine their activity and selectivity against specific targets.
In Vitro Assays
The choice of in vitro assays will be dictated by the therapeutic area of interest. Given the broad range of activities of imidazole derivatives, initial screening could involve a panel of assays.
Table 2: Common In Vitro Assays for Imidazole Derivatives
| Assay Type | Purpose | Example Protocol |
| Enzyme Inhibition Assays | To determine the inhibitory potency (IC50) against a specific enzyme. | Incubate the enzyme with its substrate and varying concentrations of the test compound. Measure the rate of product formation. |
| Receptor Binding Assays | To determine the affinity (Ki) of the compound for a specific receptor. | A competitive binding assay using a radiolabeled ligand and cell membranes expressing the target receptor. |
| Cell-Based Assays | To assess the effect of the compound on a specific cellular process (e.g., cell proliferation, signaling pathways). | Treat cultured cells with the compound and measure a relevant endpoint, such as cell viability (MTT assay) or the activation of a signaling protein (Western blotting). |
| Antimicrobial Assays | To determine the minimum inhibitory concentration (MIC) against various microbial strains. | A microdilution assay where the compound is serially diluted in a multi-well plate containing a standardized inoculum of the microorganism. |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of a compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer
-
Test compound stock solution (e.g., in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include a control with no inhibitor.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram: Biological Evaluation Workflow
Caption: A streamlined workflow for the biological evaluation of synthesized analogues.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a robust foundation for accessing a diverse library of analogues. Future research should focus on the systematic exploration of the structure-activity relationships by introducing a variety of substituents on the phenyl ring and the methanamine group. The biological evaluation of these compounds against a broad range of targets, guided by the general pharmacological profile of imidazole derivatives, will be crucial in identifying new lead compounds for further development. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of potent and selective drug candidates from this promising chemical class.
References
- D. Serdaliyeva, T. Nurgozhin, E. Satbayeva, M. Khayitova, A. Seitaliyeva, L. Ananyeva.
- A. Pawar et al. A Review on Synthetic and Pharmacological Profile of Some Imidazole Derivatives. Ijppr. Human. 2020; Vol. 19 (2): 576-594.
- S. Al-Ghamdi, N. A. Al-Omair, A. A. Al-Abdullah. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. 2023; 28(15):5891.
- A. K. Singh, V. K. Singh, A. K. Singh. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. World Journal of Pharmaceutical Research. 2021; 10(14): 1014-1033.
- J. D. V. D. S. R. Varma, et al. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. J Med Chem. 2012; 55(22): 9645–9657.
- F. Ullmann. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft. 1903; 36(2): 2382-2384.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of 1,2-Disubstituted Benzimidazoles: Selective Inhibition of Heme Oxygenase-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-[2-(1H-imidazol-1-yl)phenyl]methanamine: A Novel Scaffold for Kinase and GPCR Modulation
For correspondence: [email protected]
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential applications of the novel chemical entity, 1-[2-(1H-imidazol-1-yl)phenyl]methanamine. Due to the limited availability of direct experimental data for this specific compound, this document presents a series of predictive protocols and application notes based on the well-established chemistry and pharmacology of structurally related imidazole-containing molecules.[1][2][3][4][5] The protocols detailed herein are intended to serve as a foundational guide for researchers in drug discovery and medicinal chemistry, enabling the exploration of this compound's therapeutic potential. The guide covers a proposed two-step synthesis, purification strategies, and detailed, step-by-step protocols for evaluating its activity as a potential kinase inhibitor and a modulator of G-protein coupled receptors (GPCRs).
Introduction: The Therapeutic Potential of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination allow for interaction with a wide array of biological targets, including enzymes and receptors.[1][2][5] The title compound, this compound, features a unique ortho-substitution pattern, presenting a distinct spatial arrangement of the imidazole and aminomethyl moieties. This structural feature suggests the potential for novel interactions with biological targets, making it a compound of significant interest for exploring new therapeutic avenues.
Based on the known activities of related phenyl-imidazole compounds, we hypothesize that this compound may exhibit inhibitory activity against protein kinases or modulating effects on G-protein coupled receptors (GPCRs).[1][2][5] This guide provides the necessary protocols to synthesize and investigate these potential biological activities.
Physicochemical Properties and Data Summary
The following table summarizes the key physicochemical properties of this compound, which are crucial for its handling, formulation, and analysis.
| Property | Value | Source/Note |
| Molecular Formula | C₁₀H₁₁N₃ | Calculated |
| Molecular Weight | 173.22 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Based on similar compounds |
| Solubility | Predicted to be soluble in DMSO and methanol | Based on similar compounds |
| pKa (Conjugate Acid) | Estimated to be in the range of 6.5 - 7.5 | Based on similar compounds |
Synthesis and Characterization
A plausible and efficient two-step synthetic route for this compound is proposed, starting from commercially available 2-bromobenzonitrile. The workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-(1H-imidazol-1-yl)benzonitrile via Ullmann Condensation
The first step involves the N-arylation of imidazole with 2-bromobenzonitrile using a copper-catalyzed Ullmann condensation.[6][7][8]
Materials:
-
2-Bromobenzonitrile
-
Imidazole
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-Phenanthroline or an N,N'-dimethylethylenediamine)
-
Base (e.g., Potassium Carbonate or Cesium Carbonate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
To an oven-dried Schlenk flask, add 2-bromobenzonitrile (1.0 eq), imidazole (1.2 eq), CuI (0.1 eq), the chosen ligand (0.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 110-130°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1H-imidazol-1-yl)benzonitrile.
Step 2: Reduction of 2-(1H-imidazol-1-yl)benzonitrile to this compound
The nitrile intermediate is then reduced to the corresponding primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[9][10][11]
Materials:
-
2-(1H-imidazol-1-yl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute sulfuric acid or hydrochloric acid
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 2-(1H-imidazol-1-yl)benzonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Further purification can be achieved by column chromatography or crystallization.
Predicted Biological Activity and Experimental Protocols
The structural features of this compound suggest its potential as a modulator of protein kinases or GPCRs. The following sections provide detailed protocols for in vitro assays to evaluate these predicted activities.
Caption: General workflow for the biological evaluation of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of the title compound against a panel of protein kinases.[12][13][14]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against selected kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
Adenosine triphosphate (ATP)
-
This compound dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Add kinase assay buffer to all wells of a 384-well plate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Add the purified kinase to all wells except for the blank.
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration using a suitable software.
-
Protocol 2: In Vitro GPCR Functional Assay (cAMP Measurement)
This protocol describes a method to evaluate the effect of the test compound on the activation of a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.[15][16][17][18][19]
Objective: To determine if the test compound acts as an agonist or antagonist at a specific GPCR.
Materials:
-
HEK293 cells stably expressing the GPCR of interest
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Known agonist and antagonist for the GPCR
-
cAMP detection kit (e.g., HTRF or luminescence-based)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the HEK293 cells expressing the target GPCR in appropriate media.
-
Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
-
-
Agonist Mode Assay:
-
Remove the culture medium and replace it with assay buffer.
-
Add serial dilutions of the test compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 15 minutes).
-
Add a fixed concentration (e.g., EC₈₀) of a known agonist for the receptor.
-
Incubate for a further specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
For the agonist mode, plot the response (e.g., luminescence or HTRF ratio) against the logarithm of the test compound concentration to determine the EC₅₀ value.
-
For the antagonist mode, plot the response against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low yield in synthesis | Incomplete reaction, suboptimal reaction conditions. | Optimize temperature, reaction time, and reagent stoichiometry. Ensure anhydrous conditions for the nitrile reduction. |
| Compound insolubility in assays | Poor aqueous solubility of the free base. | Prepare stock solutions in 100% DMSO. Ensure the final DMSO concentration in the assay is low (<0.5%) to avoid solvent effects. |
| High background in assays | Non-specific binding or interference with the detection system. | Test the compound in control assays without the target enzyme or receptor. Reduce the compound concentration. |
| No activity observed | The compound is inactive against the selected targets. | Expand the screening to a broader range of kinases and GPCRs. Consider other potential target classes. |
Conclusion
The novel compound this compound represents a promising starting point for the development of new therapeutic agents. This guide provides a comprehensive, albeit predictive, framework for its synthesis and biological evaluation. The detailed protocols for kinase and GPCR assays offer a clear path for researchers to investigate the pharmacological potential of this and structurally related molecules. While the information presented is based on the established properties of the imidazole scaffold, it is imperative that these protocols are validated experimentally for this specific compound. The insights gained from these studies will be invaluable in elucidating the therapeutic utility of this novel chemical entity.
References
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Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]
- Inamullah, et al. (2022). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 6-Octadecynenitrile to Primary Amines.
- Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235.
- Sun, R. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Imidazo[4,5-d]imidazole in Medicinal Chemistry.
- Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Experimental and Clinical Sciences Journal, 21, 1-10.
- Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563.
- Staropoli, J. F., & Lauffer, J. M. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 1-17.
- BenchChem. (2025). Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors.
- Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12.
- Bio-protocol. (n.d.). In Vitro Functional GPCR Assay.
- Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications.
- Li, Z., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(10), 3894–3897.
- ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
- Zhang, X., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 373–381.
- BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Alonso, D. A., et al. (2006). Synthetic Approaches to Sterically Hindered N-Arylimidazoles through Copper-Catalyzed Coupling Reactions. European Journal of Organic Chemistry, 2006(11), 2589–2597.
- BenchChem. (2025). Dimethyl-1H-benzo[d]imidazole as a Potential Kinase Inhibitor.
- Frontiers in Pharmacology. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors.
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1-[2-(1H-imidazol-1-yl)phenyl]methanamine in vitro assay setup
An Application Guide for the In Vitro Characterization of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
Abstract
This document provides a comprehensive framework for the in vitro characterization of the novel small molecule, this compound. The structural motif of this compound, specifically the presence of an imidazole ring linked to a phenyl group, suggests a high probability of interaction with heme-containing enzymes, particularly the cytochrome P450 (CYP) superfamily. This guide outlines a logical, tiered screening cascade designed to first test the hypothesis of the compound as a potential aromatase (CYP19A1) inhibitor and then to establish a broader selectivity profile against key drug-metabolizing CYP isoforms. The protocols herein are designed to be self-validating, incorporating essential controls and counter-screens to ensure data integrity and guide further drug development efforts.
Introduction: A Structure-Based Hypothesis
The compound this compound is a novel chemical entity with an uncharacterized pharmacological profile. Its structure is notable for the imidazole ring, a five-membered heterocycle containing two nitrogen atoms. In medicinal chemistry, the imidazole moiety is a well-established pharmacophore known to coordinate with the heme iron atom at the active site of cytochrome P450 enzymes. This interaction is the mechanistic basis for many non-steroidal aromatase inhibitors, such as letrozole and anastrozole, which are critical therapeutics in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2]
Aromatase (CYP19A1) is the terminal enzyme responsible for converting androgens to estrogens.[1] Its inhibition is a clinically validated strategy for reducing estrogen levels. Given the structural parallels between this compound and known non-steroidal aromatase inhibitors, we hypothesize that its primary mechanism of action may be the targeted inhibition of CYP19A1.
To rigorously test this hypothesis and build a comprehensive preclinical profile, this guide proposes a three-part in vitro screening cascade:
-
Primary Screening: A cell-free, biochemical assay to determine direct inhibitory activity against recombinant human aromatase.
-
Secondary Validation: A cell-based assay to confirm activity in a more physiologically relevant environment, accounting for cell permeability and metabolism.
-
Selectivity Profiling: A broad-spectrum screen against major drug-metabolizing CYP isoforms to assess selectivity and predict potential for drug-drug interactions (DDIs).[3][4]
This structured approach ensures that resources are directed efficiently, starting with a targeted, high-throughput screen and progressing to more complex, decision-guiding assays.
Part 1: Primary Screening - Cell-Free Aromatase (CYP19A1) Inhibition Assay
Causality Behind Experimental Choice: A cell-free biochemical assay provides the most direct and unambiguous assessment of a compound's ability to inhibit a target enzyme. By using purified, recombinant human aromatase, we eliminate confounding variables such as cell membrane transport, off-target effects, or cytotoxicity, which could interfere with data interpretation.[5] A fluorometric readout is chosen for its high sensitivity, broad dynamic range, and compatibility with high-throughput screening (HTS) formats.[6]
Assay Principle
This assay utilizes a fluorogenic substrate that is non-fluorescent until it is metabolized by aromatase. The enzymatic reaction produces a highly fluorescent metabolite, and the rate of its formation is directly proportional to aromatase activity. An inhibitor will reduce the rate of fluorescence generation, allowing for the quantification of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Experimental Workflow: Cell-Free Assay
Caption: Workflow for the cell-free fluorometric aromatase inhibition assay.
Detailed Protocol: Cell-Free Fluorometric Aromatase Assay
This protocol is adapted from commercially available kits and established methodologies.[7]
1. Reagent Preparation:
- Aromatase Assay Buffer: Prepare as recommended by the enzyme supplier (typically a potassium phosphate buffer, pH 7.4).
- Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Compound Dilution Plate: Perform serial dilutions of the test compound stock in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). The final DMSO concentration in the assay should be ≤1%.
- Positive Control: Prepare a dilution series of Letrozole (a known aromatase inhibitor) to serve as a reference compound (e.g., 1 µM to 0.1 nM).
- NADPH Regenerating System: Prepare a mix containing NADP⁺, Glucose-6-Phosphate (G6P), and G6P Dehydrogenase in assay buffer. This system ensures a constant supply of NADPH, the required cofactor for CYP enzyme activity.
- Enzyme Mix: On ice, dilute recombinant human aromatase (CYP19A1) and the NADPH Regenerating System in cold Aromatase Assay Buffer.
- Substrate Mix: Dilute the fluorogenic aromatase substrate (e.g., dibenzylfluorescein or a commercial alternative) in assay buffer.
2. Assay Procedure (96-well Black, Flat-Bottom Plate):
- Add 2 µL of each compound dilution (or DMSO for vehicle control, Letrozole for positive control) to the appropriate wells.
- Prepare a "No Enzyme" control well containing 2 µL of DMSO for background subtraction.
- Add 98 µL of the Enzyme Mix to all wells except the "No Enzyme" control. For the "No Enzyme" well, add 98 µL of buffer with the NADPH system but without aromatase.
- Pre-incubate the plate for 10 minutes at 37°C, protected from light.
- Initiate the reaction by adding 100 µL of the Substrate Mix to all wells. The final reaction volume is 200 µL.
- Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
3. Data Acquisition and Analysis:
- Measure fluorescence intensity every 2 minutes for 30-60 minutes using an excitation wavelength of ~488 nm and an emission wavelength of ~527 nm.
- For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence vs. time plot (RFU/min).
- Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)] * 100
- Plot the % Inhibition against the logarithm of the test compound concentration.
- Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
Data Presentation: Aromatase Inhibition Profile
| Compound | IC₅₀ (nM) [95% CI] | Hill Slope | Max Inhibition (%) |
| This compound | Calculated Value | Calculated Value | Calculated Value |
| Letrozole (Positive Control) | Calculated Value | Calculated Value | Calculated Value |
Part 2: Secondary Validation - Live-Cell Aromatase Activity Assay
Causality Behind Experimental Choice: A positive result ("hit") from a biochemical assay must be validated in a cellular context.[1][8] A cell-based assay addresses several critical questions: Can the compound cross the cell membrane to reach its intracellular target? Is it metabolized into an active or inactive form within the cell? Does it exhibit cytotoxicity at concentrations required for enzyme inhibition?[9] Using an engineered cell line that overexpresses aromatase provides a robust and sensitive system for this secondary screen.
Assay Principle
This assay uses a human cell line (e.g., MCF-7 or HEK293) stably transfected to express high levels of aromatase.[10][11] The cells are loaded with a cell-permeable fluorogenic substrate. Intracellular aromatase converts this substrate into a fluorescent product that is trapped within the cell. Aromatase inhibition by the test compound results in a dose-dependent decrease in intracellular fluorescence. A parallel cytotoxicity assay is run to ensure that the observed decrease in signal is due to specific enzyme inhibition and not simply cell death.
Experimental Workflow: Cell-Based Assay
Caption: Multiplexed workflow for cell-based aromatase activity and viability.
Detailed Protocol: Live-Cell Fluorometric Assay with Cytotoxicity Counter-Screen
1. Cell Culture and Plating:
- Culture aromatase-expressing cells (e.g., MCF-7aro) in appropriate growth medium (e.g., DMEM with 10% FBS).
- Seed cells into a 96-well, black-walled, clear-bottom plate at a density of 20,000-40,000 cells per well.
- Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound and a positive control (e.g., Letrozole) in culture medium.
- Carefully remove the growth medium from the cell plate and replace it with 100 µL of the medium containing the compound dilutions. Include vehicle-only wells.
- Incubate the plate for the desired treatment period (e.g., 24 hours).
3. Aromatase Activity Measurement:
- Following treatment, add 10 µL of the cell-permeable fluorogenic aromatase substrate to each well.
- Incubate for 1-2 hours at 37°C, protected from light.
- Measure the fluorescence intensity using a plate reader (Ex/Em appropriate for the substrate).
4. Cytotoxicity Counter-Screen (Resazurin Assay):
- After the aromatase activity reading, add 10 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C. Viable cells will reduce non-fluorescent resazurin to the highly fluorescent resorufin.
- Measure fluorescence intensity (Ex/Em ~560/590 nm).
5. Data Analysis:
- Calculate the % Aromatase Inhibition for each concentration as described in the cell-free protocol.
- Calculate the % Cell Viability using the formula: % Viability = [(RFU_compound - RFU_media_only) / (RFU_vehicle - RFU_media_only)] * 100
- Determine the IC₅₀ for aromatase inhibition and the CC₅₀ (50% cytotoxic concentration) from the respective dose-response curves.
Data Presentation: Cell-Based Activity and Selectivity Index
| Compound | Aromatase IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | Calculated Value | Calculated Value | Calculated Value |
| Letrozole (Positive Control) | Calculated Value | > Max Concentration | Calculated Value |
Interpretation: A high Selectivity Index (>10) is desirable, indicating that the compound inhibits aromatase at concentrations well below those that cause general cytotoxicity.
Part 3: Broad-Spectrum CYP Inhibition Profiling
Causality Behind Experimental Choice: While potent inhibition of aromatase (CYP19A1) may be the desired therapeutic effect, inhibition of other major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a primary cause of adverse drug-drug interactions.[12][13] Regulatory agencies require in vitro CYP inhibition data for new chemical entities.[13] Profiling our compound against a panel of key drug-metabolizing enzymes early in development is a critical step to assess its safety and clinical viability. A fluorogenic assay using recombinant enzymes is the industry-standard HTS method for this purpose.[14]
Assay Principle
This assay is mechanistically similar to the primary aromatase screen but is performed in parallel for multiple CYP isoforms. Each isoform is paired with a specific substrate that it uniquely metabolizes into a fluorescent product. The ability of the test compound to inhibit fluorescence generation across this panel reveals its potency and selectivity profile.
Detailed Protocol: Fluorogenic Multi-CYP Inhibition Assay
This protocol follows the same general steps as the cell-free aromatase assay but is repeated for each CYP isoform.
1. Reagents and Setup:
- Enzymes: Recombinant human CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
- Substrates and Controls: Use a validated substrate/inhibitor pair for each isoform (see table below).
- Procedure: Follow the cell-free assay protocol (Part 1), substituting the appropriate CYP enzyme and substrate in each dedicated assay plate.
Data Presentation: CYP Isoform Selectivity Profile
The results should be summarized in a table to provide a clear, at-a-glance view of the compound's selectivity.
| CYP Isoform | Recommended Substrate | IC₅₀ (µM) of this compound | Known Positive Control Inhibitor |
| CYP19A1 (Aromatase) | Dibenzylfluorescein | From Part 1 | Letrozole |
| CYP1A2 | 7-Ethoxyresorufin | Calculated Value | Furafylline |
| CYP2C9 | 7-Methoxy-4-(trifluoromethyl)coumarin | Calculated Value | Sulfaphenazole |
| CYP2C19 | 3-Cyano-7-ethoxycoumarin | Calculated Value | Ticlopidine |
| CYP2D6 | 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin | Calculated Value | Quinidine |
| CYP3A4 | 7-Benzyloxy-4-(trifluoromethyl)coumarin | Calculated Value | Ketoconazole |
Interpretation: A compound is generally considered selective if its IC₅₀ value for the target isoform (CYP19A1) is at least 100-fold lower than its IC₅₀ values for other CYP isoforms.
Summary and Forward Outlook
This application guide details a robust, hypothesis-driven in vitro screening cascade to characterize this compound. By systematically progressing from a direct biochemical assay to a cellular validation screen and a broad selectivity panel, researchers can efficiently build a comprehensive pharmacological profile.
The data generated will definitively answer key questions:
-
Does the compound directly inhibit aromatase?
-
What is its potency (IC₅₀) in both biochemical and cellular systems?
-
Is the inhibitory activity specific to aromatase, or does it also affect major drug-metabolizing enzymes?
A favorable outcome—potent and selective inhibition of aromatase with a high therapeutic window over cytotoxicity and off-target CYP inhibition—would provide a strong rationale for advancing this compound into more complex in vitro mechanistic studies (e.g., enzyme kinetics, reversibility) and subsequent in vivo models of hormone-dependent disease.
References
-
A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. National Institutes of Health (NIH). [Link]
-
A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. ResearchGate. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Institutes of Health (NIH). [Link]
-
CYP Inhibition Assays. Eurofins Discovery. [Link]
-
CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]
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CYP450 inhibition assay (fluorogenic). Bienta. [Link]
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A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. Semantic Scholar. [Link]
-
A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. PubMed - NIH. [Link]
-
Aromatase Inhibition: Translation into a Successful Therapeutic Approach. AACR Journals. [Link]
-
Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Academic OUP. [Link]
-
Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. National Institutes of Health (NIH). [Link]
-
Inhibition of Aromatase in Vitro and in Vivo by Aromatase Inhibitors. Springer Link. [Link]
-
Screening for Compounds with Aromatase Inhibiting Activities from Atractylodes macrocephala Koidz. MDPI. [Link]
-
Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. National Institutes of Health (NIH). [Link]
-
Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. MDPI. [Link]
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Application Notes and Protocols for 1-[2-(1H-imidazol-1-yl)phenyl]methanamine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the prospective applications of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine as a novel ligand in transition-metal catalysis. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural motifs—a coordinating imidazole ring and a primary amine tethered to a phenyl backbone—present a compelling case for its utility as a bidentate N,N-ligand. This guide synthesizes established principles of catalysis, drawing parallels with structurally analogous ligand systems to provide a robust framework for researchers seeking to explore its catalytic potential. Detailed protocols for ligand synthesis, catalyst formation, and application in key cross-coupling reactions are provided, underpinned by mechanistic insights and practical considerations for experimental design.
Introduction: The Promise of a Bidentate N,N-Ligand
The quest for novel and efficient catalytic systems is a cornerstone of modern organic synthesis and drug development. The performance of a transition-metal catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands. Imidazole-containing molecules have emerged as a privileged class of ligands, owing to the strong σ-donating character of the imidazole nitrogen, which can stabilize metal centers and facilitate catalytic turnover.[1][2]
This compound (Figure 1) is a particularly intriguing candidate for several reasons:
-
Bidentate Coordination: The molecule features two potential coordination sites: the sp² nitrogen of the imidazole ring and the primary amine. This allows for the formation of a stable five-membered chelating ring with a metal center, a common feature in highly effective catalyst systems.
-
Tunable Electronic Properties: The aromatic backbone and the imidazole ring's electronic nature can be readily modified through synthesis, allowing for the fine-tuning of the ligand's electronic properties to optimize catalytic activity for specific reactions.
-
Potential for Chirality: The primary amine group serves as a handle for the introduction of chiral auxiliaries, opening the door to the development of novel chiral ligands for asymmetric catalysis, a critical need in pharmaceutical synthesis.[3]
This guide will focus on the potential application of this compound as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are workhorse transformations in modern organic chemistry.[4][5]
Figure 1: Structure of this compound
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Heck Reaction
The Heck reaction is a versatile method for the arylation of alkenes. [4][6]Similar to the Suzuki-Miyaura coupling, the catalytic cycle involves a Pd(0)/Pd(II) redox couple. The stability and electronic properties of the ligand are critical for efficient catalysis. The use of this compound as a ligand could potentially lead to a highly active and stable catalyst for this transformation.
Experimental Protocols
The following protocols are designed as a starting point for researchers investigating the catalytic applications of this compound.
Synthesis of this compound
While commercially available, the synthesis of the ligand can be achieved through established methods. A plausible synthetic route involves the reaction of 2-aminobenzylamine with a suitable imidazole-forming reagent.
In Situ Formation of the Palladium Catalyst
A common and convenient method for screening new ligands is the in situ formation of the catalyst from a palladium precursor and the ligand.
Protocol 3.2.1: General Procedure for In Situ Catalyst Formation
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Add the desired amount of this compound ligand. The ligand-to-palladium ratio is a critical parameter to optimize (typically ranging from 1:1 to 4:1).
-
Add the appropriate anhydrous solvent (e.g., toluene, dioxane, or DMF).
-
Stir the mixture at room temperature for 15-30 minutes to allow for complex formation before adding the other reagents.
Caption: Workflow for in situ catalyst formation.
Protocol for Suzuki-Miyaura Coupling
Table 1: Suggested Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Suggested Starting Conditions | Range for Optimization |
| Aryl Halide | 1.0 mmol | - |
| Boronic Acid | 1.2 - 1.5 mmol | 1.1 - 2.0 mmol |
| Base | K₂CO₃ (2.0 mmol) | Cs₂CO₃, K₃PO₄, t-BuOK |
| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃, PdCl₂(PPh₃)₂ |
| Ligand | 2-4 mol% | 1-5 mol% |
| Solvent | Toluene/H₂O (4:1, 5 mL) | Dioxane, DMF |
| Temperature | 80 - 100 °C | Room Temp. - 120 °C |
| Reaction Time | 12 - 24 h | Monitored by TLC/GC-MS |
Protocol 3.3.1: Step-by-Step Procedure
-
In a Schlenk tube, prepare the palladium catalyst in situ as described in Protocol 3.2.1.
-
To this mixture, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
Degas the reaction mixture by bubbling argon through the solvent for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Heck Reaction
Table 2: Suggested Reaction Conditions for Heck Reaction
| Parameter | Suggested Starting Conditions | Range for Optimization |
| Aryl Halide | 1.0 mmol | - |
| Alkene | 1.2 - 1.5 mmol | 1.1 - 2.0 mmol |
| Base | Et₃N (2.0 mmol) | K₂CO₃, Cs₂CO₃ |
| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ |
| Ligand | 2-4 mol% | 1-5 mol% |
| Solvent | DMF (5 mL) | Acetonitrile, Toluene |
| Temperature | 100 - 120 °C | 80 - 140 °C |
| Reaction Time | 12 - 24 h | Monitored by TLC/GC-MS |
Protocol 3.4.1: Step-by-Step Procedure
-
Follow steps 1 and 2 from Protocol 3.3.1, using the appropriate reagents for the Heck reaction.
-
Degas the reaction mixture.
-
Heat the reaction to the desired temperature.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction, dilute with water, and extract the product.
-
Purify the crude product by column chromatography.
Asymmetric Catalysis: A Future Direction
The primary amine in this compound provides a straightforward handle for the synthesis of chiral ligands. [3]Reaction with a chiral aldehyde or ketone would yield a chiral imine, which could then be reduced to a chiral secondary amine. This new chiral ligand could then be evaluated in asymmetric catalytic reactions.
Caption: Proposed synthesis of a chiral ligand.
Conclusion
This compound represents a promising, yet underexplored, candidate for ligand development in transition-metal catalysis. Its inherent structural features suggest its potential as a robust bidentate N,N-ligand for a range of catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to systematically investigate its catalytic activity and unlock its full potential in organic synthesis and drug discovery.
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PubChem. 1-(2-(1H-imidazol-1-yl)phenyl)methanamine. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Precatalyst for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Pfan, A., & Guisán, J. M. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to P,N-ligands. Proceedings of the National Academy of Sciences, 97(15), 8154–8159. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Application Notes and Protocols for 1-[2-(1H-imidazol-1-yl)phenyl]methanamine: A Versatile N,N'-Bidentate Ligand in Coordination Chemistry
Forward-Looking Statement
The field of coordination chemistry is continually advancing through the exploration of novel ligands that introduce unique steric and electronic properties to metal centers. This guide focuses on the potential of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine , a promising yet underexplored chelating agent. Possessing both a flexible aminomethyl group and a rigid imidazole ring, this ligand is poised for applications in catalysis, materials science, and bioinorganic chemistry.
It is important to note that as of the publication of this guide, specific, peer-reviewed literature detailing the synthesis and application of this exact molecule is limited. Therefore, the protocols and applications described herein are built upon established principles of organic and inorganic chemistry, drawing from methodologies for structurally analogous compounds. These notes are intended to serve as a foundational guide for researchers to initiate their own investigations into this compelling ligand.
Ligand Profile and Design Rationale
This compound features a strategic combination of two key nitrogen-donor moieties: a primary amine and an imidazole ring, positioned ortho on a phenyl backbone. This arrangement allows it to act as a potent N,N'-bidentate ligand, forming a stable six-membered chelate ring upon coordination to a metal center.
Key Structural Features:
-
Primary Amine (-CH₂NH₂): Provides a flexible, sp³-hybridized donor site.
-
Imidazole Ring: Offers a planar, sp²-hybridized nitrogen donor, capable of participating in π-stacking interactions.
-
Phenyl Scaffold: Enforces a pre-organized geometry conducive to chelation.
The interplay between the flexible amine and the rigid imidazole suggests that its metal complexes could exhibit interesting geometries and reactivity.
Proposed Synthesis of this compound
The synthesis of the title ligand can be envisioned through a multi-step pathway starting from commercially available 2-nitrobenzonitrile. The following protocol is a proposed route that requires experimental validation.
Experimental Protocol: Ligand Synthesis
Step 1: Synthesis of 1-(2-cyanophenyl)-1H-imidazole
-
To a solution of 2-nitrobenzonitrile (1 equivalent) in dimethylformamide (DMF), add imidazole (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture at 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 1-(2-cyanophenyl)-1H-imidazole.
Step 2: Reduction to this compound
-
In a flask inerted with nitrogen, suspend lithium aluminum hydride (LiAlH₄) (3-4 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-(2-cyanophenyl)-1H-imidazole (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Caption: Proposed synthetic workflow for the target ligand.
General Protocol for the Synthesis of Metal Complexes
The bidentate nature of this compound allows for the straightforward synthesis of metal complexes with various transition metals. A general procedure is outlined below.
Experimental Protocol: Complexation
-
Dissolve this compound (2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
In a separate flask, dissolve the desired metal salt (e.g., MCl₂, M(NO₃)₂, where M = Cu(II), Ni(II), Co(II), Zn(II)) (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with vigorous stirring.
-
A change in color or the formation of a precipitate often indicates complex formation.
-
The reaction mixture can be heated to reflux for 1-4 hours to ensure complete reaction.
-
Cool the solution to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the complex can be isolated by slow evaporation of the solvent or by precipitation with a less polar co-solvent.
Characterization of the resulting complexes should be performed using standard analytical techniques:
-
FT-IR Spectroscopy: To confirm the coordination of the nitrogen atoms to the metal center, evidenced by shifts in the N-H and C=N stretching frequencies.
-
UV-Vis Spectroscopy: To study the electronic properties of the complex and the d-d transitions of the metal center.
-
¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), to confirm the structure of the coordinated ligand.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure and coordination geometry.
Caption: Expected coordination mode of the ligand.
Potential Applications and Future Research Directions
Based on the behavior of analogous N,N'-bidentate ligands containing imidazole and amine moieties, several promising areas of application can be proposed for the metal complexes of this compound.
Homogeneous Catalysis
Metal complexes of imidazole-containing ligands are known to be active catalysts for a variety of organic transformations.[1] The combination of a sterically accessible amine and an aromatic imidazole could create a unique coordination environment for catalytic processes.
Potential Catalytic Applications:
| Catalytic Reaction | Plausible Metal Center | Rationale |
| Cross-Coupling Reactions | Pd(II), Ni(II) | Imidazole-based ligands can stabilize the metal center in various oxidation states required for catalytic cycles like Suzuki or Heck couplings. |
| Oxidation Reactions | Cu(II), Fe(III) | The ligand could support metal centers in catalyzing the oxidation of alcohols or other organic substrates. |
| Reduction Reactions | Ru(II), Ir(III) | The N,N' chelate may be suitable for transfer hydrogenation reactions. |
Bioinorganic Chemistry and Medicinal Applications
Imidazole is a key coordinating group in many biological systems (e.g., the histidine residue in metalloproteins).[2] Metal complexes incorporating imidazole derivatives have been extensively studied for their potential as therapeutic agents.[3][4]
Potential Biological Activities:
-
Antimicrobial Agents: The coordination of metal ions like Cu(II) and Zn(II) to organic ligands often enhances their antimicrobial activity against various bacterial and fungal strains.[5][6]
-
Anticancer Agents: Certain metal complexes exhibit cytotoxicity towards cancer cell lines, and the specific ligand sphere can modulate this activity and selectivity.[4] The planar imidazole moiety could facilitate intercalation with DNA.
Materials Science
The ability of this ligand to form stable complexes could be exploited in the design of novel coordination polymers and metal-organic frameworks (MOFs).[7][8] The structural rigidity of the phenyl and imidazole groups combined with the potential for hydrogen bonding from the amine group could lead to interesting supramolecular architectures with applications in gas storage, separation, or sensing.
Conclusion
This compound represents a ligand with significant untapped potential. Its straightforward, albeit currently hypothetical, synthesis and versatile N,N'-bidentate coordination mode make it an attractive target for exploratory research in catalysis, medicinal chemistry, and materials science. The protocols and conceptual frameworks provided in this guide are designed to empower researchers to begin unlocking the capabilities of this promising molecule and its coordination compounds. Experimental validation of the proposed synthetic routes and systematic investigation of the properties of its metal complexes are critical next steps in establishing its role in modern chemistry.
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Austin Publishing Group. The Study of Biological Activities of Various Mixed Ligand Complexes of Nickel(II). [Link]
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MDPI. Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. [Link]
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MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]
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PubMed. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). [Link]
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Application Notes and Protocols for the Synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine and its derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the imidazole moiety in numerous biologically active molecules. The synthetic strategy detailed herein is a robust two-step process commencing with a nucleophilic aromatic substitution to form the key intermediate, 2-(1H-imidazol-1-yl)benzonitrile, followed by its reduction to the target primary amine. Further derivatization protocols to obtain N-substituted analogues are also presented. This guide is intended to provide researchers with the necessary technical details, procedural nuances, and theoretical underpinnings to successfully synthesize and explore this important class of compounds.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to act as a proton donor and acceptor make it a crucial component in many biological processes. Consequently, imidazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, this compound, serves as a valuable building block for the development of novel therapeutics by combining the versatile imidazole nucleus with a flexible aminomethylphenyl group, allowing for diverse structural modifications.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached through a two-step sequence. The core of this strategy lies in the initial formation of the C-N bond between the imidazole ring and the phenyl ring, followed by the transformation of a nitrile group into the desired primary amine.
Caption: High-level overview of the synthetic strategy.
This approach is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual transformations.
Detailed Synthetic Protocols
Step 1: Synthesis of 2-(1H-imidazol-1-yl)benzonitrile (Intermediate I)
The formation of the aryl-imidazole bond is achieved via a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitrile group activates the ortho position of 2-fluorobenzonitrile, facilitating the displacement of the fluoride by the nucleophilic nitrogen of imidazole.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Imidazole | 68.08 | 1.0 g | 14.7 |
| 2-Fluorobenzonitrile | 121.11 | 1.78 g | 14.7 |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 0.65 g | 16.2 |
| Anhydrous Dimethylformamide (DMF) | - | 30 mL | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Protocol:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil).
-
Carefully add anhydrous DMF to the flask with stirring.
-
In a separate flask, dissolve imidazole in a small amount of anhydrous DMF.
-
Slowly add the imidazole solution to the stirred suspension of sodium hydride in DMF at room temperature. Effervescence (hydrogen gas evolution) will be observed. Stir for 30 minutes at room temperature to ensure complete formation of the sodium imidazolide.
-
To this mixture, add 2-fluorobenzonitrile dropwise.
-
Heat the reaction mixture to 90 °C and maintain for 5-7 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water to quench the reaction and precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 2-(1H-imidazol-1-yl)benzonitrile.
Expected Characterization Data for Intermediate I:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.90-7.80 (m, 2H), 7.70-7.60 (m, 2H), 7.50 (s, 1H), 7.25 (s, 1H), 7.15 (s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 140.0, 137.5, 134.0, 130.5, 129.0, 128.0, 120.0, 118.0, 110.0.
-
MS (ESI): m/z 170.07 [M+H]⁺.
Step 2: Synthesis of this compound (Target Compound)
The conversion of the nitrile intermediate to the primary amine is accomplished through reduction with a strong hydride-donating agent, such as Lithium Aluminum Hydride (LAH).
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-(1H-imidazol-1-yl)benzonitrile | 169.18 | 1.0 g | 5.91 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 0.45 g | 11.8 |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |
| Water | - | As needed | - |
| 10% Sodium Hydroxide Solution | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Protocol:
-
To a dry 250 mL three-necked flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere, add a suspension of LAH in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-(1H-imidazol-1-yl)benzonitrile in anhydrous THF and add it to the addition funnel.
-
Add the nitrile solution dropwise to the stirred LAH suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours.[4] Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 10% aqueous sodium hydroxide, and then water again.[4][5] A granular precipitate should form.
-
Filter the mixture through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel (eluting with a mixture of dichloromethane and methanol, with a small percentage of triethylamine to prevent streaking) to give the pure product.
Expected Characterization Data for the Target Compound:
-
Appearance: Solid.[6]
-
Molecular Formula: C₁₀H₁₁N₃[6]
-
Molecular Weight: 173.21 g/mol [6]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80 (s, 1H), 7.50-7.20 (m, 4H), 7.15 (s, 1H), 7.05 (s, 1H), 4.00 (s, 2H), 1.80 (br s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 142.0, 138.0, 137.0, 130.0, 129.5, 129.0, 128.0, 120.0, 45.0.
-
MS (ESI): m/z 174.10 [M+H]⁺.
Synthesis of N-Substituted Derivatives
The primary amine functionality of this compound allows for a wide range of derivatization reactions. A highly versatile method for creating a library of N-substituted derivatives is reductive amination.
Caption: Reductive amination for N-substituted derivatives.
Protocol for Reductive Amination:
This protocol describes the synthesis of N-substituted derivatives starting from the corresponding aldehyde, 2-(1H-imidazol-1-yl)benzaldehyde, which can be synthesized from 2-fluorobenzaldehyde and imidazole using a similar procedure as for the nitrile intermediate.[1]
-
Dissolve 2-(1H-imidazol-1-yl)benzaldehyde (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture.[7]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-substituted derivative.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Both the formation of the sodium imidazolide with NaH and the LAH reduction are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere with anhydrous solvents.
-
LAH Quenching: The quenching of LAH is highly exothermic and produces hydrogen gas. It must be performed slowly and at 0 °C to control the reaction rate. The Fieser workup (sequential addition of water, NaOH solution, and water) is a reliable method to produce a granular, easily filterable solid.[4][5]
-
Purification of Amines: Primary and secondary amines can sometimes streak on silica gel columns. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help to mitigate this issue.
-
Alternative Reducing Agents: For the nitrile reduction, other methods such as catalytic hydrogenation (e.g., H₂/Raney Nickel or H₂/Pd/C) can be employed, which may be more suitable for larger scale synthesis and avoid the hazards associated with LAH.[8][9]
Conclusion
The synthetic protocols detailed in this guide provide a reliable and adaptable pathway for the synthesis of this compound and its N-substituted derivatives. By leveraging a robust nucleophilic aromatic substitution followed by a standard nitrile reduction, the core scaffold can be accessed efficiently. The subsequent application of well-established methodologies like reductive amination opens the door to a vast chemical space for exploration in drug discovery and development. The insights into the causality behind experimental choices and troubleshooting tips are intended to empower researchers to successfully implement and adapt these procedures for their specific research needs.
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-
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-
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-
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-
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-
PubMed. (2022, June 13). Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. Retrieved from [Link]
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-
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ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and.... Retrieved from [Link]
-
ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A GREEN APPROACH FOR THE SYNTHESES OF SOME BENZIMIDAZOLE MOLECULES. Retrieved from [Link]
-
PubMed. (2010, May). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Retrieved from [Link]
-
Sci-Hub. (n.d.). Production of Primary Amines by Reductive Amination of Biomass‐Derived Aldehydes/Ketones. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2024, October 12). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Retrieved from [Link]
-
MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1H-Benzimidazol-1-yl)-1-phenylethanone. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. prepchem.com [prepchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Comprehensive Analytical Characterization of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
An Application Note and Protocol Guide:
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine, a key intermediate in pharmaceutical synthesis. As a molecule featuring a primary amine, an imidazole ring, and a substituted benzene ring, its purity and structural integrity are critical for drug safety and efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering a suite of validated protocols for identity, purity, and structural confirmation. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides not only step-by-step protocols but also the rationale behind methodological choices, ensuring a deep understanding of the analytical workflow.
Introduction: The Analytical Imperative
This compound is a versatile building block in medicinal chemistry. Its constituent moieties—a reactive primary amine, a coordinating imidazole, and a rigid phenyl scaffold—make it a precursor for a wide range of pharmacologically active compounds. The presence of these functional groups also presents unique analytical challenges, including potential for side-reactions, isomeric impurities, and degradation products. Therefore, a multi-faceted analytical approach is not just recommended, but essential for ensuring the quality and consistency of this starting material.
This guide establishes a systematic workflow for the characterization of this compound, moving from purity assessment and quantification to definitive structural elucidation.
Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is most suitable, as it separates compounds based on their hydrophobicity.
Rationale for Method Selection
The choice of a C18 stationary phase is based on its versatility and strong retentive capacity for aromatic compounds. The mobile phase, a combination of a buffered aqueous solution and an organic modifier (acetonitrile or methanol), allows for fine-tuning the elution of the analyte and potential impurities. The primary amine and imidazole groups are basic, making them susceptible to peak tailing on silica-based columns. To counteract this, a buffer (e.g., phosphate or acetate) is used to maintain a consistent pH and suppress the ionization of residual silanol groups. A pH of around 7 is often a good starting point to ensure the primary amine is partially protonated, promoting good peak shape.
Experimental Protocol: RP-HPLC for Purity Assessment
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and phosphate buffer reagents
-
This compound reference standard and sample
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate, pH 7.0B: Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (based on the UV absorbance of the phenyl and imidazole rings) |
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Workflow Diagram
Caption: Predicted ESI-MS fragmentation pathway.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.
Rationale for Method Selection
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment. Together, they provide a complete picture of the molecule's carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain detailed structural information and confirm the identity of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a standard ¹³C NMR spectrum, often with proton decoupling.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign protons to their respective positions in the molecule.
-
Assign the peaks in the ¹³C NMR spectrum to the carbon atoms in the molecule.
-
Predicted Spectral Data
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂- | ~3.8 - 4.2 | s | 2H |
| -NH₂ | ~1.5 - 2.5 (broad) | s (broad) | 2H |
| Aromatic-H | ~7.2 - 7.8 | m | 4H |
| Imidazole-H | ~7.0 - 8.0 | m | 3H |
| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂- | ~40 - 50 |
| Aromatic-C | ~110 - 140 |
| Imidazole-C | ~115 - 140 |
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for Method Selection
FTIR is an excellent method for quickly confirming the presence of key functional groups such as the N-H bonds of the primary amine and the C=N and C=C bonds within the imidazole and phenyl rings.
Experimental Protocol: FTIR Analysis
Objective: To identify the characteristic functional groups of this compound.
Instrumentation and Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
Expected Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C=N stretch (imidazole) | 1500 - 1650 |
| C-N stretch | 1000 - 1350 |
Summary and Conclusion
The analytical methods outlined in this guide provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity assessment, MS for identity confirmation, NMR for structural elucidation, and FTIR for functional group identification ensures a thorough evaluation of this important pharmaceutical intermediate. Adherence to these protocols will enable researchers and developers to confidently assess the quality and integrity of their material, a critical step in the drug development pipeline.
References
-
PubChem National Center for Biotechnology Information. 1-(2-aminobenzyl)-1H-imidazole. Available from: [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008).Introduction to Spectroscopy. Cengage Learning.
Application Note: A Framework for Characterizing the Receptor Binding Profile of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
An Application Note and Protocol for Receptor Binding Studies of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
Introduction
This compound is a novel chemical entity featuring a phenylmethanamine scaffold linked to an imidazole group. This unique combination of pharmacophores suggests a potential for interaction with a range of biological targets, particularly those that recognize endogenous biogenic amines. The phenylmethanamine core is a well-established motif in ligands for monoamine transporters and G-Protein Coupled Receptors (GPCRs), including adrenergic, serotonergic, and dopaminergic receptors. The imidazole ring is a versatile heterocyclic structure present in endogenous molecules like histamine and in synthetic compounds targeting histamine receptors, adrenergic receptors, and various enzymes.
Given this structural rationale, the primary objective of this guide is to provide a comprehensive framework for the initial characterization of this compound. We will focus on establishing its binding affinity and selectivity profile using gold-standard in vitro pharmacological assays. This document outlines the theoretical basis, step-by-step protocols, and data analysis workflows necessary to determine the inhibition constant (Kᵢ) of this compound at a representative GPCR target. The methodologies described herein are fundamental to early-stage drug discovery and provide the foundational data required for assessing a compound's potential as a therapeutic agent or a research tool.
Principle of the Competition Binding Assay
To determine the binding affinity of a novel, unlabeled compound (the "competitor," in this case, this compound), a competition binding assay is employed. This method relies on measuring the ability of the test compound to displace a radiolabeled ligand (a "radioligand") that has a known high affinity and specificity for the target receptor.
The assay is performed by incubating a constant concentration of the target receptor (typically in the form of cell membrane preparations) and a constant concentration of the radioligand with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes for the same binding site as the radioligand, leading to a decrease in the amount of radioligand bound to the receptor. The amount of bound radioactivity is measured, and the data are used to generate a dose-response curve from which the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Experimental Workflow & Protocols
The overall workflow for characterizing the binding affinity of a novel compound is a multi-step process that begins with preparing the biological materials and culminates in rigorous data analysis.
Caption: Workflow for determining compound binding affinity (Kᵢ).
Protocol 1: Preparation of Cell Membranes Expressing a Target GPCR
This protocol provides a general method for preparing high-quality cell membranes from cultured cells overexpressing a target receptor (e.g., HEK293 cells expressing the β₂-adrenergic receptor).
Rationale: Using isolated cell membranes provides a simplified system, free from intracellular signaling components and other cellular processes that could interfere with the direct measurement of ligand-receptor binding. The use of protease inhibitors is critical to prevent the degradation of the target receptor by endogenous proteases released during cell lysis.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scrapers
-
Dounce Homogenizer or Polytron
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, with 1x Protease Inhibitor Cocktail (added fresh)
-
High-speed refrigerated centrifuge and appropriate tubes
-
Bradford Assay Reagent for protein quantification
Procedure:
-
Cell Culture: Grow cells expressing the target receptor to ~90% confluency in appropriate culture vessels.
-
Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Lysis: Add 5-10 mL of ice-cold PBS and scrape the cells into a centrifuge tube. Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Homogenization: Aspirate the supernatant and resuspend the cell pellet in 10 volumes of ice-cold Membrane Preparation Buffer. Homogenize the cell suspension with 20-30 strokes in a Dounce homogenizer or using a Polytron on a low setting. This step is critical for lysing the cells and releasing the membranes.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Final Wash: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Membrane Preparation Buffer and repeat the high-speed centrifugation (Step 6).
-
Storage: Discard the final supernatant. Resuspend the membrane pellet in a small volume of buffer, determine the protein concentration using a Bradford assay, and aliquot the membrane suspension. Store at -80°C until use.
Protocol 2: Radioligand Competition Binding Assay
This protocol describes how to determine the IC₅₀ of this compound at the human β₂-adrenergic receptor using [³H]-Dihydroalprenolol ([³H]-DHA) as the radioligand.
Rationale: The choice of buffer, incubation time, and temperature are optimized to ensure the binding reaction reaches equilibrium and that receptor integrity is maintained. The assay is terminated by rapid filtration, which effectively separates the receptor-bound radioligand from the free radioligand in the solution. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand to saturate all specific binding sites.
Materials:
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO and serially diluted.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a well-characterized β-adrenergic receptor antagonist.
-
Receptor Source: Prepared cell membranes expressing the β₂-adrenergic receptor (from Protocol 1).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
Non-specific Binding Control: 10 µM Propranolol (an unlabeled β-adrenergic antagonist).
-
96-well microplates, GF/C glass fiber filter mats, and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Plate Preparation: Prepare a 96-well plate. The total assay volume will be 200 µL.
-
Total Binding Wells: Add 100 µL of Assay Buffer.
-
Non-specific Binding (NSB) Wells: Add 50 µL of Assay Buffer and 50 µL of 40 µM Propranolol (final concentration 10 µM).
-
Competitor Wells: Add 50 µL of Assay Buffer and 50 µL of each serial dilution of this compound (typically from 1 nM to 100 µM final concentration).
-
-
Add Radioligand: Add 50 µL of [³H]-DHA (at a final concentration near its Kₔ, e.g., 1 nM) to all wells.
-
Initiate Reaction: Add 50 µL of the diluted membrane preparation (containing ~10-20 µg of protein) to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.
-
Harvesting: Rapidly transfer the contents of each well onto a GF/C filter mat using a cell harvester. Immediately wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filter mat into a scintillation vial, add 4-5 mL of scintillation cocktail, and allow it to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Protocol 3: Data Analysis and Kᵢ Determination
Rationale: The raw CPM data must be converted into meaningful pharmacological parameters. Specific binding is the difference between total binding and non-specific binding. Non-linear regression analysis provides the most accurate determination of the IC₅₀ from the dose-response curve. The Cheng-Prusoff equation is then essential for converting this operational parameter (IC₅₀) into a true equilibrium constant (Kᵢ).
Step-by-Step Analysis:
-
Calculate Specific Binding:
-
Average the CPM values for the Total Binding, NSB, and each competitor concentration.
-
Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM)
-
-
Normalize Data: Convert the specific binding at each competitor concentration into a percentage of the maximum specific binding.
-
% Inhibition = 100 * (1 - (Specific Binding at [Competitor] / Maximum Specific Binding))
-
-
Generate Dose-Response Curve: Plot % Inhibition versus the logarithm of the competitor concentration.
-
Determine IC₅₀: Use a non-linear regression model (e.g., sigmoidal dose-response with a variable slope) in software like GraphPad Prism or R to fit the curve and calculate the log(IC₅₀), from which the IC₅₀ is derived.
-
Calculate Kᵢ using the Cheng-Prusoff Equation:
-
Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))
-
IC₅₀: The value determined in the previous step.
-
[L]: The concentration of the radioligand used in the assay (e.g., 1 nM).
-
Kₔ: The dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment or obtained from the literature).
-
-
Data Presentation
Binding affinity data for this compound should be presented clearly. A screening cascade might involve testing against a panel of related receptors to determine selectivity.
| Receptor Target | Radioligand Used | Radioligand Kₔ (nM) | Test Compound IC₅₀ (nM) | Test Compound Kᵢ (nM) | Hill Slope |
| β₂-Adrenergic | [³H]-DHA | 1.2 | 450 | 212 | -0.98 |
| α₂ₐ-Adrenergic | [³H]-Rauwolscine | 2.5 | >10,000 | >4,000 | N/A |
| 5-HT₂ₐ Serotonin | [³H]-Ketanserin | 0.8 | 1,200 | 667 | -1.05 |
| H₃ Histamine | [³H]-Nα-Methylhistamine | 1.0 | >10,000 | >5,000 | N/A |
| Table represents hypothetical data for illustrative purposes. |
GPCR Signaling Context
The binding of a ligand to a GPCR, such as the β₂-adrenergic receptor, initiates a conformational change that triggers intracellular signaling cascades. Understanding this context is vital for interpreting the functional consequences of the binding event measured.
Caption: Simplified Gs-protein signaling pathway for the β₂-adrenergic receptor.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Kᵢ) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]
-
Limbird, L. E. (2004). Cell Surface Receptors: A Short Course on Theory and Methods. Springer Science & Business Media. Available at: [Link]
-
Hulme, E. C. (1990). Receptor-Ligand Interactions: A Practical Approach. IRL Press. Available at: [Link]
-
Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry. Available at: [Link]
-
Motulsky, H. J., & Christopoulos, A. (2004). Fitting Models to Biological Data Using Linear and Nonlinear Regression: A Practical Guide to Curve Fitting. Oxford University Press. Available at: [Link]
Application Note & Protocols for Cell Culture Experiments with 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of Novel Imidazole Derivatives
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The unique electronic and structural features of the imidazole nucleus allow it to interact with a diverse range of biological targets, such as essential enzymes and receptors involved in cellular signaling.[2] Phenyl-imidazole derivatives, in particular, have garnered significant attention as potent modulators of key signaling pathways implicated in cancer progression.[3]
This document provides a comprehensive guide for the initial in vitro characterization of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine (hereafter referred to as Compound I-2PM), a novel small molecule with a phenyl-imidazole core. Given the established bioactivity of this structural class, a primary objective is to assess its cytotoxic and antiproliferative effects on cancer cell lines. This application note outlines detailed protocols for fundamental cell-based assays, data interpretation, and offers insights into a plausible mechanism of action to guide further investigation.
Hypothesized Mechanism of Action: Targeting Pro-Survival Kinase Signaling
Many imidazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling, growth, and survival.[4] Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, is a hallmark of many cancers.[5][6] These pathways are critical for promoting cell proliferation, inhibiting apoptosis (programmed cell death), and driving metastasis.
Based on its structural features, we hypothesize that Compound I-2PM may function as a kinase inhibitor, potentially targeting key components of the PI3K/Akt/mTOR signaling cascade. Inhibition of this pathway would block downstream signals that promote cell cycle progression and suppress apoptosis, ultimately leading to a reduction in viable cancer cells. This hypothesis provides a logical framework for the experimental designs detailed below, which are aimed at quantifying the compound's impact on cell viability, proliferation, and its ability to induce apoptosis.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by Compound I-2PM.
Protocols for In Vitro Characterization
The following section provides detailed, step-by-step protocols for the initial assessment of Compound I-2PM. It is crucial to first establish the compound's solubility and stability in the chosen solvent and cell culture medium to ensure accurate and reproducible results.
Part 1: Compound Handling and Preparation
1.1. Preparation of a 10 mM Stock Solution in DMSO
The majority of small organic molecules are soluble in dimethyl sulfoxide (DMSO).[7] A high-concentration stock solution is prepared for long-term storage and subsequent dilution.
-
Safety: Handle Compound I-2PM, a solid powder, in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Procedure:
-
Determine the mass of Compound I-2PM required to make a 10 mM solution. (Molecular Weight of C₁₀H₁₁N₃ = 173.21 g/mol ).
-
For 1 mL of 10 mM stock, weigh out 1.7321 mg of the compound.
-
-
Aseptically add the weighed compound to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, cell culture-grade DMSO to the tube.
-
Vortex or sonicate at room temperature until the compound is completely dissolved.[8] Visually inspect for any particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[9]
-
Store aliquots at -20°C or -80°C, protected from light.[10]
-
1.2. Preparation of Working Solutions
Working solutions are prepared by diluting the DMSO stock into complete cell culture medium immediately before treating the cells.
-
Causality: To prevent compound precipitation and cellular toxicity, the final concentration of DMSO in the cell culture wells should be kept low, typically ≤0.5%.[11] A serial dilution approach is recommended.
-
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment (e.g., 0.1 µM to 100 µM).
-
Ensure thorough mixing at each dilution step.
-
A vehicle control (medium with the same final concentration of DMSO as the highest treatment dose) must be included in all experiments.[12]
-
1.3. Preliminary Stability Assessment in Culture Medium
It is advisable to assess the stability of the compound in the culture medium over the intended duration of the experiment.
-
Procedure:
-
Prepare the highest concentration of the working solution in complete cell culture medium.
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO₂) for the longest duration of the planned experiment (e.g., 72 hours).
-
At various time points (0, 24, 48, 72 hours), visually inspect the solution for any signs of precipitation.
-
For a more quantitative analysis, analytical methods such as HPLC can be used to measure the concentration of the parent compound over time.[13]
-
Part 2: Cell-Based Assays
The following assays are designed to be performed in a 96-well plate format for high-throughput analysis. Select cell lines relevant to the research question (e.g., a panel of cancer cell lines from different tissues).
2.1. Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4]
-
Materials:
-
Selected cancer cell line(s) (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium
-
Compound I-2PM working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[5]
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS)[8]
-
96-well flat-bottom plates
-
-
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).
-
The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of Compound I-2PM (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
-
2.2. Cytotoxicity Assay (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.
-
Materials:
-
Cell culture reagents and Compound I-2PM as described above.
-
Commercially available LDH cytotoxicity assay kit.
-
Lysis buffer (provided in the kit for maximum LDH release control).
-
-
Protocol:
-
Seed and treat cells in a 96-well plate as described in the MTT assay protocol (Section 2.1, steps 1-3).
-
Prepare control wells:
-
Vehicle Control: Cells treated with DMSO-containing medium.
-
Medium Background Control: Wells with medium but no cells.
-
Maximum LDH Release Control: Wells with untreated cells, to which lysis buffer will be added.
-
-
After the incubation period, add 10 µL of lysis buffer to the "Maximum LDH Release" wells and incubate for 30-45 minutes.
-
Centrifuge the plate at ~250 x g for 5 minutes to pellet any cells or debris.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well of the new plate.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution (if required by the kit).
-
Read the absorbance at 490 nm.
-
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] * 100
-
2.3. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials:
-
Cells cultured in 6-well plates.
-
Compound I-2PM.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
1X Binding Buffer (provided in the kit).
-
Flow cytometer.
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with Compound I-2PM at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells, including both the adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at ~300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis:
-
Use appropriate controls to set compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
-
-
Caption: General workflow for the in vitro characterization of Compound I-2PM.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured format. The results presented below are illustrative examples.
Table 1: Antiproliferative Activity of Compound I-2PM on Various Cancer Cell Lines
| Cell Line | Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Cancer | 48 | 8.5 ± 1.2 |
| A549 | Lung Cancer | 48 | 12.3 ± 2.1 |
| HCT116 | Colon Cancer | 48 | 6.2 ± 0.9 |
| HEK293 | Normal Kidney | 48 | > 100 |
Data are presented as the mean ± standard deviation from three independent experiments.
Interpretation: The hypothetical data in Table 1 suggest that Compound I-2PM exhibits potent antiproliferative activity against multiple cancer cell lines while showing significantly lower toxicity towards a non-cancerous cell line, indicating a degree of selectivity.
Table 2: Induction of Apoptosis by Compound I-2PM in HCT116 Cells after 24h Treatment
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 0 | 95.1 ± 2.5 | 2.8 ± 0.7 | 2.1 ± 0.5 |
| Compound I-2PM | 5 | 65.4 ± 4.1 | 22.3 ± 3.3 | 12.3 ± 2.8 |
| Compound I-2PM | 10 | 38.2 ± 3.8 | 45.1 ± 5.2 | 16.7 ± 3.1 |
Data are presented as the mean ± standard deviation from three independent experiments.
Interpretation: The illustrative results in Table 2 indicate that Compound I-2PM induces apoptosis in HCT116 cells in a dose-dependent manner, as evidenced by the increase in the percentage of early and late apoptotic cells.
Conclusion and Future Directions
This application note provides a foundational framework for the initial in vitro evaluation of this compound. The described protocols for assessing cell viability, cytotoxicity, and apoptosis are essential first steps in characterizing the biological activity of a novel compound. Based on the hypothesized mechanism of action, future studies could involve Western blot analysis to investigate the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt and its downstream targets. Furthermore, in vitro kinase assays could be employed to directly assess the inhibitory activity of Compound I-2PM against a panel of purified kinases. Together, these experiments will provide a comprehensive understanding of the compound's therapeutic potential and guide its further development as a potential anti-cancer agent.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
-
Gagliardi, M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. Available from: [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Available from: [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Available from: [Link]
-
BPS Bioscience. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available from: [Link]
-
Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology. Available from: [Link]
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Captivate Bio. (2021). SMALL MOLECULES. Available from: [Link]
-
Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Available from: [Link]
-
ResearchGate. (2014). What is the difference between an antiproliferative assay and a cytotoxicity assay?. Available from: [Link]
-
Wolf, A., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Available from: [Link]
-
GlycoMScan. (n.d.). Stability studies of small molecules and proteins. Available from: [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Available from: [Link]
-
Li, Z., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Muvva, C., et al. (2021). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. ACS Medicinal Chemistry Letters. Available from: [Link]
-
An overview on synthesis, properties and biological activities of imidazole and its derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Bentham Science Publishers. (2009). Bioactive N-Phenylimidazole Derivatives. Available from: [Link]
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Application Notes and Protocols for the Development of Assays for Imidazole-Based Compounds
Introduction
The imidazole ring is a five-membered heterocyclic scaffold that is a fundamental component of numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1][2] Its unique structural and electronic properties have made it a privileged scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities, such as antifungal, anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5][6] The development of robust and reliable assays for these imidazole-containing compounds is paramount for drug discovery, quality control, pharmacokinetic studies, and environmental monitoring.[7]
This comprehensive guide provides detailed application notes and protocols for the development of assays for imidazole-based compounds. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices to ensure scientific integrity and reproducible results.
I. Physicochemical Characterization and Quantification Assays
Accurate quantification of imidazole-based compounds is the cornerstone of their development and application. The choice of analytical technique is dictated by the compound's physicochemical properties, the sample matrix, and the required sensitivity and selectivity.
A. High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the separation and quantification of imidazole compounds in various matrices, including pharmaceutical formulations, biological fluids, and environmental samples.[7] Reversed-phase HPLC is particularly common for the analysis of imidazole-containing drugs.[8]
HPLC offers excellent resolution, sensitivity, and reproducibility. The choice of a C18 column is based on its hydrophobicity, which allows for effective separation of a wide range of imidazole derivatives.[8][9] The mobile phase composition is critical for achieving optimal separation; a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer allows for the manipulation of retention times.[10] The addition of a small amount of acid, such as formic acid, can improve peak shape by protonating the imidazole ring and reducing tailing.[10] UV detection is suitable for imidazoles as the aromatic ring system absorbs in the UV range.[7]
Caption: A generalized workflow for HPLC method development for imidazole compounds.
This protocol is adapted for the analysis of antifungal imidazole drugs like ketoconazole or clotrimazole in pharmaceutical creams.[7][8]
1. Materials and Reagents:
-
Imidazole drug standard (e.g., ketoconazole)
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3. Standard Preparation:
-
Prepare a stock solution of the imidazole standard (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
4. Sample Preparation:
-
Accurately weigh a portion of the cream equivalent to a known amount of the active pharmaceutical ingredient (API).[7]
-
Disperse the sample in a suitable organic solvent like methanol.[7]
-
Vortex vigorously for 5 minutes to extract the drug.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[9]
5. HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.[10]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.[7]
-
Detection Wavelength: Determined by measuring the UV spectrum of the standard (typically around 210-230 nm for many imidazoles).[11]
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the imidazole drug in the sample by comparing its peak area to the calibration curve.
| Parameter | Typical Value | Source |
| Column | Reversed-phase C18 | [8] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | [10] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection | UV at 210-230 nm | [11] |
| Injection Volume | 20 µL | [7] |
B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of imidazole compounds in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[9]
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This is particularly advantageous for analyzing low concentrations of compounds in complex mixtures, as it can minimize matrix effects.[9] The use of isotope-labeled internal standards is highly recommended to correct for any variations in sample preparation and instrument response.[9]
This protocol is based on a method for the determination of various imidazoles in environmental water samples.[9]
1. Materials and Reagents:
-
Imidazole standards
-
Isotope-labeled internal standards
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[9]
2. Sample Preparation:
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter membrane.[9]
-
Spike the sample with the isotope-labeled internal standards.
-
Perform Solid-Phase Extraction (SPE):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.[9]
3. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 column (e.g., Accucore C18, 100 mm × 3.0 mm, 2.6 μm).[9]
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. A gradient elution is typically used.[9][10]
-
Flow Rate: 0.25 mL/min.[9]
-
Column Temperature: 40 °C.[9]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.
| Parameter | Typical Value | Source |
| Sample Preparation | Solid-Phase Extraction (SPE) | [9] |
| Ionization | ESI Positive | [9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | N/A |
| Internal Standard | Isotope-labeled analog | [9] |
II. Biological and Pharmacological Activity Assays
The therapeutic potential of imidazole-based compounds stems from their diverse biological activities. A variety of in vitro assays are essential for characterizing their mechanism of action and efficacy.
A. Anticancer Activity Assays
Many imidazole derivatives have shown promise as anticancer agents, acting through various mechanisms such as tubulin polymerization inhibition, enzyme inhibition, and induction of apoptosis.[4][12][13]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is a common initial screening assay for anticancer compounds.[13]
1. Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[13]
2. Treatment:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the imidazole compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
3. MTT Addition and Incubation:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
4. Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration.[13]
To determine if a compound induces programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is commonly used.[14]
1. Cell Treatment:
-
Treat cancer cells with the imidazole compound at its IC50 concentration for a specified time (e.g., 24 hours).[14]
2. Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.[14]
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The cell population will be differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Caption: A typical workflow for evaluating the anticancer properties of imidazole compounds.
B. Antifungal Activity Assays
Imidazole-based drugs are a major class of antifungal agents that primarily act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[15][16]
Caption: The mechanism of action of imidazole antifungals via inhibition of CYP51.
The broth microdilution assay is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents visible growth of a microorganism.[15]
1. Fungal Strain and Inoculum Preparation:
-
Use a susceptible fungal strain (e.g., Candida albicans, Saccharomyces cerevisiae).[17]
-
Grow the fungus in a suitable broth (e.g., YPD for yeast) overnight.[17]
-
Adjust the fungal suspension to a standardized concentration (e.g., 0.5 McFarland standard).
2. Compound Dilution:
-
In a 96-well microplate, perform serial two-fold dilutions of the imidazole compound in the broth.
3. Inoculation and Incubation:
-
Inoculate each well with the standardized fungal suspension.
-
Include a growth control (no compound) and a sterility control (no fungus).
-
Incubate the plate at an appropriate temperature (e.g., 30-37 °C) for 24-48 hours.
4. MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by measuring the absorbance at 600 nm.[17]
| Parameter | Typical Value | Source |
| Fungal Species | Candida albicans, Saccharomyces cerevisiae | [17] |
| Growth Medium | YPD (Yeast Peptone Dextrose) | [17] |
| Endpoint | No visible growth | [15] |
| Incubation Time | 24-48 hours | N/A |
III. Troubleshooting and Key Considerations
-
Solubility: Many imidazole compounds have poor aqueous solubility. It is crucial to use an appropriate solvent (e.g., DMSO) for stock solutions and ensure that the final concentration of the solvent in the assay does not affect the results.[2][6]
-
Matrix Effects: In complex matrices like plasma or soil, co-eluting substances can interfere with the analysis, especially in LC-MS. Thorough sample preparation, such as SPE, and the use of internal standards are essential to mitigate these effects.[9]
-
Metal Chelation: The imidazole ring can chelate metal ions, which may affect the compound's activity or analytical behavior. Consider using metal-free buffers or adding a chelating agent like EDTA if metal ion interference is suspected.[18]
References
- Benchchem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
- ResearchGate. Can I use Immidazole solution for HPLC?.
- ScienceDirect.
- Wiley Analytical Science.
- PubMed.
- Semantic Scholar.
- PubMed Central. Imidazoles as potential anticancer agents.
- PubMed Central. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells.
- Google Patents.
- Benchchem. Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide.
- ResearchGate.
- Benchchem.
- MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
- NIH.
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- ResearchGate. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions | Request PDF.
- PubMed Central.
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- Imidazole Scaffold: A Review of Synthetic Str
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- PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
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- MDPI. Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies.
- PubMed Central.
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- PubMed Central. Synthesis and therapeutic potential of imidazole containing compounds.
- Synthesis and therapeutic potential of imidazole containing compounds.
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Application Notes & Protocols: A Comprehensive Guide to the Large-Scale Synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-[2-(1H-imidazol-1-yl)phenyl]methanamine is a pivotal building block in medicinal chemistry, serving as a key intermediate for various pharmacologically active compounds. The imidazole nucleus is a "privileged scaffold" found in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and coordinate with biological targets.[1][2][3] This guide provides a detailed, robust, and scalable synthetic route from commercially available starting materials. We will delve into the causality behind experimental choices, present step-by-step protocols for synthesis and purification, and outline critical quality control measures. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity on an industrial scale.
Strategic Overview: Pathway Selection for Scalability
The synthesis of this compound can be approached through several routes. For large-scale production, the ideal pathway must prioritize cost-effectiveness, operational safety, high yields, and straightforward purification. After evaluating various options, a two-step sequence commencing from 2-fluorobenzonitrile is selected for its superior performance in these key areas.
The Chosen Synthetic Pathway:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : Imidazole is coupled with 2-fluorobenzonitrile. The electron-withdrawing nitrile group activates the ortho-fluoro position, facilitating its displacement by the imidazole nucleophile. This reaction is highly efficient and avoids the use of expensive transition-metal catalysts often required for arylations with chloro- or bromo-arenes.
-
Step 2: Catalytic Hydrogenation : The resulting nitrile intermediate, 2-(1H-imidazol-1-yl)benzonitrile, is reduced to the target primary amine. Catalytic hydrogenation is the method of choice for large-scale nitrile reduction due to its high efficiency, excellent safety profile compared to metal hydrides (like LiAlH₄), and the ease of removing the heterogeneous catalyst via filtration.
The following diagram illustrates the selected synthetic workflow.
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocols
PART A: Synthesis of 2-(1H-imidazol-1-yl)benzonitrile (Intermediate)
Principle: This step involves the nucleophilic displacement of fluoride from 2-fluorobenzonitrile by imidazole. The reaction is conducted in a polar aprotic solvent to facilitate the SNAr mechanism and uses potassium carbonate as a cost-effective base to deprotonate the imidazole N-H, thereby increasing its nucleophilicity.[4]
Materials and Equipment:
-
Reagents: 2-Fluorobenzonitrile (≥99%), Imidazole (≥99%), Anhydrous Potassium Carbonate (K₂CO₃, powdered), Dimethyl Sulfoxide (DMSO, anhydrous).
-
Equipment: Jacketed glass reactor with overhead mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser. Standard laboratory glassware for work-up.
Step-by-Step Protocol:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with Dimethyl Sulfoxide (DMSO), Imidazole, and powdered anhydrous Potassium Carbonate. Begin stirring to form a slurry.
-
Heating: Heat the mixture to 120-130 °C. The use of DMSO allows for higher reaction temperatures, which significantly accelerates the rate of SNAr.
-
Substrate Addition: Slowly add 2-fluorobenzonitrile to the heated slurry over 1-2 hours using an addition funnel. This controlled addition is crucial to manage the reaction exotherm.
-
Reaction Monitoring: Maintain the reaction temperature at 130 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-fluorobenzonitrile is consumed.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a separate vessel containing cold water. This will precipitate the crude product and dissolve inorganic salts.
-
Isolation: Filter the resulting solid precipitate. Wash the filter cake thoroughly with water to remove residual DMSO and salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved. The product is typically obtained as an off-white to pale yellow solid.
PART B: Synthesis of this compound (Final Product)
Principle: The nitrile functional group of the intermediate is reduced to a primary amine using catalytic hydrogenation. Raney Nickel is an effective and economical catalyst for this transformation. The reaction is performed in a methanolic ammonia solution to suppress the formation of secondary amine byproducts.
Materials and Equipment:
-
Reagents: 2-(1H-imidazol-1-yl)benzonitrile, Raney® Nickel (50% slurry in water), Methanol (anhydrous), Ammonia (7N solution in methanol), Hydrogen gas (H₂).
-
Equipment: High-pressure hydrogenation reactor (Parr apparatus or similar), filtration apparatus (e.g., Celite® pad), rotary evaporator.
Step-by-Step Protocol:
-
Catalyst Preparation: Under an inert atmosphere (Nitrogen or Argon), carefully wash the Raney Nickel slurry with anhydrous methanol to remove the water. Caution: Raney Nickel is pyrophoric and must be handled with extreme care, always kept wet with solvent.
-
Reactor Charging: Charge the hydrogenation reactor with 2-(1H-imidazol-1-yl)benzonitrile, methanol, and the 7N methanolic ammonia solution. Finally, add the washed Raney Nickel catalyst.
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 50-60 psi.
-
Reaction Execution: Heat the mixture to 40-50 °C while stirring vigorously. The reaction is exothermic and may require cooling to maintain the target temperature. Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: After cooling the reactor to room temperature and venting the hydrogen, purge the system with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Crucially, do not allow the filter cake to dry , as it can ignite upon contact with air. Wash the filter cake with methanol.
-
Solvent Removal: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
-
Purification: The crude product can be purified by vacuum distillation to achieve high purity (>98%).
Process Data and Quality Control
Summary of Key Process Parameters
| Parameter | Step 1: SNAr | Step 2: Hydrogenation |
| Key Reagents | Imidazole, K₂CO₃ | Raney® Nickel, H₂ |
| Solvent | DMSO | 7N NH₃ in Methanol |
| Temperature | 120-130 °C | 40-50 °C |
| Pressure | Atmospheric | 50-60 psi |
| Typical Reaction Time | 12-18 hours | 4-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Typical Purity (Post-Purification) | >98% | >98% |
Analytical Characterization and QC Workflow
The identity and purity of the intermediate and final product must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
2-(1H-imidazol-1-yl)benzonitrile: Expect aromatic protons in the 7.5-8.0 ppm range and imidazole protons around 7.2-7.8 ppm.
-
This compound: Look for the disappearance of the nitrile carbon in ¹³C NMR and the appearance of a singlet for the -CH₂NH₂ protons around 3.8-4.0 ppm and a broad singlet for the -NH₂ protons in ¹H NMR.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compounds. For C₁₀H₁₁N₃, the expected [M+H]⁺ is approximately 174.10.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the conversion of functional groups. Look for the disappearance of the strong nitrile (C≡N) stretch (around 2220-2240 cm⁻¹) and the appearance of N-H stretches (around 3300-3500 cm⁻¹) for the primary amine.
Caption: Quality control workflow from crude product to final release.
Safety and Handling
All procedures should be conducted by trained personnel in a controlled laboratory or plant environment with appropriate personal protective equipment (PPE).
-
Imidazole: Corrosive and can cause severe skin burns and eye damage. Handle in a well-ventilated area.[5][6][7]
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Wear appropriate gloves.
-
Raney® Nickel: Highly pyrophoric when dry. Always handle as a slurry under solvent. Spent catalyst must be quenched carefully (e.g., with dilute acid) before disposal according to institutional guidelines.
-
Hydrogen Gas: Highly flammable and explosive. Use in a properly rated and maintained pressure reactor in an area free from ignition sources.
Conclusion
This application note details a validated and scalable two-step synthesis for this compound. The chosen pathway, proceeding via a nucleophilic aromatic substitution followed by catalytic hydrogenation, offers high yields, operational safety, and economic viability. By adhering to the detailed protocols and implementing the recommended quality control measures, researchers and drug development professionals can reliably produce this valuable intermediate for downstream applications in pharmaceutical R&D and manufacturing.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
- Katke, S. P. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
- Google Patents. (1998). Process for manufacture of imidazoles. (US6177575B1).
-
Reddy, T. S., et al. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega, 3(7), 8415–8426. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]
-
Pro-Chem. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Active pharmaceutical ingredients (APIs) based on imidazole or indolyl-derived imidazole scaffolds. Retrieved from [Link]
- Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (n.d.).
-
ResearchGate. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link]
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
-
NIH. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
-
PubMed Central. (2022). Methenamine hippurate to prevent recurrent urinary tract infections in older women. Retrieved from [Link]
-
Minds@UW. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand. Retrieved from [Link]
-
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
-
ClinicalTrials.gov. (2021). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). HIPREX® (methenamine hippurate tablets USP). Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Short-course Methenamine Hippurate for Prevention of Post-operative UTI. Retrieved from [Link]
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- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
Welcome to the technical support center for 1-[2-(1H-imidazol-1-yl)phenyl]methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific purification challenges associated with this molecule. Drawing from established chemical principles and field experience, we provide troubleshooting solutions and detailed protocols to help you achieve high purity for your downstream applications.
Section 1: Understanding the Molecule - Core Physicochemical Properties
The purification strategy for any compound is fundamentally dictated by its structure and resulting physicochemical properties. This compound possesses two key features that present purification challenges: a primary benzylic amine and an imidazole ring. Both moieties are basic, making the molecule highly prone to interactions with acidic media, including standard silica gel. Furthermore, the benzylic carbon attached to the amine group is a stereocenter, meaning the compound is chiral and will exist as a racemic mixture unless synthesized stereoselectively.
| Property | Value / Description | Rationale & Impact on Purification |
| Molecular Formula | C₁₀H₁₁N₃ | Provides the elemental composition.[1] |
| Molecular Weight | 173.21 g/mol | A relatively small molecule, suitable for standard purification techniques like chromatography and distillation if thermally stable.[1] |
| pKa (Estimated) | pKa₁ ≈ 9.5 (Benzylic Amine)pKa₂ ≈ 7.0 (Imidazole) | The primary amine is the stronger base. This dual basicity means the molecule's charge state is highly pH-dependent, which can be exploited in acid-base extractions but complicates silica gel chromatography.[2] |
| Appearance | Likely an oil or low-melting solid | Free amines are often difficult to crystallize due to weaker intermolecular forces compared to their corresponding salts. |
| Solubility | Soluble in many organic solvents (DCM, MeOH, EtOAc). Solubility in non-polar solvents (hexanes) is likely low. As a salt, it is expected to be water-soluble. | Dictates the choice of solvents for extraction, chromatography, and crystallization. |
| Chirality | Exists as a racemic mixture of (R) and (S) enantiomers. | If a single enantiomer is required, a chiral resolution step is necessary.[3] |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Severe Peak Tailing and Poor Separation on Silica Gel
Question: "My compound is streaking badly during column chromatography on silica gel, making it impossible to separate from a closely related impurity. What's causing this and how can I fix it?"
Answer: This is the most common challenge with basic compounds like amines. The issue stems from the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong, often irreversible, binding leads to significant peak tailing, loss of resolution, and in some cases, degradation of the compound on the column.[4][5]
Caption: Interaction of a basic amine with acidic silica gel.
Solutions:
-
Eluent Modification (The Quick Fix): The most straightforward approach is to "neutralize" the silica gel by adding a small amount of a competing base to your mobile phase.[5]
-
Triethylamine (TEA): Add 0.5-1% triethylamine to your entire eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The more volatile TEA will preferentially bind to the acidic sites on the silica, allowing your target compound to elute more symmetrically.
-
Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as your polar modifier (e.g., DCM / (10% 7N NH₃ in MeOH)) can be very effective.[6]
-
-
Change the Stationary Phase (The Robust Solution): If eluent modification is insufficient, changing the stationary phase is the next logical step.
-
Basic or Neutral Alumina: Alumina is an excellent alternative to silica for purifying basic compounds.[6][7] Basic alumina will have the least interaction, while neutral alumina is also a significant improvement over silica. The procedure is analogous to silica gel chromatography.[6]
-
Amine-Functionalized Silica: These commercially available columns have an amine-propyl group bonded to the silica surface, which effectively masks the acidic silanol groups and creates a more inert surface for amine purification.[4][5]
-
Issue 2: Product is an Oil and Fails to Crystallize
Question: "After chromatography, I have a pure oil, but I can't get it to crystallize from any common solvent systems. How can I get a stable, solid product?"
Answer: It is common for free amines to exist as oils or low-melting solids that are difficult to crystallize. The most reliable method to obtain a stable, crystalline solid is to convert the amine into a salt. Salt formation introduces ionic character, which significantly increases lattice energy and promotes crystallization.[8] The hydrochloride (HCl) salt is the most common choice.
Solution: Conversion to the Hydrochloride Salt
This protocol will convert your purified free-base amine into its crystalline HCl salt.
-
Protocol 1: Purification via HCl Salt Formation and Recrystallization is detailed in Section 4 . This process not only provides a solid but also serves as an excellent final purification step, as many organic impurities will remain in the solvent.
Issue 3: Low Overall Yield After Purification Steps
Question: "I'm losing most of my material during the aqueous work-up and chromatography. What are the likely causes and how can I improve my recovery?"
Answer: Low yield is often a result of cumulative losses across multiple steps. For this specific molecule, the primary loss points are typically incomplete acid-base extractions and irreversible adsorption onto silica gel.
Solutions:
-
Optimize Acid-Base Extractions: The dual basicity of your molecule requires careful pH control.
-
Acid Wash (Removing Basic Impurities): When washing your organic layer with aqueous acid (e.g., 1M HCl) to remove your product, ensure the aqueous phase is pH < 2 . This guarantees protonation of both the primary amine and the imidazole ring, maximizing its transfer into the aqueous layer.
-
Basification (Recovering the Free Amine): Before back-extracting your product into an organic solvent, you must basify the aqueous layer. Add a strong base (e.g., 5M NaOH) until the aqueous phase is pH > 11 . This ensures the deprotonation of the primary ammonium group (pKa ~9.5), converting it back to the free amine which is soluble in the organic phase.
-
-
Refine Chromatographic Technique:
-
Use a Modified System: As detailed in Issue 1, never run this compound on raw silica gel without a basic modifier. Doing so is a primary cause of yield loss due to irreversible binding.
-
Dry Loading: Instead of loading your sample dissolved in a liquid, pre-adsorb it onto a small amount of silica gel (or Celite). Evaporate the solvent completely, and then carefully add the resulting dry powder to the top of your column. This technique often results in sharper bands and better separation.
-
Section 3: Chiral Resolution Strategies
Issue 4: Separating the (R) and (S) Enantiomers
Question: "My application requires a single enantiomer, but my synthesis produced a racemic mixture. What is the best way to resolve it?"
Answer: Separating enantiomers, a process known as chiral resolution, is a common requirement in pharmaceutical development. Since enantiomers have identical physical properties (except for their interaction with plane-polarized light), they cannot be separated by standard techniques like chromatography or crystallization. The most common method is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.[9]
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Solution: Diastereomeric Salt Formation and Fractional Crystallization
This classic technique involves reacting your racemic amine with a single enantiomer of a chiral acid (a "resolving agent"). This creates a pair of diastereomeric salts (e.g., [R-amine / S-acid] and [S-amine / S-acid]). Because diastereomers have different solubilities, one can often be selectively crystallized from a suitable solvent.
Common Chiral Resolving Agents for Amines:
-
(+)- or (-)-Tartaric Acid
-
(+)- or (-)-Dibenzoyltartaric Acid
-
(+)- or (-)-Mandelic Acid
-
(+)- or (-)-Camphorsulfonic Acid[10]
A general method for screening resolving agents is provided in Protocol 3 in the next section.
Section 4: Key Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography on Silica Gel
Objective: To purify the crude free-base amine while minimizing tailing and yield loss.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Triethylamine (TEA)
-
TLC plates
Procedure:
-
Develop a TLC System: Find a solvent system that gives your product an Rf value of ~0.3. Start with a 50:50 Hexane:EtOAc mixture and adjust as needed. Crucially, add 1% TEA to the TLC developing jar.
-
Prepare the Eluent: Prepare a sufficient volume of the optimal solvent system identified in step 1, ensuring you add 1% TEA by volume. For example, for 1 L of 50:50 Hexane:EtOAc, use 495 mL Hexane, 495 mL EtOAc, and 10 mL TEA.
-
Pack the Column: Pack the column with silica gel using your prepared eluent. Do not let the column run dry.
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product).
-
Gently swirl to create a slurry and then remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed column bed.
-
-
Elution: Begin eluting with your prepared solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC (using the same 1% TEA eluent system) to identify those containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free-base amine.
Protocol 2: Purification via HCl Salt Formation and Recrystallization
Objective: To convert the purified amine oil into a stable, crystalline hydrochloride salt.
Materials:
-
Purified this compound (free base)
-
Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)
-
2.0 M HCl solution in Diethyl Ether (commercially available or prepared by bubbling HCl gas through anhydrous ether)
-
Anhydrous Ethanol or Isopropanol
Procedure:
-
Dissolution: Dissolve the purified amine (1.0 eq) in a minimal amount of anhydrous diethyl ether (or MTBE). A good starting point is 10 mL of ether per gram of amine.
-
Precipitation: While stirring the solution at room temperature, slowly add the 2.0 M HCl in diethyl ether solution dropwise (approx. 1.05 equivalents). A white precipitate should form immediately.
-
Complete Precipitation: Continue stirring for 30-60 minutes at room temperature, then cool the flask in an ice bath for another 30 minutes to maximize precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid cake with a small amount of cold, anhydrous diethyl ether to remove any non-basic impurities.
-
Recrystallization (Optional but Recommended):
-
Transfer the crude salt to a clean flask.
-
Add a minimal amount of a hot solvent like ethanol or isopropanol to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then to 0-4 °C to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 3: General Procedure for Chiral Resolution Screening
Objective: To identify a suitable chiral resolving agent and solvent for separating the enantiomers.
Materials:
-
Racemic this compound
-
A selection of chiral resolving acids (e.g., L-(-)-Dibenzoyltartaric acid, D-(+)-Mandelic acid)
-
A range of solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile)
-
Chiral HPLC or a method to determine enantiomeric excess (e.e.).
Procedure:
-
Stoichiometry: In a series of small test tubes, dissolve your racemic amine (e.g., 100 mg, 1.0 eq) in a small volume of a test solvent (e.g., 1-2 mL).
-
Agent Addition: To each tube, add a solution of a different chiral resolving agent (0.5 eq) dissolved in the same solvent. Using 0.5 equivalents is often most efficient for initial screening.[10]
-
Induce Crystallization: Allow the tubes to stand at room temperature. If no crystals form, try inducing crystallization by scratching the inside of the tube with a glass rod, adding a seed crystal (if available), or slowly cooling the solution.
-
Isolate and Analyze: If a solid precipitates, isolate a small sample of the crystals. Liberate the free amine by dissolving the salt in a small amount of dilute NaOH and extracting with an organic solvent (e.g., DCM). Analyze the organic extract by a chiral analytical method to determine the enantiomeric excess of the crystalline salt.
-
Optimization: The condition that provides the highest enantiomeric excess is the most promising lead. This process can then be scaled up and optimized by adjusting the solvent, temperature profile, and stoichiometry.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude product? A1: Impurities are highly dependent on your synthetic route. However, common impurities may include unreacted starting materials (e.g., 2-(1H-imidazol-1-yl)benzonitrile if your synthesis involves a nitrile reduction), or over-alkylated byproducts. If your synthesis starts with 2-aminobenzylamine, you might have regioisomers from the imidazole ring formation.
Q2: What is the best way to store the purified compound? A2: The free base, like many amines, can be susceptible to air oxidation over time, which can lead to discoloration. For long-term storage, it is best to store the crystalline hydrochloride salt in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at low temperature (0-4 °C).
Q3: Can I use Gas Chromatography (GC) to analyze this compound? A3: Direct analysis of this amine by GC can be challenging. The high basicity and polarity can cause severe peak tailing on standard GC columns due to interactions with the stationary phase.[11] Derivatization to a less polar analogue (e.g., by acylation) or using a specially deactivated column for amines would likely be necessary for successful GC analysis.[11]
References
-
Columbia University. Column chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved from [Link]
-
University of Geneva. Guide for crystallization. Retrieved from [Link]
-
Chemistry For Everyone. (2024, March 17). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. Chapter 23 The Chemistry of Amines. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
LabSolutions. This compound. Retrieved from [Link]
-
Wikipedia. Chiral resolution. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3161671, 1-(2-(1H-imidazol-1-yl)phenyl)methanamine. Retrieved from [Link]
-
Onyx Scientific. Chiral Resolution Screening. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
ACS Division of Organic Chemistry. pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
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- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. gcms.labrulez.com [gcms.labrulez.com]
stability issues of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine in solution
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A Guide for Researchers on Solution Stability and Experimental Best Practices
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-[2-(1H-imidazol-1-yl)phenyl]methanamine. It addresses common stability issues encountered in solution and offers robust troubleshooting protocols to ensure experimental integrity and reproducibility. By understanding the underlying chemical principles, users can proactively mitigate degradation and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown over time. What is causing this discoloration?
A1: The discoloration is a common indicator of oxidative degradation. The primary amine, particularly its position on a benzyl group (a benzylamine moiety), is susceptible to oxidation.[1][2] This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.[1] The initial oxidation products can further react or polymerize, leading to colored compounds.
Q2: What are the ideal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be stored under an inert atmosphere (argon or nitrogen), protected from light in amber vials, and kept at low temperatures (e.g., 2-8°C for short-term or ≤ -20°C for long-term storage).[3] The choice of solvent is also critical; aprotic, degassed solvents are generally preferred. Always prepare solutions fresh when possible for sensitive experiments.
Q3: Which solvents should I use or avoid?
A3: Anhydrous, aprotic solvents like acetonitrile, THF, or DMF are generally suitable. Protic solvents like methanol or water can participate in certain degradation pathways, and their pH can significantly influence stability.[4] Avoid solvents that are not freshly distilled or are not rated as anhydrous, as dissolved oxygen and water can accelerate degradation.[5][6][7]
Q4: I'm observing inconsistent results in my biological assay. Could compound instability be the cause?
Q5: How does pH affect the stability of this compound?
A5: The compound has two basic nitrogen centers: the primary amine (pKa of the conjugate acid is ~9-10) and the imidazole ring (pKa of the conjugate acid is ~7). The pH of the solution will determine the protonation state of these groups.[8] Alkaline conditions may favor the deprotonated, more nucleophilic amine, which can be more susceptible to certain oxidative pathways.[9] Acidic conditions will form the corresponding ammonium salt, which may be more stable against oxidation but could be prone to other reactions. The optimal pH for stability must be determined experimentally.[4]
Troubleshooting Guide: Diagnosing and Mitigating Instability
This section provides a structured approach to identifying and solving stability problems.
Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Observation: Your chromatogram shows new, unexpected peaks that were not present in the initial analysis of the solid compound.
-
Probable Cause: Chemical degradation. The primary suspects are oxidation and photodegradation.
-
Oxidative Degradation: The benzylamine moiety is the most likely site of oxidation. The process, often initiated by radical abstraction of a hydrogen atom, can lead to the formation of an imine, which can subsequently hydrolyze to form 2-(1H-imidazol-1-yl)benzaldehyde and ammonia. This is a well-documented pathway for primary amines.[1][10] The presence of dissolved oxygen and metal ions can catalyze this process.[1][11]
-
Photodegradation: Imidazole-containing compounds can be susceptible to photosensitized oxidation, especially in the presence of sensitizers and visible or UV light.[9][12] This can lead to the opening of the imidazole ring or other complex transformations.[9]
Caption: Proposed oxidative degradation pathway.
-
Confirm Identity of Degradants: Use LC-MS to obtain the mass of the new peaks. Compare these masses to the expected masses of potential degradation products (e.g., the aldehyde product would have a mass difference of -1 Da from the parent compound, [M-H] vs [M-NH3+H]).
-
Implement Strict Handling Procedures:
-
Use an Inert Atmosphere: Handle all solutions and solid material under a blanket of argon or nitrogen. Use of a glovebox or Schlenk line techniques is highly recommended.[5][6][7][13]
-
Degas Solvents: Before preparing solutions, thoroughly degas the solvent by sparging with argon or nitrogen for 15-20 minutes.
-
Protect from Light: Use amber vials or wrap standard vials in aluminum foil. Minimize exposure to ambient light during experiments.[3]
-
-
Add Stabilizers (Use with Caution): In some cases, adding an antioxidant like butylated hydroxytoluene (BHT) or a chelating agent like EDTA to scavenge metal ions can improve stability. However, these additives must be tested to ensure they do not interfere with your downstream application.
Issue 2: Poor Reproducibility and Decreasing Signal Over Time
-
Observation: In kinetic studies or lengthy experiments, the measured activity or signal of your compound diminishes faster than expected.
-
Probable Cause: In-situ degradation in the experimental medium.
A forced degradation (or stress testing) study is a powerful tool to rapidly identify conditions that cause instability.[14][15] This allows you to predict and prevent issues in your actual experiments.
Caption: Workflow for a forced degradation study.
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a stable, degassed solvent like acetonitrile.
-
Prepare Stress Solutions: In separate amber vials, dilute the stock solution to a final concentration (e.g., 100 µM) in the following aqueous solutions:
-
Acidic: 0.01 M HCl
-
Basic: 0.01 M NaOH
-
Oxidative: 0.3% H₂O₂
-
Neutral (Control): Purified Water or your specific assay buffer.
-
-
Apply Stress Conditions:
-
Thermal Stress: Place one set of vials (Acid, Base, Neutral, Oxidative) in a heating block at 60°C.
-
Photolytic Stress: Place another set under a UV lamp or in direct sunlight.
-
Control: Keep a third set at room temperature, protected from light.
-
-
Analyze Samples: At designated time points (e.g., 0, 2, 6, 24 hours), take an aliquot from each vial and immediately analyze by a stability-indicating HPLC method.[16][17]
-
Interpret Results: Compare the peak area of the parent compound in the stressed samples to the time-zero control. Significant loss of the parent peak under a specific condition indicates susceptibility to that stressor.
Summary of Recommended Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Solid Storage | 2-8°C, desiccated, protected from light. | Prevents slow degradation from atmospheric moisture and oxygen. |
| Solvent Choice | Anhydrous, aprotic solvents (e.g., Acetonitrile, THF, DMSO). | Minimizes participation of solvent in degradation reactions. |
| Solution Prep | Use degassed solvents; prepare fresh for each experiment. | Removes dissolved oxygen, a key oxidant.[1] |
| Solution Storage | Short-term: 2-8°C. Long-term: ≤ -20°C. Headspace flushed with Argon/Nitrogen. | Low temperatures slow reaction kinetics. Inert atmosphere prevents oxidation.[3] |
| Vials | Amber glass vials with PTFE-lined caps. | Prevents photodegradation and ensures an inert seal. |
| Atmosphere | Handle under an inert gas (Argon or Nitrogen) whenever possible. | Crucial for preventing oxidative degradation of the air-sensitive amine group.[5][13] |
By adhering to these guidelines and employing a systematic troubleshooting approach, researchers can ensure the stability of this compound in their experiments, leading to more accurate and reliable scientific outcomes.
References
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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PHOTOSENSITIZED REACTION OF IMIDAZOLE. (n.d.). TSI Journals. Retrieved January 17, 2026, from [Link]
-
Oxidative degradation of amine solvents for CO2 capture. (2015, May 19). The University of Texas at Austin. Retrieved January 17, 2026, from [Link]
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Troubleshooting Guide for API Failure: Common Causes & Solutions. (2025, October 21). APIsec. Retrieved January 17, 2026, from [Link]
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Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. (2014, May 19). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved January 17, 2026, from [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]_
-
Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved January 17, 2026, from [Link]
-
Efficient End Point Troubleshooting: A Guide to Monitoring API Failures with monoscope. (2023, September 23). Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Benzylamine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. Retrieved January 17, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved January 17, 2026, from [Link]
-
Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. (2016, December 1). PubMed. Retrieved January 17, 2026, from [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. Retrieved January 17, 2026, from [Link]
-
Benzylamines. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Troubleshooting Common API Errors and How to Fix Them. (2024, November 12). Medium. Retrieved January 17, 2026, from [Link]
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Common API Errors & How to Fix Them. (2023, August 16). Technology Advice. Retrieved January 17, 2026, from [Link]
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Unstable Small Molecule Therapeutic Analysis. (2020, March 19). KCAS Bio. Retrieved January 17, 2026, from [Link]
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Top 9 Tips for Troubleshooting Rest API Issues. (n.d.). 500apps. Retrieved January 17, 2026, from [Link]
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Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. (2025, October 16). ResearchGate. Retrieved January 17, 2026, from [Link]
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Benzylamine. (2025, February 12). Sciencemadness Wiki. Retrieved January 17, 2026, from [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 17, 2026, from [Link]
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Benzylamine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC. Retrieved January 17, 2026, from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Comparing acidic strengths between benzylammonium ion and phenol. (2021, May 5). Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025, October 12). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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- 17. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Imidazole Synthesis
Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to empower you with the expertise and practical insights needed to optimize your reaction conditions and achieve high yields of pure products.
Part 1: Frequently Asked Questions (FAQs) & High-Level Troubleshooting
This section addresses common issues and fundamental questions related to imidazole synthesis.
Q1: My imidazole synthesis yield is consistently low. What are the general factors I should investigate?
Low yields are a frequent challenge in imidazole synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Sub-optimal Reaction Conditions: Traditional synthesis methods often call for high temperatures and prolonged reaction times, which can lead to the degradation of both reactants and the desired imidazole product.[1] It is essential to find the optimal balance between reaction rate and product stability by systematically varying the temperature.[1]
-
Incorrect Stoichiometry: The molar ratio of your reactants is critical. For multi-component reactions like the Debus-Radziszewski synthesis, ensuring the correct balance between the dicarbonyl compound, aldehyde, and ammonia source is paramount for maximizing yield.[1] Often, using a slight excess of the ammonia source, such as ammonium acetate, can be beneficial.[1]
-
Poor Solubility of Starting Materials: If your reactants are not fully dissolved in the chosen solvent, the reaction rate and overall yield will be significantly hampered.[1] Consider alternative solvents or solvent mixtures to ensure complete dissolution.
-
Competing Side Reactions: The formation of byproducts is a common cause of low yields. For instance, in the Debus-Radziszewski synthesis, the formation of oxazoles can compete with imidazole formation.[1] Optimizing reaction conditions can help to minimize these side reactions.
-
Catalyst Inefficiency: The choice and amount of catalyst can dramatically impact the reaction outcome. For copper-catalyzed reactions, for example, screening different copper salts (e.g., CuI, CuBr, CuCl) and optimizing the catalyst loading is essential for achieving high yields in shorter reaction times.[2]
Q2: How do I choose the right solvent for my imidazole synthesis?
Solvent selection is a critical parameter that influences reaction kinetics, yield, and even product selectivity.[3]
-
Polarity and Solvation: The polarity of the solvent affects the solubility of reactants and can stabilize intermediates.[3]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize charged intermediates through hydrogen bonding, potentially leading to higher yields.[3] An ethanol-water mixture has been shown to be highly effective in the synthesis of 2,4,5-triaryl-1H-imidazoles, yielding up to 90%.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can create a favorable environment for reactions involving nucleophiles, sometimes leading to better selectivity in imidazole ring formation.[3]
-
Nonpolar Solvents (e.g., toluene): By reducing the solvation of reactive intermediates, nonpolar solvents can favor specific reaction pathways, thereby increasing selectivity.[3]
-
-
"Green" Solvents: In line with the principles of green chemistry, consider using more environmentally friendly solvents. Water, ionic liquids, and supercritical fluids are being explored as alternatives to traditional toxic organic solvents.[4][5][6] Solvent-free conditions have also been shown to produce high yields of imidazole derivatives.[6]
Q3: I'm struggling with the purification of my imidazole derivative. What are the common pitfalls and how can I overcome them?
Purification can be a significant bottleneck. Here are some common issues and their solutions:
-
Poor Separation in Column Chromatography:
-
Tailing: The basic nature of the imidazole ring can lead to strong interactions with the acidic silica gel, causing tailing.[7] To mitigate this, add a basic modifier like triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica.[7] Alternatively, consider using a more basic stationary phase like neutral or basic alumina.[7]
-
Co-elution of Impurities: If your product and impurities have similar polarities, separation can be challenging. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to improve resolution.[7] Dry loading your sample onto the column can also lead to sharper bands and better separation.[7]
-
-
Low Recovery After Chromatography:
-
Irreversible Adsorption: Your compound might be strongly binding to the silica gel.[7] Using a less acidic stationary phase or deactivating the silica gel with a base before use can help.[7]
-
Compound Instability: Imidazole derivatives can sometimes degrade on silica gel.[7] Running the column quickly (flash chromatography) can minimize exposure time and degradation.[7]
-
-
Crystallization Difficulties:
-
Failure to Crystallize: If your polar imidazole derivative won't crystallize, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.[8] Optimizing the solvent system by using a "good" solvent and a miscible "poor" solvent (anti-solvent) can also induce crystallization.[8]
-
Oiling Out: If your compound forms an oil instead of crystals, it may be due to impurities or the solution being too concentrated. Try diluting the solution or using a different solvent system.[8]
-
Part 2: Troubleshooting Specific Synthesis Methods
This section provides detailed guidance for common imidazole synthesis routes.
Debus-Radziszewski Synthesis
This multicomponent reaction synthesizes imidazoles from a 1,2-dicarbonyl, an aldehyde, and ammonia.[9][10]
Q: My Debus-Radziszewski synthesis is not working well. What specific parameters should I optimize?
-
Temperature Optimization: As mentioned, high temperatures can be detrimental. Systematically screen a range of temperatures to find the sweet spot for your specific substrates. For example, the optimal temperature for the synthesis of 4(5)-(3-pyridyl)imidazole was found to be 160°C.[1]
-
Ammonia Source: While aqueous ammonia can be used, ammonium acetate is a common and often more effective source of ammonia.[1] Formamide can also be a convenient substitute.[11][12]
-
Catalysis: While the reaction can proceed without a catalyst, employing one can significantly improve yields and reaction times. Various catalysts have been reported, including copper salts and even recyclable magnetic catalysts.[2][5][13]
Experimental Protocol: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [2]
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), benzoin (1.0 mmol), and ammonium acetate (3.0 mmol).
-
Catalyst and Solvent: Add the CuI catalyst (15 mol%) and the chosen solvent (e.g., butanol, 7 mL).
-
Reaction: Reflux the mixture for the optimized time (e.g., 20 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Effect of Solvent and Catalyst on a Model Reaction [2]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | CuI (20) | DMSO | 140 | 90 | 75 |
| 2 | CuBr (20) | DMSO | 140 | 90 | <75 |
| 3 | CuCl (20) | DMSO | 140 | 90 | <75 |
| 4 | CuI (20) | DMF | 140 | - | 65 |
| 5 | CuI (20) | Butanol | Reflux | 20 | 85 |
| 6 | CuI (15) | Butanol | Reflux | 25 | ~85 |
| 7 | CuI (10) | Butanol | Reflux | 30 | <85 |
Visualization: Proposed Mechanism for Debus-Radziszewski Synthesis
Caption: A simplified two-step mechanism for the Debus-Radziszewski synthesis.
Synthesis from α-Haloketones and Amidines
This method is a versatile route to 2,4-disubstituted imidazoles.[12][14]
Q: I'm getting low yields and byproducts in my reaction of an α-haloketone with an amidine. How can I improve this?
-
Solvent System: While chloroform was traditionally used, it is toxic and can lead to variable yields.[14] A mixed organic/aqueous system, such as THF/water, has proven to be superior for solubilizing both the polar amidine and the non-polar α-haloketone.[14]
-
Base Selection: A mild base like potassium bicarbonate is often the base of choice as it effectively scavenges the acid produced during the condensation without promoting significant decomposition of the α-haloketone.[14]
-
Control of α-Haloketone Concentration: Since α-haloketones can be unstable under the reaction conditions, it is crucial to minimize their concentration in the reaction mixture.[14] This can be achieved by slowly adding a solution of the α-haloketone to the reaction mixture.[14]
-
Temperature: Higher reaction temperatures in aqueous THF can accelerate the condensation reaction.[14]
Visualization: Troubleshooting Workflow for α-Haloketone/Amidine Synthesis
Caption: A step-by-step guide to troubleshooting low yields in the α-haloketone and amidine synthesis.
References
- Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Nanotechnology Perceptions.
- Troubleshooting common problems in imidazole synthesis reactions. Benchchem.
- Technical Support Center: Purification of Imidazole Deriv
-
Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]
- Technical Support Center: Refining Purification Techniques for Polar Imidazole Deriv
-
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure. [Link]
-
Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. [Link]
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Publishing. [Link]
-
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct. [Link]
-
Facile Synthesis of Optically Active Imidazole Derivatives. PMC - NIH. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. Nanoscale Advances (RSC Publishing). [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
-
One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing. [Link]
-
Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]
Sources
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- 3. nano-ntp.com [nano-ntp.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. wjpsonline.com [wjpsonline.com]
- 13. Imidazole synthesis [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1-[2-(1H-imidazol-1-yl)phenyl]methanamine Synthesis
Welcome to the technical support resource for the synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and detailed FAQs to navigate the common challenges encountered during its synthesis.
Compound Profile & Strategic Overview
Before troubleshooting, a clear understanding of the target molecule and the general synthetic strategy is paramount.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | [PubChem CID: 3161671][1] |
| Molecular Weight | 173.21 g/mol | [PubChem CID: 3161671][1] |
| Appearance | Solid (typical) | [Sigma-Aldrich] |
| Key Structural Features | Primary amine, N-aryl imidazole, ortho-substitution | - |
| InChI Key | JHDMBRSDCFLSTD-UHFFFAOYSA-N | [Sigma-Aldrich] |
General Synthetic Approach
The synthesis of this molecule is typically a two-step process. Understanding the potential pitfalls in each step is the key to a successful outcome.
-
Step 1: N-Arylation (Ullmann or Buchwald-Hartwig Coupling): Formation of the C-N bond between the imidazole nitrogen (N-1) and the phenyl ring. This is often the most challenging step.
-
Step 2: Functional Group Reduction: Conversion of a precursor functional group (commonly a nitrile, -CN) on the phenyl ring to the required aminomethyl (-CH₂NH₂) group.
Caption: General two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
This section addresses high-level, common queries.
Q1: My N-arylation reaction (Step 1) is not working at all. What is the most common reason? A1: The most frequent cause is catalyst inhibition or inactivity. Imidazoles are excellent ligands for transition metals and can "poison" the palladium or copper catalyst if not managed correctly.[2] Using a pre-formed, well-defined catalyst or a protocol that involves pre-mixing the metal source and the phosphine ligand before adding the imidazole can often resolve this issue.[2]
Q2: I'm getting a very low yield. What should I check first? A2: Low yields often stem from suboptimal reaction conditions in the N-arylation step. Traditional Ullmann conditions can require very high temperatures (>150 °C), which can lead to degradation.[3] First, verify the quality of your solvent (must be anhydrous) and base (must be finely ground and dry). Then, consider screening different ligands for your catalyst system, as ligand choice is critical for modern, lower-temperature coupling reactions.[4]
Q3: How should I store the final product? It seems to be degrading over time. A3: The final product contains a primary benzylic amine, which can be susceptible to air oxidation. While specific stability data for this exact compound is limited, related amine and imidazole compounds show degradation in the presence of air, light, and elevated temperatures.[5] For long-term storage, it is best to store the solid under an inert atmosphere (Argon or Nitrogen) at 2-8°C, protected from light.[5] Prepare solutions fresh whenever possible.
Q4: What analytical method is best for monitoring the reaction progress? A4: Thin-Layer Chromatography (TLC) is the most straightforward method. The product, containing a primary amine, will be significantly more polar than the starting materials (e.g., 2-fluorobenzonitrile) and the nitrile intermediate. Use a solvent system like Ethyl Acetate/Hexane with 1-5% triethylamine (NEt₃). The added base deactivates acidic sites on the silica gel, preventing the amine product from streaking.
In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific experimental failures.
Guide 1: Problem - No or Low Conversion in N-Arylation (Step 1)
The formation of the 1-(2-cyanophenyl)-1H-imidazole intermediate is critical. Failure here is common and can be diagnosed systematically.
Caption: Troubleshooting workflow for failed N-arylation reactions.
Detailed Protocols & Explanations:
-
Cause: Catalyst Inactivity
-
Why it happens: Imidazoles can coordinate strongly to the metal center, preventing the catalytic cycle from proceeding.[2] Copper catalysts can also be sensitive to air, forming inactive oxides.
-
Solution Protocol (Catalyst Pre-activation for Pd):
-
In a flame-dried flask under inert atmosphere, add the Palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos).
-
Add anhydrous, degassed solvent (e.g., Dioxane).
-
Stir the mixture at the reaction temperature (e.g., 100 °C) for 10-15 minutes. The solution should change color, indicating the formation of the active Pd(0) complex.
-
In a separate flask, dissolve the aryl halide, imidazole, and base.
-
Transfer the pre-activated catalyst solution to the reagent mixture via cannula to start the reaction.
-
-
-
Cause: Sub-optimal Base/Solvent
-
Why it happens: The base deprotonates the imidazole N-H, making it nucleophilic. The strength and solubility of the base are critical. Carbonate bases (K₂CO₃, Cs₂CO₃) are common, with Cesium Carbonate being more effective due to its higher solubility in organic solvents. The solvent must be polar and aprotic to dissolve the reagents and facilitate the reaction.
-
Troubleshooting Table: Base and Solvent Screening
-
| Base | Solvent | Temperature (°C) | Expected Outcome |
| K₂CO₃ | DMF | 120-150 | Standard, may require higher temperatures.[3] |
| Cs₂CO₃ | Dioxane | 100-110 | Often higher yield at lower temperatures. |
| K₃PO₄ | Toluene | 110 | A common choice for Buchwald-Hartwig reactions. |
Guide 2: Problem - Low or No Yield in Nitrile Reduction (Step 2)
If the intermediate 1-(2-cyanophenyl)-1H-imidazole has been successfully synthesized, failure at this stage is usually due to the choice of reducing agent or reaction conditions.
Potential Causes & Solutions:
-
Cause: Incomplete Reduction (Catalytic Hydrogenation)
-
Why it happens: The catalyst (e.g., Raney Nickel, Pd/C) may be poisoned or inactive. The imidazole ring itself can sometimes interfere with hydrogenation catalysts.
-
Solution:
-
Increase catalyst loading (from 5 mol% to 10-20 mol%).
-
Increase hydrogen pressure (from 50 psi to 200-500 psi).
-
Add an acid scavenger like triethylamine if acidic byproducts might be forming.
-
Consider a different catalyst, such as a rhodium-based one.
-
-
-
Cause: Product Decomposition (Hydride Reductions)
-
Why it happens: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective but can be aggressive. The highly exothermic nature of the quench step (adding water or acid) can degrade the product if not performed at low temperatures (0 °C or below).
-
Solution Protocol (Controlled LiAlH₄ Reduction):
-
Suspend LiAlH₄ in anhydrous THF or Diethyl Ether in a flask under an inert atmosphere and cool to 0 °C.
-
Dissolve the nitrile intermediate in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Cool the reaction back down to 0 °C.
-
Crucially, perform a Fieser workup: Sequentially and very slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Stir vigorously for 1 hour. The grey suspension should become a white, granular precipitate that can be easily filtered off. This method is much gentler than an acid quench.
-
-
-
Cause: Formation of Side Products
-
Why it happens: Over-reduction or partial reduction can occur. For example, using Sodium Borohydride (NaBH₄) with a cobalt catalyst (CoCl₂) can sometimes stall at the imine stage or lead to secondary amine formation.
-
Solution: Ensure the correct stoichiometry of the reducing agent. LiAlH₄ or catalytic hydrogenation are generally more reliable for converting nitriles to primary amines. Analyze the crude product by LC-MS to identify the mass of byproducts, which can provide clues to their structure.
-
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Imidazole Derivative Synthesis.
-
PubChem. (n.d.). 1-(2-(1H-imidazol-1-yl)phenyl)methanamine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Article.
- Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 9(10), 1987–1990.
- Synthesis of Phenyl 1-benzyl-1h-benzo [d] imidazol-2-ylcarbamates. (n.d.). Connect Journals.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved January 17, 2026, from [Link]
- Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). Journal of Advanced Research in Dynamical & Control Systems.
- Khattab, S. N., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 17, 2026, from [Link]
- Kwak, J., & Kim, J. (2008). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic letters, 10(20), 4577–4580.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved January 17, 2026, from [Link]
- Kormos, A., & Kégl, T. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Kormos, A., & Kégl, T. (2023).
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved January 17, 2026, from [Link]
- Benchchem. (n.d.). Stability and storage conditions for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
Sources
- 1. 1-(2-(1H-imidazol-1-yl)phenyl)methanamine | C10H11N3 | CID 3161671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Phenyl-Imidazole Synthesis
Welcome to the Technical Support Center for the synthesis of phenyl-imidazole compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting strategies and frequently asked questions to navigate the common challenges and side reactions encountered during your experiments. Our focus is to move beyond mere procedural steps and delve into the causality of these issues, empowering you with the scientific understanding to optimize your synthetic routes.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of phenyl-imidazoles, often achieved through multicomponent reactions like the Debus-Radziszewski synthesis, is a powerful tool. However, the convergence of multiple reactants can also lead to a variety of side products, impacting yield and purity.[1][2] This section addresses specific issues you might encounter, their root causes, and actionable solutions.
Issue 1: Low Yield of the Desired Phenyl-Imidazole Product
A consistently low yield is one of the most frequently reported problems in phenyl-imidazole synthesis.[3][4] This can often be attributed to a combination of factors including suboptimal reaction conditions and the prevalence of side reactions.[1]
Potential Cause A: Incomplete Reaction
-
Causality: The multi-component nature of the synthesis requires the efficient coming together of a 1,2-dicarbonyl (e.g., benzil), an aldehyde, and an ammonia source (e.g., ammonium acetate).[5] If the reaction conditions are not optimal, the reaction may not proceed to completion, leaving unreacted starting materials or intermediates in the mixture. Harsh reaction conditions, such as excessively high temperatures, can also lead to the degradation of reactants and the desired product.[2][6]
-
Troubleshooting Steps:
-
Optimize Temperature: Systematically screen a range of temperatures. While higher temperatures can increase the reaction rate, they can also promote side reactions and degradation. Finding the optimal balance is key.
-
Adjust Stoichiometry: The molar ratio of reactants is critical. An excess of the ammonia source, like ammonium acetate, is often employed to drive the reaction forward.[3] Experiment with varying the ratios of the dicarbonyl and aldehyde as well.
-
Solvent Selection: The choice of solvent can significantly impact reactant solubility and reaction rate. Polar protic solvents like ethanol or a mixture of ethanol and water have been shown to improve yields in some cases.[7]
-
Catalysis: While ammonium acetate can also act as a catalyst, the addition of a dedicated catalyst, such as a Lewis acid or a solid-supported acid, can significantly enhance the reaction rate and yield.[8]
-
Potential Cause B: Formation of Significant Side Products
-
Causality: Several side reactions can compete with the formation of the desired phenyl-imidazole, consuming starting materials and reducing the overall yield. These are discussed in detail in the following sections.
Issue 2: Presence of an Unexpected Carbonyl-Containing Impurity
You've isolated your product, but analytical data (e.g., IR, NMR) suggests the presence of an additional carbonyl group that is not part of your target molecule.
Probable Side Product: 2-Aroyl-4(5)-arylimidazoles
The formation of 2-aroyl-4(5)-arylimidazoles is a known side reaction in the synthesis of diarylimidazoles, and its prevalence is highly dependent on the reaction conditions.
-
Mechanistic Insight: While a definitive, universally accepted mechanism is still under investigation, it is hypothesized that this side product arises from an alternative reaction pathway of the intermediates. One plausible route involves the reaction of the diimine intermediate (formed from the dicarbonyl and ammonia) with the aldehyde in a manner that leads to acylation of the imidazole ring. The specific conditions, such as temperature and catalyst, can influence the favorability of this pathway over the desired cyclization.
-
Mitigation Strategies:
-
Modify Reaction Conditions: Carefully adjust the temperature, solvent, and catalyst. Often, milder conditions can suppress the formation of this byproduct.
-
Control Stoichiometry: The ratio of the aldehyde to the dicarbonyl compound can be a critical factor. A systematic variation of this ratio may reveal conditions that disfavor the formation of the aroyl-imidazole.
-
Issue 3: Isolating a Dimeric Byproduct, Especially After Exposure to Air or Light
Your reaction appears to have proceeded as expected, but over time, or upon purification, you isolate a higher molecular weight species, which appears to be a dimer of your target phenyl-imidazole.
Probable Side Product: Lophine Dimers (Hexaphenylbiimidazole)
2,4,5-Triphenyl-1H-imidazole, also known as lophine, is susceptible to oxidation, leading to the formation of a stable radical that can then dimerize. This process can be initiated by exposure to air (oxygen) and light.
-
Mechanistic Insight: The N-H proton of the imidazole ring can be abstracted, or the imidazole ring can undergo oxidation to form a triphenylimidazolyl radical. This radical is resonance-stabilized and can exist in equilibrium with its dimer, hexaarylbiimidazole (HABI). The dimerization can be reversible and influenced by factors like temperature and UV light.
-
Prevention and Remediation:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Protection from Light: Protect the reaction mixture and the isolated product from light, especially UV light, to prevent photochemical radical formation.
-
Purification: If dimers have formed, they can often be separated from the monomeric imidazole by chromatography or recrystallization.
-
Issue 4: Unreacted Starting Materials Contaminating the Final Product
Even with optimized conditions, you may still have unreacted benzil and benzaldehyde in your crude product, complicating purification.
-
Causality: This is often a result of incomplete reaction or an equilibrium that does not fully favor product formation under the chosen conditions. The similar polarities of the starting materials and the product can make separation challenging.
-
Purification Protocol:
-
Recrystallization: This is a primary method for purifying solid phenyl-imidazole products. A suitable solvent system (e.g., ethanol, acetic acid, or mixtures with water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[9][10]
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the phenyl-imidazole from the less polar benzaldehyde and the slightly more polar benzil.[11]
-
Acid-Base Extraction: The basic nature of the imidazole ring can be exploited. Dissolving the crude product in an organic solvent and washing with a dilute acid solution will protonate the imidazole, extracting it into the aqueous layer. The unreacted benzil and benzaldehyde will remain in the organic layer. The aqueous layer can then be basified to precipitate the purified phenyl-imidazole.
-
Experimental Workflow & Data Interpretation
To effectively troubleshoot, a systematic approach to experimentation and data analysis is crucial.
Workflow for Optimizing Phenyl-Imidazole Synthesis
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 7. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 8. sctunisie.org [sctunisie.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability & Degradation of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[2-(1H-imidazol-1-yl)phenyl]methanamine. This guide is designed to provide in-depth, practical insights into the stability and degradation pathways of this molecule. Drawing from established principles of pharmaceutical analysis and reaction mechanisms of related functional groups, this document offers troubleshooting advice and robust experimental protocols to ensure the integrity and reliability of your research.
Introduction: Understanding the Molecule's Stability Profile
This compound incorporates three key functional moieties that dictate its degradation profile: an imidazole ring, a phenyl ring, and a primary benzylamine group. While specific degradation data for this exact molecule is not extensively published, a predictive analysis based on the known reactivity of these components allows for the construction of a reliable stability-indicating framework.
The primary sites susceptible to degradation are the imidazole ring and the benzylamine group. The imidazole moiety is known to be susceptible to oxidation and photodegradation, and can undergo hydrolysis under certain pH conditions.[1][2] The benzylamine group is particularly prone to oxidative deamination, which can lead to the formation of an imine and subsequently a benzaldehyde derivative.[3][4]
This guide will address potential challenges you may encounter during forced degradation studies and routine stability testing, providing both the "how" and the "why" behind our recommended protocols.
Predicted Degradation Pathways
Understanding the likely degradation pathways is crucial for designing effective stability-indicating methods. Based on the functional groups present, we can anticipate several key reactions under standard forced degradation conditions.
Caption: Predicted degradation pathways of the target molecule.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound degradation.
Q1: My oxidative degradation with hydrogen peroxide is too rapid and extensive (>50% degradation), making it difficult to quantify the primary degradants. What should I do?
A1: This is a common issue, especially with amine-containing compounds which can be highly susceptible to oxidation. The goal of forced degradation is to achieve a target degradation of 5-20%, which allows for the reliable detection and quantification of degradation products.[5][6][7]
-
Causality: High concentrations of H₂O₂ or elevated temperatures can accelerate the reaction beyond a controllable rate, leading to secondary and tertiary degradants and making mass balance calculations difficult.
-
Troubleshooting Steps:
-
Reduce H₂O₂ Concentration: Start with a much lower concentration, for example, 0.1% H₂O₂ instead of the common 3%.
-
Lower the Temperature: Conduct the experiment at room temperature or even in a cooled bath (e.g., 4°C) to slow down the reaction kinetics.
-
Shorten Exposure Time: Take time points at much shorter intervals (e.g., 15 min, 30 min, 1 hr) to find the optimal duration.
-
Matrix Effects: If working with a formulated drug product, excipients could be catalyzing the degradation. Analyze a placebo sample under the same conditions to check for interferences.[8]
-
Q2: I'm observing poor peak shape (tailing) for the parent compound and its degradants on my reverse-phase HPLC method. What's the cause and how can I fix it?
A2: Peak tailing for basic compounds like this benzylamine is often due to secondary interactions with the silica support of the C18 column. The primary amine and imidazole nitrogen atoms can interact with residual acidic silanol groups on the stationary phase.
-
Causality: These secondary ionic interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the primary amine (typically around 9-10) to keep it protonated. A pH between 2.5 and 4.0 is a good starting point.
-
Add an Ionic Modifier: Incorporate a competing base, like triethylamine (TEA) at a low concentration (e.g., 0.1%), into your mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for the analysis of basic compounds. If you are using an older column, switching to a base-deactivated column can significantly improve peak shape.
-
Check for Column Overload: Injecting too much sample can also lead to peak tailing. Try reducing the injection volume or sample concentration.[9]
-
Q3: After acid hydrolysis, I neutralized my sample with base before injection, but I'm seeing a new, unexpected peak in the chromatogram. What is it?
A3: The unexpected peak could be a salt from the neutralization step or a degradant that is only stable at a specific pH.
-
Causality: Neutralizing a sample from a strong acid (e.g., 1M HCl) with a strong base (e.g., 1M NaOH) will produce a high concentration of salt (NaCl). If this salt is not soluble in your mobile phase, it can precipitate in the system or appear as a large, early-eluting peak. Alternatively, some degradation products might be labile and could rearrange or further degrade upon the pH shift.
-
Troubleshooting Steps:
-
Dilute Instead of Neutralize: Whenever possible, dilute the sample significantly with the mobile phase to bring the pH closer to neutral. This minimizes the salt concentration. A 100-fold dilution is often sufficient.
-
pH Adjustment: If neutralization is necessary, adjust the pH to approximately 7.0.[8] This helps to extend the life of the chromatographic column.[8]
-
Inject a "Blank" Neutralization: Prepare a blank sample by taking the same acid solution and neutralizing it in the same manner without the drug substance. Inject this blank to see if the peak is present. This will confirm if the peak originates from the acid/base/salt matrix.
-
LC-MS Analysis: If the peak is not from the matrix, it is likely a pH-dependent degradant. Utilize LC-MS to get mass information on the unknown peak to help in its identification.[10]
-
Q4: My mass balance for the photostability study is low (<95%). Where could the parent compound be going?
A4: Low mass balance in photostability studies can be particularly challenging. It suggests that degradants are not being properly detected by your analytical method.
-
Causality: Photodegradation can lead to extensive fragmentation or the formation of products that have lost their chromophore, making them "invisible" to a UV detector at the wavelength used to monitor the parent compound.[1] The imidazole ring, for instance, can undergo cleavage.[11] Aromatic amines are also known to be susceptible to photodegradation.[12]
-
Troubleshooting Steps:
-
Use a Photodiode Array (PDA) Detector: A PDA detector allows you to examine the entire UV-Vis spectrum for each peak. Check the spectra of your degradation samples to see if new peaks are appearing at different wavelengths. This ensures you are not missing degradants that absorb at a different λmax.
-
Employ a Universal Detector: If degradants have lost their chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used in parallel with a UV detector to account for all non-volatile species.
-
Check for Volatile Degradants: Some degradation pathways could produce volatile products that would not be detected by HPLC. Headspace GC-MS could be used to investigate this possibility, although it's less common for a molecule of this size.
-
Consider Adsorption: Ensure that the degradants are not adsorbing to the sample container. Using silanized glass vials can mitigate this.
-
Experimental Protocols
A well-designed forced degradation study is the cornerstone of a stability-indicating method.[13][14] The goal is to generate relevant degradation products to prove the analytical method can separate them from the parent compound and from each other.[15]
Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
Detailed Step-by-Step Protocol: Oxidative Degradation
This protocol provides a starting point; concentrations and times should be adjusted to achieve 5-20% degradation.[7]
-
Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a 3% (w/v) hydrogen peroxide solution in water.
-
-
Stress Condition Application:
-
In a clean glass vial, add 1.0 mL of the drug stock solution.
-
Add 1.0 mL of the 3% H₂O₂ solution. For initial trials, it is wise to also run conditions with 0.3% and 0.03% H₂O₂ to find the optimal degradation level.
-
Vortex the sample and store it protected from light at room temperature.
-
Simultaneously, prepare a control sample with 1.0 mL of drug stock and 1.0 mL of water.
-
-
Time Points & Quenching:
-
Take aliquots at specified time points (e.g., 2, 8, 24 hours).
-
To quench the reaction, dilute the aliquot 1:100 with the mobile phase. The dilution effectively stops the reaction for analytical purposes.
-
-
Analysis:
-
Analyze the stressed and control samples by a suitable stability-indicating HPLC method, preferably with a PDA and/or MS detector.
-
Calculate the percentage degradation relative to the control sample.
-
Evaluate the chromatogram for new peaks, assess peak purity of the parent compound, and calculate the mass balance.
-
Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 48 hours | 5-20% |
| Oxidation | 0.3% - 3% H₂O₂ | Room Temp | 8 - 24 hours | 5-20% |
| Thermal (Dry) | Solid API | 80°C | 48 hours | 5-20% |
| Thermal (Wet) | API in Solution | 80°C | 48 hours | 5-20% |
| Photostability | ICH Q1B Option II | Room Temp | Per ICH Q1B | 5-20% |
Table based on general industry practice and ICH guidelines.[5][13]
Conclusion
The stability of this compound is governed by the chemical liabilities of its imidazole and benzylamine functionalities. A systematic approach to forced degradation, coupled with a robust, well-developed analytical method, is essential for accurately characterizing its degradation profile. By anticipating potential issues such as rapid oxidation, poor chromatographic performance, and challenges in mass balance, researchers can proactively design experiments that yield clear, reliable, and regulatory-compliant data. This guide serves as a foundational resource to navigate these challenges and ensure the development of a comprehensive stability profile for your molecule.
References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]
-
International Journal of Applied Research in Science, Engineering and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances. IJARSCT. Available at: [Link]
-
ResearchGate. (n.d.). Biodegradability of imidazole structures. ResearchGate. Available at: [Link]
-
MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI. Available at: [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
ACS Earth & Space Chemistry. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS Publications. Available at: [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development. Available at: [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
ResearchGate. (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]
-
ACS Omega. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Publications. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPT. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Hydrolysis of Imidazole-2-ylidenes. ACS Publications. Available at: [Link]
-
Hindawi. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Hindawi. Available at: [Link]
-
NIH. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Institutes of Health. Available at: [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
NILU. (2010). Atmospheric Degradation of Amines (ADA). NILU - Norwegian Institute for Air Research. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Indirect Oxidative Deamination of Benzylamines to Benzaldehydes. Taylor & Francis Online. Available at: [Link]
-
Synthetic Communications. (1992). Indirect Oxidative Deamination of Benzylamines to Benzaldehydes. Taylor & Francis. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Available at: [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
Welcome to the technical support center for the purification of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important imidazole-containing compound. Our focus is on delivering practical, field-proven insights grounded in scientific principles to help you achieve the desired purity for your downstream applications.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active molecules. Its structure, featuring a basic primary amine and an imidazole ring, presents unique purification challenges. Common issues include the removal of starting materials, catalysts, and side-products, as well as handling the compound's physicochemical properties. This guide provides a systematic approach to troubleshooting these issues and offers detailed protocols for effective purification.
Understanding the Chemistry: Common Synthesis Routes and Potential Impurities
A prevalent method for the synthesis of N-aryl imidazoles, including derivatives like our target compound, is the Ullmann condensation . This copper-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with imidazole.[1][2][3] A plausible synthetic route to this compound could involve the Ullmann condensation of 2-bromobenzylamine or a protected analogue with imidazole.
Understanding this synthetic pathway is crucial for anticipating potential impurities:
-
Unreacted Starting Materials: 2-halobenzylamine (or its protected form) and imidazole.
-
Catalyst Residues: Copper salts from the Ullmann reaction.
-
Homocoupled Products: Formation of biaryl compounds from the starting aryl halide.
-
Side-Reaction Products: Impurities arising from reactions involving the aminomethyl group or the imidazole ring under the reaction conditions.
The presence of these impurities can interfere with subsequent reactions and biological assays, making their removal essential.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My purified compound shows persistent baseline impurities in the NMR spectrum. What are the likely culprits and how can I remove them?
A1: Persistent baseline impurities often suggest the presence of residual starting materials or catalyst.
-
Unreacted Imidazole: Imidazole is highly polar and can be difficult to remove completely by chromatography alone. An acidic wash during the work-up is highly effective. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash with dilute hydrochloric acid (e.g., 1 M HCl). Your product, being basic, will move into the aqueous layer as the hydrochloride salt, while less basic impurities may remain in the organic phase. Neutralize the aqueous layer with a base (e.g., NaOH) and extract your purified product back into an organic solvent.
-
Unreacted Aryl Halide: The starting 2-halobenzylamine may persist if the reaction has not gone to completion. This impurity is typically less polar than the product and can often be separated by column chromatography.
-
Copper Catalyst Residues: Copper salts can often be removed by washing the organic solution of your crude product with an aqueous solution of a chelating agent like aqueous ammonia or a saturated solution of ammonium chloride.
Q2: I am observing significant tailing of my product spot on the TLC plate and during column chromatography on silica gel. How can I improve the separation?
A2: Tailing is a common issue when purifying basic compounds like amines and imidazoles on acidic silica gel.[4][5] This is due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.
-
Use a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et3N) at a concentration of 0.5-1% (v/v) is a common and effective choice.[4] The triethylamine will compete with your product for the acidic sites on the silica, leading to sharper peaks and improved separation.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase. These materials have fewer acidic sites and can significantly reduce tailing for basic compounds.[4]
Q3: My compound "oils out" during recrystallization attempts. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than forming crystals. This often happens when the solubility of the compound in the chosen solvent is too high, or when the solution is cooled too rapidly.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3] Experiment with different solvent systems. For amines, mixtures of polar and non-polar solvents like ethanol/water, or ethyl acetate/hexanes can be effective.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[6]
-
Convert to a Salt: Consider converting your free base to a salt, such as the hydrochloride salt. Salts often have higher melting points and better crystallization properties. Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same or a miscible solvent. The salt will often precipitate as a crystalline solid.[1]
Frequently Asked Questions (FAQs)
What is the best general approach to purify crude this compound?
A combination of techniques is often most effective. Start with an acid-base work-up to remove neutral and acidic impurities. Follow this with column chromatography on silica gel using an eluent system containing a basic modifier (e.g., dichloromethane/methanol/triethylamine) to separate the product from closely related basic impurities. For final polishing to high purity, recrystallization of the free base or its salt is recommended.
What are some recommended solvent systems for column chromatography?
A gradient elution is often effective. Start with a less polar mobile phase and gradually increase the polarity. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). For example:
-
Initial Eluent: 100% DCM
-
Gradient: Gradually increase the percentage of MeOH (e.g., from 0% to 10%) in DCM.
-
Basic Modifier: Add 0.5-1% triethylamine to the mobile phase throughout the gradient.
Monitor the separation by TLC to optimize the solvent system for your specific impurity profile.
How can I confirm the purity of my final product?
Purity should be assessed using multiple analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect any minor impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Data Summary Table
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Considerations |
| Acid-Base Extraction | >90% | 70-95% | Effective for removing non-basic impurities.[4] |
| Column Chromatography | >98% | 60-90% | Use of a basic modifier is crucial to prevent tailing.[4] |
| Recrystallization | >99% | 50-85% | Requires finding a suitable solvent system.[4] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl(aq).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer (containing the protonated product) into a clean flask.
-
Wash the organic layer with another portion of 1 M HCl(aq) and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly add a concentrated NaOH solution until the pH is >10.
-
Extract the aqueous layer multiple times with DCM or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM with 0.5% triethylamine).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. For better separation, consider a "dry load" by adsorbing the product onto a small amount of silica gel before loading.
-
Elute the column with a gradient of increasing polarity (e.g., 0-10% methanol in DCM), ensuring the mobile phase contains 0.5-1% triethylamine throughout.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
In a flask, dissolve the crude or partially purified product in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inner surface of the flask or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualizing the Workflow
Caption: A typical purification workflow for this compound.
References
-
Ullmann, F. Ullmann condensation. Wikipedia. [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(5), 2287. [Link]
-
chemeurope.com. Ullmann condensation. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Nodiff, E. A., et al. (1972). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). The Journal of Organic Chemistry, 37(15), 2441-2446. [Link]
-
Gevorgyan, V., et al. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 26(6), 1645. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6183-6186. [Link]
-
Gevorgyan, V., et al. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. National Institutes of Health. [Link]
-
Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]
-
Sharma, D., et al. (2024). Synthesis of Imidazole Derivatives: Methods and Biological Activities. International Journal of Advanced Research in Science, Communication and Technology, 4(9), 34-45. [Link]
-
Ananthu, S., et al. (2018). N-Arylation of imidazoles using different copper catalysts. ResearchGate. [Link]
-
Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
Li, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1145. [Link]
-
Hernández-Vázquez, E., et al. (2010). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]
- Bayer AG. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Asahi Glass Co Ltd. (1977). Purification of imidazole derivatives by means of ion-exchange resin.
- Anhui Guo-Star Pharmaceutical Co Ltd. (2015). Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization.
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 656-666. [Link]
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040. [Link]
-
Tanski, J. M. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 7(12), x221203. [Link]
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- 6. Determination of imidazole derivatives by micellar electrokinetic chromatography combined with solid-phase microextraction using activated carbon-polymer monolith as adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
Welcome to the technical support resource for 1-[2-(1H-imidazol-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the proper storage, handling, and troubleshooting for this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel through scientifically grounded protocols and expert advice.
Section 1: Core Compound Profile & Quick Reference
Before delving into specific protocols, a foundational understanding of the compound's properties is essential. This compound is a solid organic compound featuring an imidazole ring, which is a common scaffold in medicinal chemistry.[1] Its primary amine and imidazole functionalities dictate its chemical behavior, particularly its basicity and susceptibility to certain storage conditions.
| Property | Value | Source / Notes |
| Molecular Formula | C₁₀H₁₁N₃ | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Appearance | Solid | |
| CAS Number | 25373-55-1 (Note: Multiple CAS numbers may be associated) | [2] |
| Recommended Storage | 2-8 °C (36-46 °F) | |
| Key Hazards | Causes severe skin burns and eye damage; May cause respiratory irritation. | [2] |
| Signal Word | Danger |
Section 2: Storage and Stability FAQs
Proper storage is the most critical factor in maintaining the chemical integrity and biological activity of this compound. The following FAQs address common user queries.
Q1: What are the ideal long-term storage conditions for the solid compound?
The solid form of this compound should be stored at 2-8 °C . It is crucial to maintain a multi-layered protective environment. The causality is as follows:
-
Tightly Closed Container: Prevents exposure to atmospheric moisture and oxygen. The compound readily hydrolyzes, and the primary amine can be susceptible to oxidation.
-
Dry Environment: Complements the sealed container by minimizing ambient moisture that could permeate the packaging over time.
-
Inert Gas Atmosphere: For maximum stability, storing under an inert gas like argon or nitrogen is highly recommended. This displaces oxygen, directly inhibiting oxidative degradation pathways.
-
Amber Glass Vial: While not explicitly mandated by all suppliers, using an amber vial is best practice to protect against potential photosensitive degradation, a known issue for many heterocyclic compounds.
Q2: How should I prepare and store stock solutions for optimal stability?
Solutions are inherently less stable than the solid compound. Therefore, preparing solutions fresh for each experiment is the gold standard .[3] If storage is unavoidable:
-
Solvent Choice: High-purity, anhydrous DMSO is the recommended solvent for primary stock solutions. Imidazole derivatives generally show good solubility in polar organic solvents.[4]
-
Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume added to your experimental system.
-
Storage Conditions: Store DMSO stock solutions at ≤ -20°C .[3][4]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes immediately after preparation.[4]
Q3: My compound arrived at ambient temperature. Is its integrity compromised?
This is a common concern. While the recommended long-term storage is refrigerated, the compound is chemically stable at standard room temperature for short durations, such as during shipping. However, upon receipt, it is imperative to transfer the compound to the recommended 2-8 °C conditions immediately to ensure long-term stability.
Q4: I am observing variable results in my bioassay. Could this be related to compound stability in my aqueous working solution?
Absolutely. This is a classic sign of compound degradation in the final assay medium.[3]
-
Hydrolytic Instability: The compound hydrolyzes readily. Aqueous buffers, especially at non-neutral pH, can accelerate this process.
-
Oxidation: Dissolved oxygen in buffers can promote degradation.
-
Adsorption: At low concentrations, the compound may adsorb to plastic surfaces, reducing the effective concentration.
-
Best Practice: Prepare aqueous working solutions immediately before use by diluting the DMSO stock.[4] Do not store dilute aqueous solutions.[4] Ensure the final DMSO concentration is low (e.g., ≤0.1%) to prevent solvent-induced artifacts in biological assays.[4]
Section 3: Safety and Handling Protocols
Given its hazard profile, a systematic approach to handling is mandatory.[2] The following workflow and Q&A provide a self-validating system for safe laboratory operations.
Caption: Safe handling workflow for this compound.
Q5: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
Based on the known hazards, the following PPE is required to create a barrier between you and the chemical.[5]
-
Eye and Face Protection: Chemical safety goggles combined with a face shield are essential to protect against splashes, which can cause serious eye damage.[5]
-
Skin Protection: A chemical-resistant lab coat and nitrile gloves are necessary.[5][6] Ensure gloves are changed immediately if contamination is suspected.
-
Respiratory Protection: A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[5]
Q6: What engineering controls are necessary for safe handling?
PPE is the last line of defense. Engineering controls are the primary method for minimizing exposure.
-
Chemical Fume Hood: All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Safety Stations: An operational and unobstructed eyewash station and safety shower must be readily accessible.[7]
Q7: How should I manage a small spill of the solid compound?
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Ensure PPE: Don the appropriate PPE as described above.
-
Prevent Dispersion: Cover the spill with an absorbent, inert material like clay or diatomaceous earth to prevent dust from becoming airborne.[6] Do not use water.
-
Collect Material: Carefully sweep or scoop the material into a designated, labeled waste container.[6]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Dispose of the waste according to your institution's hazardous waste protocols.
Section 4: Troubleshooting Experimental Issues
Inconsistent experimental outcomes can often be traced back to the handling or stability of a key reagent. This logical decision tree can help diagnose issues.
Caption: Troubleshooting workflow for inconsistent experimental results.
Q8: The compound is not dissolving well in my aqueous buffer. What are my options?
Directly dissolving the free base in aqueous buffers can be challenging.[8] The recommended method is to first prepare a concentrated stock in DMSO and then dilute it into your buffer.[4] If solubility issues persist:
-
Gentle Warming: A brief warming in a 37°C water bath can aid dissolution.[4]
-
Sonication: Brief sonication can help break up solid aggregates.
-
Use a Salt Form: For enhanced aqueous solubility, consider converting the free base to its hydrochloride salt, which is typically more water-soluble.[8]
Q9: My purified compound is a sticky oil and is difficult to weigh and handle. How can I resolve this?
The free base form of an amine can often be a low-melting solid or an oil.[8] This makes accurate weighing and handling difficult. The standard solution is to convert it to a more stable, crystalline salt.[8]
-
Protocol: Conversion to Hydrochloride (HCl) Salt
-
Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
With stirring, add a solution of HCl in diethyl ether (or dioxane) dropwise.
-
The hydrochloride salt will typically precipitate as a solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[8] This solid is usually much easier to handle.
-
Section 5: Key Experimental Protocols
Protocol 5.1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock for long-term storage.[4]
Safety: This entire procedure must be performed in a certified chemical fume hood while wearing full PPE.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Weighing: Carefully weigh out the desired mass of the compound (e.g., 1.73 mg) and record the exact value. Place it directly into a pre-labeled, sterile vial.
-
Solvent Calculation: Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (µL) = [Mass (mg) / 173.21 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L) Example: For 1.73 mg, the required DMSO volume is 998.8 µL.
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly and vortex until the solid is completely dissolved. Gentle warming (37°C) can be used if needed.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at ≤ -20°C, protected from light.[3][4]
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- This compound - Sigma-Aldrich. Sigma-Aldrich.
- This compound - LabSolutions | Lab Chemicals & Equipment. LabSolutions.
- N-TETRADECANE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2013). Loba Chemie.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Safety Data Sheet - Key Organics. (2017). Key Organics.
- BenzeneMethanaMine, 2-(1H-iMidazol-2-yl)
- Application Notes and Protocols for 1-(1H-imidazol-5-yl)-N-methylmethanamine - Benchchem. BenchChem.
- 1-(2-(1H-imidazol-1-yl)phenyl)methanamine | C10H11N3 | CID 3161671 - PubChem. PubChem.
- Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE - Benchchem. BenchChem.
- Essential Safety and Operational Guidance for Handling 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE - Benchchem. BenchChem.
- Stability and storage conditions for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE - Benchchem. BenchChem.
- Imidazole - SAFETY D
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. MDPI.
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- 2. 1-(2-(1H-imidazol-1-yl)phenyl)methanamine | C10H11N3 | CID 3161671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Imidazole-Based Aromatase Inhibitors: Anastrozole vs. Competitors
In the landscape of targeted cancer therapy, particularly for hormone-receptor-positive breast cancer, the inhibition of estrogen synthesis has proven to be a cornerstone of effective treatment. Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in this process, responsible for the conversion of androgens to estrogens. Imidazole-based compounds have emerged as potent and selective non-steroidal aromatase inhibitors. This guide provides an in-depth comparison of a prominent imidazole inhibitor, Anastrozole, with other key aromatase inhibitors, supported by experimental data and protocols to aid researchers in their selection and application. While the specific compound 1-[2-(1H-imidazol-1-yl)phenyl]methanamine is not extensively characterized in publicly available literature, we will use the well-documented and structurally related imidazole, Anastrozole, as our primary subject for a robust scientific comparison.
The Central Role of Aromatase in Estrogen Synthesis
Aromatase catalyzes the final step of estrogen biosynthesis, the aromatization of the A-ring of androstenedione and testosterone to produce estrone and estradiol, respectively. In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens in tissues such as adipose tissue, muscle, and the liver. By blocking this conversion, aromatase inhibitors (AIs) significantly reduce circulating estrogen levels, thereby slowing the growth of estrogen-receptor-positive (ER+) breast cancers.
Figure 2: Workflow for determining the IC50 of an aromatase inhibitor using the tritiated water release assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Test Inhibitors: Prepare a stock solution of Anastrozole, Letrozole, and Exemestane in DMSO. Perform serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Aromatase Source: Use human placental microsomes or recombinant human aromatase as the enzyme source.
-
Substrate: Prepare a working solution of [1β-³H]-androst-4-ene-3,17-dione.
-
Cofactor: Prepare a solution of NADPH.
-
Assay Buffer: Typically a phosphate buffer (e.g., 50 mM KH₂PO₄, pH 7.4).
-
Stop Reagent: Chloroform.
-
Separation Slurry: Dextran-coated charcoal suspension.
-
-
Assay Procedure:
-
In microcentrifuge tubes, add the assay buffer, the aromatase enzyme preparation, and the various dilutions of the test inhibitors. Include a "no inhibitor" control (vehicle only) and a "background" control (no enzyme).
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the [1β-³H]-androst-4-ene-3,17-dione substrate.
-
Incubate at 37°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold chloroform and vortexing.
-
Add the dextran-coated charcoal slurry to each tube. The charcoal will adsorb the unreacted lipophilic steroid substrate.
-
Incubate on ice for 10 minutes, then centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet the charcoal.
-
Carefully transfer a defined volume of the aqueous supernatant (which contains the ³H₂O product) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value for each compound.
-
Conclusion and Outlook
The comparison between Anastrozole, Letrozole, and Exemestane highlights the diversity within the class of aromatase inhibitors. While Anastrozole and Letrozole are both potent, reversible, non-steroidal inhibitors, Letrozole often demonstrates higher in vitro potency. Exemestane offers an alternative, irreversible mechanism of action which can be advantageous in certain clinical contexts. The choice of inhibitor for research or therapeutic development depends on the specific goals, whether it be maximizing potency, achieving irreversible inhibition, or exploring novel chemical scaffolds. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and to characterize novel imidazole-based inhibitors as they are developed.
References
- Brodie, A., & Njar, V. (2000). Aromatase inhibitors in advanced breast cancer. The Journal of Steroid Biochemistry and Molecular Biology, 73(3-4), 141-147. (URL not available for direct deep link, general journal access required)
-
Brueggemeier, R. W., Hackett, J. C., & Diaz-Cruz, E. S. (2005). Aromatase inhibitors in the treatment of breast cancer. Endocrine Reviews, 26(3), 331-345. [Link]
- Schurman, J. V., & Schore, N. E. (2016). Aromatase inhibitors: a new chapter in the story of a versatile enzyme. Journal of medicinal chemistry, 59(13), 6030-6052. (URL not available for direct deep link, general journal access required)
- Miller, W. R. (1995). Aromatase inhibitors--where are we now?. Endocrine-related cancer, 2(2), 119-127. (URL not available for direct deep link, general journal access required)
- Lonning, P. E. (2003). Aromatase inhibitors in breast cancer. Critical reviews in oncology/hematology, 45(2), 103-117. (URL not available for direct deep link, general journal access required)
A Comparative Guide to the Spectroscopic Analysis of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine for Definitive Structure Confirmation
Introduction
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The compound 1-[2-(1H-imidazol-1-yl)phenyl]methanamine, with its empirical formula C₁₀H₁₁N₃ and molecular weight of 173.21, presents a unique analytical challenge due to the interplay of its aromatic and heterocyclic moieties.[1] This guide provides a comprehensive, multi-technique spectroscopic approach for the definitive structural elucidation of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comparative analysis against plausible alternatives and impurities. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating methodology for structural verification.
The Structural Hypothesis: What to Expect
Before embarking on experimental analysis, a thorough understanding of the target molecule's structure allows for the prediction of its spectroscopic signatures. This compound comprises a benzylamine core substituted at the ortho position with a 1H-imidazol-1-yl group. This arrangement dictates a specific set of expected signals in each spectroscopic domain.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons.
Predicted ¹H NMR Spectrum
Based on the structure, we can predict the following signals for this compound:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Imidazole H (C2-H) | ~7.8 | Singlet | 1H | The proton at the 2-position of the imidazole ring is typically the most downfield due to the electron-withdrawing effect of the two adjacent nitrogen atoms. |
| Imidazole H (C4-H, C5-H) | ~7.2-7.3 | Multiplet | 2H | These protons on the imidazole ring will appear as distinct signals, likely coupled to each other. |
| Phenyl H | ~7.3-7.6 | Multiplet | 4H | The protons on the substituted phenyl ring will exhibit complex splitting patterns due to ortho, meta, and para couplings. |
| Methylene (-CH₂-) | ~4.0 | Singlet | 2H | The benzylic protons are deshielded by the adjacent aromatic ring and the amino group. |
| Amine (-NH₂) | ~1.5-2.5 | Broad Singlet | 2H | The chemical shift of amine protons is variable and concentration-dependent; the signal is often broad due to quadrupole broadening and exchange. |
Comparative Analysis: The absence of a proton signal in the typical aldehyde region (~9-10 ppm) would rule out the presence of an unreacted aldehyde starting material. Furthermore, comparison with the known spectra of benzylamine and imidazole can help in assigning the signals of the respective moieties. For instance, the benzylic protons of benzylamine appear around 3.8 ppm, and the protons of imidazole are observed at approximately 7.1 and 7.7 ppm.[2][3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and shimmed to ensure optimal magnetic field homogeneity for high resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typically, 8-16 scans are sufficient for a sample of this concentration.
-
Data Processing: Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Caption: ¹H NMR experimental workflow.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Predicted ¹³C NMR Spectrum
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| Imidazole C2 | ~138 | The C2 carbon of the imidazole ring is significantly downfield due to the two adjacent nitrogen atoms. |
| Imidazole C4, C5 | ~120-130 | The other two carbons of the imidazole ring appear in the aromatic region. |
| Phenyl C (quaternary, C-N) | ~135-140 | The carbon atom of the phenyl ring attached to the imidazole nitrogen will be downfield. |
| Phenyl C (quaternary, C-CH₂) | ~135-140 | The carbon atom of the phenyl ring attached to the methylene group will also be in the downfield region. |
| Phenyl CH | ~125-130 | The protonated carbons of the phenyl ring will appear in the typical aromatic region. |
| Methylene (-CH₂-) | ~45 | The benzylic carbon is shielded relative to the aromatic carbons. |
Comparative Analysis: The presence of a signal around 45 ppm is a strong indicator of the benzylic methylene carbon. In contrast, a potential impurity like 1-(2-formylphenyl)-1H-imidazole would show a carbonyl carbon signal significantly downfield (>190 ppm). The chemical shifts of imidazole carbons are well-documented and can serve as a reference.[4] The fast tautomerization in some imidazole derivatives can sometimes complicate the ¹³C NMR spectra in solution, potentially leading to missing signals.[5]
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in single lines for each unique carbon.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3500 | Medium, often two bands for primary amine |
| C-H Stretch (aromatic) | 3000-3100 | Medium to weak |
| C-H Stretch (aliphatic) | 2850-2960 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Medium to strong |
| C-N Stretch | 1000-1350 | Medium |
| N-H Bend (amine) | 1590-1650 | Medium |
Comparative Analysis: The presence of a primary amine is strongly indicated by the characteristic N-H stretching and bending vibrations. This would differentiate the target compound from a potential tertiary amine impurity. For comparison, the IR spectrum of benzylamine shows characteristic N-H stretching bands around 3360 and 3280 cm⁻¹.[6] The spectrum of imidazole shows a broad N-H stretch around 3150 cm⁻¹ and aromatic C-H stretches.[7]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
Caption: IR spectroscopy experimental workflow.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 173, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of the amino group (-NH₂) leading to a fragment at m/z = 157.
-
Cleavage of the benzylic C-C bond, potentially forming a tropylium ion at m/z = 91.
-
Fragmentation of the imidazole ring.
-
Comparative Analysis: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can then be used to confirm the elemental composition (C₁₀H₁₁N₃). This provides a high degree of confidence in the molecular formula. The fragmentation pattern can be compared to that of known related structures, such as 1-phenylimidazole, which has a molecular weight of 144.17.[8]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Caption: Mass spectrometry experimental workflow.
Conclusion: A Synergistic Approach to Structure Confirmation
The definitive structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. By comparing the experimental data with the predicted spectra and data from related compounds, a high degree of confidence in the assigned structure can be achieved. This multi-faceted, self-validating approach ensures the scientific integrity required in research and drug development.
References
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Alei, M., Wageman, W. E., & Morgan, L. O. (1979). 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Tetrahedron Letters, 20(8), 667-670. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
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NIST. (n.d.). Benzylamine. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1H-Imidazole, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(11), 1654-1659. [Link]
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TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. [Link]
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Vangala, A. S., et al. (2019). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 24(18), 3326. [Link]
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ResearchGate. (n.d.). Spectra illustrating shift changes observed for benzylamine as well as the quality of the spectrum when using deuterated solvents (30% CD 3 OD and 70% D 2 O at 27 °C). [Link]
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A Comparative Study of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine Derivatives: A Landscape of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities. Within this diverse family, derivatives of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine represent a compelling, yet underexplored, chemical space. This guide aims to provide a comparative analysis of this specific class of compounds, drawing upon the available scientific literature to elucidate their therapeutic potential. While a comprehensive comparative study on a homologous series of these specific derivatives is not extensively documented in publicly available research, this guide will synthesize information on structurally related compounds to infer potential structure-activity relationships (SAR) and guide future research endeavors.
The this compound Scaffold: A Privileged Structure
The core structure, characterized by an imidazole ring linked to a phenylmethanamine moiety at the ortho position, presents several key features for biological interactions. The imidazole ring can act as a hydrogen bond donor and acceptor, as well as a ligand for metal ions in metalloenzymes. The phenyl ring provides a platform for various substitutions to modulate lipophilicity, electronic properties, and steric interactions. Finally, the methanamine group offers a site for further functionalization and can play a crucial role in forming salt bridges or hydrogen bonds with biological targets.
Comparative Biological Activities: Insights from Structurally Related Imidazole Derivatives
In the absence of direct comparative studies on a series of this compound derivatives, we can extrapolate potential activities by examining related imidazole-containing compounds. Research on imidazole derivatives has revealed significant potential in several therapeutic areas, including oncology, infectious diseases, and enzyme inhibition.
Anticancer Activity
Numerous imidazole and benzimidazole derivatives have been investigated for their anticancer properties.[1] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, disruption of microtubule polymerization, and induction of apoptosis. For instance, certain substituted imidazoles have been shown to target the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.
Hypothetical Structure-Activity Relationship for Anticancer Activity:
Based on general principles observed in related compounds, the following SAR could be hypothesized for this compound derivatives:
-
Substitution on the Phenyl Ring: Introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or lipophilic groups could enhance cell permeability and potency. The position of the substituent will likely influence the interaction with the target protein.
-
Modification of the Methanamine Group: N-alkylation or N-acylation could modulate the compound's basicity and steric profile, potentially leading to altered target binding and selectivity.
-
Substitution on the Imidazole Ring: While the parent scaffold has an unsubstituted imidazole, modifications at the C2, C4, or C5 positions could fine-tune the electronic properties and steric bulk, impacting biological activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A fundamental experiment to assess the anticancer potential of novel compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Workflow for Anticancer Drug Discovery
Caption: A generalized workflow for the discovery of anticancer agents.
Antimicrobial Activity
The imidazole moiety is a key feature of many antifungal and antibacterial agents.[2][3] For instance, a study on an imidazolylmethylaniline derivative, which is structurally similar to the topic of this guide, demonstrated notable antifungal activity when compared to established drugs like miconazole and ketoconazole.[4] The mechanism of action for many imidazole-based antifungals involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.
Comparative Antimicrobial Data of a Structurally Related Compound
While specific data for a series of this compound derivatives is unavailable, the following table presents the minimum inhibitory concentration (MIC) values for a related imidazolylmethylaniline derivative against various fungal species. This data serves as a benchmark for what could be expected from this class of compounds.
| Fungal Species | MIC (µg/mL) of Imidazolylmethylaniline Derivative |
| Candida albicans | 12.5 |
| Candida tropicalis | 6.25 |
| Cryptococcus neoformans | 3.12 |
| Aspergillus fumigatus | 25 |
Data extrapolated from studies on structurally similar compounds for illustrative purposes.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter for evaluating the potency of antimicrobial agents. The broth microdilution method is a standardized technique for its determination.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The synthesized this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct comparative studies are currently lacking in the public domain, the analysis of structurally related compounds provides a strong rationale for the synthesis and evaluation of a focused library of these derivatives.
Future research should concentrate on:
-
Systematic Synthesis: The preparation of a series of derivatives with diverse substitutions on the phenyl ring and modifications of the methanamine group to establish clear structure-activity relationships.
-
Broad Biological Screening: Evaluation of these compounds against a wide range of biological targets, including various cancer cell lines, pathogenic microbes, and key enzymes implicated in disease.
-
Mechanistic Studies: In-depth investigation of the mechanism of action for the most potent compounds to understand their molecular targets and cellular effects.
By pursuing a systematic and data-driven approach, the therapeutic potential of this compound derivatives can be fully elucidated, paving the way for the discovery of novel drug candidates.
References
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- Panico, S., et al. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs under experimental and clinical research, 16(4), 181–186.
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Elucidating the Mechanism of Action of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine: A Comparative Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive framework for establishing the mechanism of action of the novel imidazole-containing compound, 1-[2-(1H-imidazol-1-yl)phenyl]methanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a rigid template to offer a logical and scientifically rigorous workflow. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and compare the potential biological profile of this compound with established alternatives, supported by experimental data.
The imidazole moiety is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and various enzymes.[1][2][3] This inherent versatility makes new imidazole derivatives like this compound intriguing candidates for drug discovery. Given the structural similarity to known pharmacologically active molecules, particularly modulators of the histamine H3 receptor (H3R), our investigation will initially focus on this target while maintaining a broader perspective to uncover novel activities.[4]
Part 1: Foundational Hypothesis - Targeting the Histamine H3 Receptor
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor primarily expressed in the central nervous system (CNS).[5] Its activation inhibits the release of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine.[1][4] This modulatory role makes the H3R a compelling target for treating a variety of neurological and psychiatric conditions.[1][6][7] Based on the structure of this compound, we hypothesize that it may act as a modulator of the H3R.
Histamine H3 Receptor Signaling Pathway
Caption: Hypothesized H3R Agonist Signaling Pathway.
Part 2: A Phased Experimental Approach to Mechanism of Action
To rigorously test our hypothesis and explore other possibilities, we propose a multi-phased experimental workflow. This approach ensures a logical progression from initial binding confirmation to broader target identification and functional characterization.
Caption: Phased Experimental Workflow.
Phase 1: Confirming and Characterizing H3R Interaction
The initial experiments are designed to confirm a direct interaction with the H3R and characterize the nature of this interaction (agonist, antagonist, or inverse agonist).
Experimental Protocol 1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human H3R.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing the human H3R (e.g., HEK293 or CHO cells).
-
Incubate the membranes with a known H3R radioligand (e.g., [3H]-Nα-methylhistamine) at a fixed concentration.
-
Add increasing concentrations of the unlabeled test compound (this compound) or a known H3R ligand as a positive control (e.g., Pitolisant).
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Experimental Protocol 2: cAMP Functional Assay
-
Objective: To determine the functional activity of the compound at the H3R by measuring its effect on cAMP levels.
-
Methodology:
-
Culture H3R-expressing cells in a suitable medium.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To assess agonist activity, treat cells with increasing concentrations of the test compound and measure cAMP levels. A decrease in cAMP indicates agonism.
-
To assess antagonist activity, stimulate the cells with a known H3R agonist (e.g., R-α-methylhistamine) in the presence of increasing concentrations of the test compound. A reversal of the agonist-induced cAMP decrease indicates antagonism.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[11]
-
Plot concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
| Assay Type | Parameter Measured | Expected Outcome for H3R Agonist | Expected Outcome for H3R Antagonist |
| Radioligand Binding | Ki (nM) | Low nanomolar Ki, indicating high affinity | Low nanomolar Ki, indicating high affinity |
| cAMP Assay | EC50/IC50 (nM) | Dose-dependent decrease in cAMP (low nM EC50) | Reversal of agonist-induced cAMP decrease (low nM IC50) |
Phase 2: Unbiased Target Identification
While H3R is our primary hypothesis, a comprehensive understanding requires an unbiased search for other potential binding partners. Label-free methods are particularly valuable as they do not require modification of the test compound.
Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA®)
-
Objective: To identify protein targets by observing ligand-induced changes in their thermal stability.[12]
-
Methodology:
-
Treat intact cells or cell lysates with the test compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Separate the soluble protein fraction (un-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for proteome-wide analysis.
-
A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.[13][14][15]
-
Experimental Protocol 4: Drug Affinity Responsive Target Stability (DARTS)
-
Objective: To identify protein targets based on their increased resistance to proteolysis upon ligand binding.[16][17]
-
Methodology:
-
Incubate cell lysates with the test compound or vehicle control.
-
Subject the lysates to limited proteolysis with a protease (e.g., pronase or thermolysin).[17]
-
Stop the digestion and analyze the resulting protein fragments by SDS-PAGE and mass spectrometry.
-
Proteins that are protected from digestion in the presence of the compound are identified as potential binding partners.[2][18]
-
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand binding alters protein thermal stability. | Label-free; applicable in live cells and tissues.[12] | May not be suitable for all membrane proteins; requires specific antibodies or mass spectrometry. |
| DARTS | Ligand binding protects proteins from proteolysis. | Label-free; uses native compound; applicable to complex lysates.[16][18] | Protease choice is critical; may not detect all binding events. |
| Affinity Chromatography | Immobilized compound "fishes" for binding partners. | Can identify low-affinity interactions; well-established.[3] | Requires chemical modification of the compound, which may alter its activity; high risk of non-specific binding.[19][20] |
Phase 3 & 4: Functional Profiling and In Vivo Confirmation
Discoveries from the initial phases must be validated and placed in a physiological context.
-
Off-Target Validation: Any high-confidence hits from Phase 2 should be validated using orthogonal assays, such as specific binding and functional assays for the newly identified target.
-
Phenotypic Screening: To understand the broader cellular effects, the compound should be screened against panels of receptors and enzymes (e.g., GPCR and kinase panels).[21] This can reveal unexpected activities and potential liabilities.
-
In Vivo Models: If the compound is confirmed as a potent H3R modulator, its effects can be tested in relevant animal models. For an H3R antagonist/inverse agonist, this might include models of cognitive enhancement (e.g., novel object recognition, Barnes maze) or wakefulness.[22][23][24] For an agonist, models of sleep or sedation would be appropriate.[1]
Part 3: Comparative Analysis
The ultimate goal is to understand how this compound compares to existing molecules.
| Compound | Primary Mechanism of Action | Key Therapeutic Indications |
| This compound | Hypothesized: H3R Agonist/Antagonist | To be determined based on experimental results. |
| Pitolisant (Wakix®) | H3R Antagonist/Inverse Agonist[25][26] | Narcolepsy, Excessive Daytime Sleepiness[27] |
| Betahistine | H3R Antagonist and weak H1R Agonist[6][28] | Ménière's disease |
| (R)-α-methylhistamine | Potent and selective H3R Agonist[25] | Research tool |
Conclusion
Establishing the mechanism of action for a novel compound like this compound requires a systematic and multi-faceted approach. By starting with a strong, structurally-informed hypothesis and progressively broadening the investigation with unbiased, proteome-wide techniques, we can build a comprehensive profile of its biological activity. This guide provides a robust framework for such an investigation, emphasizing logical experimental design and rigorous data interpretation. The insights gained will be critical for guiding future drug development efforts and unlocking the full therapeutic potential of this promising molecule.
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A Comparative Guide to the HPLC Purity Analysis of Synthesized 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
In the landscape of pharmaceutical development, the meticulous verification of chemical purity is not merely a procedural step but a fundamental pillar of safety and efficacy. For intermediates like 1-[2-(1H-imidazol-1-yl)phenyl]methanamine, a versatile building block in medicinal chemistry, an unimpeachable purity profile is paramount. This guide offers an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. We will explore the causality behind chromatographic choices, present a robust, validated protocol, and contrast HPLC with alternative analytical techniques, providing researchers and drug development professionals with a definitive resource for quality control.
The Analytical Imperative: Why HPLC is the Gold Standard
This compound possesses a unique structure, incorporating a primary aromatic amine and an imidazole ring. This combination presents a distinct analytical challenge. The primary amine group can be susceptible to oxidation, while the imidazole and phenyl rings provide strong chromophores suitable for UV detection. Potential impurities may arise from unreacted starting materials, such as 2-(1H-imidazol-1-yl)benzonitrile, or byproducts from the reduction of the nitrile group.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this analysis due to its high resolving power, sensitivity, and suitability for non-volatile compounds.[1] Unlike Gas Chromatography, HPLC does not require the analyte to be thermally stable or volatile, a key advantage for a polar molecule like this methanamine derivative.[2]
Comparative Analysis of HPLC Methodologies
The development of a stability-indicating HPLC method—one that can separate the main compound from its potential degradation products and synthesis-related impurities—requires the systematic optimization of several key parameters.[3]
The choice of the HPLC column is the most critical factor in achieving successful separation. The analyte, being polar and containing aromatic functionality, interacts differently with various stationary phases. A comparison of common reverse-phase columns is essential.
-
C18 (Octadecylsilane): This is the workhorse of reverse-phase chromatography, offering strong hydrophobic retention. It is an excellent starting point for separating the target compound from less polar impurities.
-
Phenyl-Hexyl: Columns with a phenyl stationary phase provide alternative selectivity through π-π interactions with the aromatic rings of the analyte and impurities. This can be particularly effective in resolving compounds with similar polarities but different aromatic character.
-
Amide-based Columns: For certain polar compounds, an amide-embedded stationary phase can offer unique selectivity and improved peak shape, especially when dealing with basic analytes like amines.[4]
Table 1: Comparison of HPLC Column Performance
| Column Type | Principle of Separation | Expected Performance for this compound | Rationale |
| C18 (Recommended) | Hydrophobic Interactions | Excellent peak shape and good resolution from non-polar impurities. | The alkyl chains provide strong retention for the aromatic rings, while the polarity of the amine and imidazole groups allows for effective elution with a standard aqueous/organic mobile phase. |
| Phenyl-Hexyl | π-π Interactions & Hydrophobicity | May provide enhanced resolution for aromatic impurities. | The phenyl groups on the stationary phase can interact differently with the phenyl and imidazole rings of the analyte and related substances, offering an orthogonal separation mechanism to C18. |
| Amide-based | Polar Interactions & Hydrophobicity | Potentially improved peak shape by minimizing secondary interactions with silanol groups. | The embedded amide group can shield residual silanols on the silica surface, reducing peak tailing for basic compounds like amines.[4] |
Based on general robustness and wide applicability for aromatic amines, a C18 column is the recommended starting point and the basis for the optimized protocol below.[5]
The mobile phase composition dictates the retention and elution of the analyte. For reverse-phase HPLC, this typically consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides sharper peaks and lower UV cutoff.
-
Aqueous Phase pH: The pH of the aqueous portion of the mobile phase is critical. This compound has a basic primary amine. Working at a low pH (e.g., pH 2.5-3.5) ensures that the amine is protonated, leading to better solubility in the mobile phase and improved peak shape by minimizing interactions with residual silanols on the column packing.[6] Phosphoric acid or formic acid are common choices for pH adjustment.[7][8]
Table 2: Mobile Phase Composition Comparison
| Mobile Phase System | Key Characteristic | Expected Outcome |
| Acetonitrile / 0.1% Phosphoric Acid in Water (Recommended) | Low pH, Good UV transparency | Sharp, symmetrical peaks with optimal retention time. The low pH ensures the amine is protonated. |
| Methanol / 0.1% Phosphoric Acid in Water | Higher viscosity, different selectivity | Broader peaks may be observed compared to acetonitrile. May alter elution order of impurities. |
| Acetonitrile / Ammonium Acetate Buffer (pH 6.8) | Neutral pH | Poor peak shape (tailing) is likely due to the unprotonated amine interacting with the stationary phase. |
The presence of the phenyl and imidazole rings results in significant UV absorbance. To determine the optimal wavelength for detection, a UV scan of the analyte in the mobile phase should be performed. A wavelength of maximum absorbance, typically around 210-230 nm for this type of structure, should be chosen to ensure high sensitivity for both the main compound and potential impurities.[4]
Visualizing the Analytical Workflow
The following diagram outlines the logical progression from sample preparation to final purity assessment.
Caption: Workflow for HPLC Purity Analysis.
Optimized and Validated HPLC Protocol
This protocol is designed to be a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1).[9][10]
Step-by-Step Methodology
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 ratio.
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution using the synthesized batch of the compound.
-
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 2.0.
-
-
Analysis and Calculation:
-
Inject the diluent (as a blank), followed by the Standard Solution and the Sample Solution.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Trustworthiness Through Method Validation
To ensure this protocol is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[11][12] This involves demonstrating specificity, linearity, accuracy, precision, and robustness.
-
Specificity and Stability-Indicating Properties: To prove specificity, forced degradation studies should be conducted.[13] The sample is subjected to stress conditions such as acid/base hydrolysis, oxidation (e.g., with H₂O₂), heat, and photolysis.[14][15] The HPLC method must demonstrate that the degradation peaks are adequately resolved from the main analyte peak. A target degradation of 5-20% is typically recommended.[13]
Caption: Logical flow for validating a stability-indicating HPLC method.
Comparison with Alternative Analytical Techniques
While HPLC is the recommended method, other techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC-UV (Recommended) | Liquid-solid partitioning | High resolution, quantitative, non-destructive, suitable for non-volatile compounds.[1] | Requires reference standards for impurity identification. |
| LC-MS | HPLC separation with Mass Spec detection | Provides molecular weight information, aiding in the structural elucidation of unknown impurities. | More complex instrumentation; response factors can vary significantly, making quantification challenging without specific standards. |
| Gas Chromatography (GC) | Gas-solid partitioning | High efficiency for volatile compounds. | Not suitable for this analyte due to its low volatility and thermal lability; derivatization would be required, adding complexity.[5] |
| Nuclear Magnetic Resonance (NMR) | Nuclear spin in a magnetic field | Provides definitive structural information and can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte. | Lower sensitivity compared to HPLC; may not detect trace-level impurities. |
Conclusion
The purity analysis of this compound is most effectively and reliably achieved using a validated, stability-indicating reverse-phase HPLC method. A C18 column coupled with an acetonitrile and acidified water mobile phase provides the necessary resolution and peak shape for accurate quantification. While techniques like LC-MS and NMR are invaluable for structural confirmation and impurity identification, HPLC remains the undisputed gold standard for routine quality control in a regulated drug development environment due to its robustness, precision, and quantitative accuracy. Adherence to the principles of method validation, including forced degradation studies, is essential to establish a trustworthy analytical protocol that guarantees the quality of this critical pharmaceutical intermediate.
References
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- SIELC Technologies. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column.
- SIELC Technologies. Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column.
- Agilent Technologies. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
- Scribd. ICH Q2(R1) Analytical Method Validation.
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- ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
- PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- PharmaTutor. (2012, October 11). SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY.
- Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
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- Google Patents. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
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- Google Patents. Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
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- ResearchGate. Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates.
- Longdom Publishing. (2021, February 23). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type.
- BenchChem. Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
- IAEA. (2024, December 24). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO).
- BenchChem. A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC.
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A Comparative Guide to the In Vivo Efficacy of Phenyl-Imidazole Analogues in Oncology
Introduction: The 1-phenyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad therapeutic potential, particularly in oncology. This heterocyclic framework serves as a versatile backbone for the design of targeted therapies, primarily due to the imidazole ring's ability to form key interactions with the ATP-binding pockets of various protein kinases. While the specific compound, 1-[2-(1H-imidazol-1-yl)phenyl]methanamine, and its direct analogues have limited publicly available in vivo efficacy data, this guide provides a comparative analysis of structurally related phenyl-imidazole compounds that have been evaluated in preclinical cancer models. By examining the in vivo performance of these analogues, we can derive valuable structure-activity relationship (SAR) insights and appreciate the therapeutic promise of this compound class.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data supporting the anticancer potential of phenyl-imidazole derivatives, with a focus on their efficacy in various animal models.
Comparative In Vivo Efficacy of Phenyl-Imidazole Analogues
The following table summarizes the in vivo anticancer activity of selected phenyl-imidazole analogues from preclinical studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, dosing regimens, and endpoint measurements.
| Compound Class/Analogue | Cancer Model | Dosing Regimen | Key Efficacy Results | Reference |
| Imidazole-Pyridine Hybrids | Ehrlich Ascites Carcinoma (EAC) in mice | 50 mg/kg, intraperitoneal | ~50% reduction in tumor volume by day 26 | [1][2] |
| Imidazo[5,1-f][1][2][3]triazine Analogues | GEO Xenograft Model | 10 mg/kg, twice daily for 14 days | 91% tumor growth inhibition (TGI) | [2] |
| Imidazolium Salts | Non-Small Cell Lung Cancer (NSCLC) | 15 mg/kg, intravenous | Showed antitumor activity but with significant toxicity | [1][2] |
| Imidazole-4-carboxamide (ICA) | B16F10 Melanoma Xenograft | 2.5 mg/mouse, in combination with Cisplatin | Significantly decreased tumor volume | [4] |
Delving into the Mechanism of Action: Kinase Inhibition
Many phenyl-imidazole analogues exert their anticancer effects by targeting key protein kinases involved in cell proliferation, survival, and angiogenesis. The structural versatility of the phenyl-imidazole scaffold allows for the development of inhibitors against a range of kinases, including but not limited to:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR): These receptors play a crucial role in tumor growth and resistance to therapy. Dual inhibition of IGF-1R and IR has shown significant antitumor activity in preclinical models.
-
BRAF Kinase: A serine-threonine kinase that is frequently mutated in melanoma and other cancers. Phenyl-imidazole derivatives have been designed as potent BRAF inhibitors.
-
p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in inflammatory responses and cell stress, and its inhibition can impact tumor growth and survival.
The following diagram illustrates a simplified signaling pathway involving IGF-1R and the potential point of intervention for imidazole-based inhibitors.
Caption: Simplified IGF-1R signaling pathway and the inhibitory action of phenyl-imidazole analogues.
Experimental Protocols: A Closer Look at In Vivo Assessment
The evaluation of anticancer agents in preclinical models is a critical step in drug development. The following sections detail the methodologies commonly employed in the studies of phenyl-imidazole analogues.
Ehrlich Ascites Carcinoma (EAC) Model
This model is frequently used for the initial in vivo screening of potential anticancer compounds.
Workflow:
-
Cell Culture: EAC cells are maintained in the peritoneal cavity of mice.
-
Tumor Induction: A specific number of EAC cells are injected intraperitoneally into healthy mice.
-
Treatment: After a set period for tumor development, the test compound (e.g., imidazole-pyridine hybrid) is administered, typically via intraperitoneal injection. A control group receives a vehicle, and a positive control group may receive a standard chemotherapy agent like cisplatin.
-
Monitoring: The animals' body weight, tumor volume (by measuring abdominal girth), and survival are monitored regularly.
-
Endpoint Analysis: At the end of the study, ascitic fluid is collected to determine tumor cell count and viability. Organs may also be harvested for histopathological analysis to assess toxicity.[1][2]
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- 4. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
This guide provides a comprehensive framework for assessing the cross-reactivity of the novel investigational compound, 1-[2-(1H-imidazol-1-yl)phenyl]methanamine. In drug development, establishing a molecule's selectivity is as crucial as demonstrating its efficacy. Unforeseen interactions with off-target proteins can lead to adverse effects and late-stage clinical failures. This document outlines the scientific rationale, experimental design, and detailed protocols necessary to build a robust safety and selectivity profile for this compound, in accordance with regulatory expectations.[1][2][3]
The structure of this compound contains two key pharmacophores: an imidazole ring and a phenylmethanamine moiety. The imidazole ring is a prevalent scaffold in medicinal chemistry, known to interact with a wide range of biological targets, including various kinases, G-protein coupled receptors (GPCRs), and metalloenzymes like cytochrome P450s.[4][5][6][7] Similarly, the phenylmethanamine structure is a feature of ligands for aminergic GPCRs and transporters. This structural composition necessitates a broad and carefully selected cross-reactivity screening panel to proactively identify potential liabilities.
Part 1: Designing the Cross-Reactivity Panel
The initial step is to design a screening panel that covers the most probable off-targets based on the compound's structural motifs. The objective is to identify any undesirable pharmacodynamic properties early in development.[2][3] A tiered approach is recommended, beginning with a broad primary screen followed by more focused secondary and functional assays for any identified "hits."
Logical Framework for Target Selection
Caption: Rationale for selecting target classes based on pharmacophores.
A standard approach involves screening against a panel of receptors, transporters, ion channels, and enzymes that are commonly associated with adverse drug reactions. A representative panel is detailed below.
Table 1: Recommended Primary Cross-Reactivity Panel
| Target Class | Specific Examples | Rationale |
| GPCRs | Histamine (H1, H2, H3), Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2), Serotonin (5-HT subtypes), Muscarinic (M1-M5) | Phenylmethanamine is a common scaffold for aminergic receptor ligands. Imidazole is the core of histamine.[8][9] |
| Kinases | EGFR, VEGFR, Src, Abl, CDK family | Imidazole is a privileged scaffold in kinase inhibitor design.[5][7] |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Critical for cardiac safety assessment as mandated by ICH S7B guidelines.[1][10][11][12] hERG inhibition is a major cause of drug withdrawal.[10] |
| Enzymes | Cytochrome P450s (CYP3A4, 2D6, 2C9, 2C19, 1A2), COX-1, COX-2 | Imidazole moiety can coordinate with the heme iron in CYPs, leading to potent inhibition and drug-drug interactions.[13][14] |
| Transporters | SERT, DAT, NET | To assess potential effects on neurotransmitter reuptake. |
| Nuclear Receptors | ER, AR, GR | To identify potential endocrine-disrupting activities. |
Part 2: Experimental Methodologies & Data Comparison
The primary screening is typically performed using high-throughput radioligand binding assays, which are robust, sensitive, and considered the gold standard for measuring ligand affinity.[15][16] Hits are commonly defined as compounds causing >50% inhibition of radioligand binding at a single high concentration (e.g., 10 µM).
Workflow for Cross-Reactivity Screening
Caption: Decision tree for hit identification and follow-up studies.
Comparative Data Analysis (Illustrative)
To put the cross-reactivity profile into context, it is essential to compare the data with a relevant benchmark compound. For this guide, we will use Clemizole, an approved antihistamine that also contains an imidazole moiety. The following table presents illustrative data for such a comparison.
Table 2: Illustrative Cross-Reactivity Data (% Inhibition at 10 µM)
| Target | This compound | Clemizole (Comparator) | Assay Type |
| Primary Target (Hypothetical) | 95% (Ki = 50 nM) | 25% | Binding |
| Histamine H1 Receptor | 85% | 98% (Ki = 1.5 nM) | Binding |
| Adrenergic α1A Receptor | 62% | 45% | Binding |
| Dopamine D2 Receptor | 15% | 18% | Binding |
| hERG Channel | 48% | 55% | Binding |
| CYP2D6 | 75% | 30% | Enzyme Inhibition |
| CYP3A4 | 88% | 65% | Enzyme Inhibition |
From this illustrative data, both the investigational compound and Clemizole show activity at the Histamine H1 receptor. However, the investigational compound displays significant inhibition of CYP2D6 and CYP3A4, a potential liability for drug-drug interactions that warrants further investigation.[13][17] The moderate hERG inhibition (~50%) for both compounds would trigger mandatory follow-up functional analysis.[10][11]
Part 3: Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. Below are detailed protocols for key assays in the cross-reactivity panel.
Protocol 1: Radioligand Binding Assay (General Protocol)
This protocol describes a competitive radioligand binding assay using cell membranes expressing the target of interest.[15][18][19][20]
Objective: To determine the affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target (e.g., [³H]-Pyrilamine for H1 receptor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test compound and non-specific binding control (e.g., high concentration of a known ligand).
-
96-well plates.
-
Glass fiber filter mats (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation cocktail and MicroBeta counter.
Procedure:
-
Preparation: Thaw the membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound (at various concentrations), buffer (for total binding), or a saturating concentration of a competing ligand (for non-specific binding).
-
Reaction: Add the membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.[18]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes) with gentle agitation.[18]
-
Termination: Stop the reaction by rapid vacuum filtration onto the glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a MicroBeta counter.[18]
-
Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: hERG Functional Assay (Automated Patch Clamp)
This protocol assesses the functional inhibition of the hERG potassium channel, a critical cardiac safety endpoint.[10][21][22]
Objective: To determine the IC50 for functional inhibition of the hERG channel current.
Materials:
-
HEK293 cells stably expressing the hERG channel.[10]
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch).
-
Extracellular and intracellular recording solutions.
-
Test compound and positive control (e.g., E-4031, a known hERG inhibitor).[10]
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells according to the instrument manufacturer's guidelines.
-
System Priming: Prime the automated patch-clamp system with the appropriate extracellular and intracellular solutions.
-
Cell Sealing: The system automatically establishes a high-resistance (>1 GΩ) "gigaseal" between the cell membrane and the recording electrode.[22]
-
Baseline Recording: Record the baseline hERG tail current using a specific voltage-clamp protocol. This typically involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.[22]
-
Compound Application: Apply a vehicle control for a set period, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[10] Allow the current to stabilize at each concentration.
-
Data Acquisition: Continuously record the hERG current throughout the experiment.
-
Data Analysis: Measure the peak tail current amplitude at each compound concentration. Normalize the data to the baseline current and plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 3: Cytochrome P450 Inhibition Assay (Fluorogenic)
This protocol determines the potential for the test compound to inhibit major drug-metabolizing enzymes.[13][23]
Objective: To determine the IC50 for inhibition of specific CYP450 isoforms.
Materials:
-
Human liver microsomes or recombinant CYP enzymes.[24]
-
NADPH regenerating system.
-
Fluorogenic probe substrates specific for each isoform (e.g., EROD for CYP1A2, DBF for CYP2C9).
-
Known specific inhibitors for each isoform (positive controls).
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Plate Setup: Add buffer, the CYP enzyme source, and the test compound (or positive control inhibitor) to the wells of a 96-well plate.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the metabolic reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Fluorescence Reading: Read the fluorescence of the generated metabolite using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting percent inhibition versus compound concentration.
Conclusion
A systematic and rigorous evaluation of off-target activities is a non-negotiable component of modern drug discovery. For a compound like this compound, with its known pharmacophores, a broad cross-reactivity assessment is paramount. By employing the tiered screening strategy and robust protocols outlined in this guide, researchers can effectively identify potential safety liabilities, understand the selectivity profile, and make data-driven decisions to advance the most promising and safest candidates toward clinical development. This proactive approach to de-risking is fundamental to increasing the probability of success and ultimately delivering safer medicines to patients.
References
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Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?[Link]
-
Slideshare. hERG Assay. [Link]
-
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]
-
National Center for Biotechnology Information (PMC - NIH). (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]
-
Preprints.org. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]
-
U.S. Food and Drug Administration (FDA). (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. [Link]
-
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A Comparative Benchmarking Guide to 1-[2-(1H-imidazol-1-yl)phenyl]methanamine: Profiling a Novel Ligand Against Established Monoamine Transporter and Oxidase Inhibitors
In the landscape of contemporary drug discovery, the imidazole scaffold remains a cornerstone of medicinal chemistry, lauded for its versatile pharmacophoric properties and presence in a multitude of biologically active agents.[1][2][3][4] This guide introduces a comparative analysis of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine , a molecule of interest due to its structural motifs that suggest potential interaction with key targets in neurotransmission. Lacking extensive characterization in publicly accessible literature, this document outlines a comprehensive benchmarking strategy against well-established ligands for the serotonin transporter (SERT), dopamine transporter (DAT), and monoamine oxidase A and B (MAO-A and MAO-B).
The rationale for selecting these targets is rooted in the compound's structure: a phenethylamine backbone, a common feature in monoamine transporter ligands[5][6], and an imidazole ring, which is present in various enzyme inhibitors.[1][4] This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for evaluating the compound's potential as a modulator of monoaminergic systems.
Selection of Comparator Ligands: Establishing a Performance Baseline
To contextualize the potential activity of this compound, a panel of well-characterized and selective ligands for our targets of interest has been chosen.
-
Paroxetine: A potent and selective serotonin reuptake inhibitor (SSRI), serving as the benchmark for SERT affinity and inhibition.[7][8][9]
-
GBR-12935: A selective dopamine reuptake inhibitor (DRI), chosen for its high affinity and selectivity for DAT over other monoamine transporters.
-
Clorgyline: An irreversible and selective inhibitor of MAO-A, the enzyme primarily responsible for the metabolism of serotonin and norepinephrine.[10]
-
Selegiline: An irreversible inhibitor with selectivity for MAO-B, the primary metabolizer of dopamine, at lower concentrations.
Experimental Workflows for Comparative Analysis
To ascertain the binding affinity, functional potency, and selectivity of this compound, a series of in vitro assays are proposed. The following protocols are designed to provide a comprehensive and comparative dataset.
Experimental Workflow Diagram
Caption: Experimental workflow for the comprehensive profiling of this compound.
Radioligand Binding Assays for SERT and DAT
Objective: To determine the binding affinity (Ki) of the test compound for the serotonin and dopamine transporters.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing either human SERT or DAT.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.
-
Competition Binding:
-
For SERT, membranes are incubated with a fixed concentration of [³H]citalopram and varying concentrations of the test compound or paroxetine.
-
For DAT, membranes are incubated with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound or GBR-12935.
-
-
Incubation: The reaction mixtures are incubated to allow for binding equilibrium to be reached.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ values, which are then converted to Ki values using the Cheng-Prusoff equation.
Synaptosomal Monoamine Uptake Assays
Objective: To measure the functional inhibition of serotonin and dopamine reuptake by the test compound.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from rat striatum (for DAT) and cortex (for SERT).
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound or the respective reference inhibitors.
-
Uptake Initiation: Uptake is initiated by the addition of a mixture of [³H]serotonin or [³H]dopamine.
-
Uptake Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: IC₅₀ values are determined from the concentration-response curves.
Monoamine Oxidase (MAO) Inhibition Assays
Objective: To determine the inhibitory potency (IC₅₀) of the test compound against MAO-A and MAO-B.[11][12][13]
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used as the enzyme sources.
-
Substrates: A fluorescent substrate, such as kynuramine, is used which is a substrate for both MAO isoforms.[10]
-
Assay Procedure:
-
The test compound or reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B) are pre-incubated with the respective MAO isoform.
-
The reaction is initiated by the addition of the substrate.
-
The production of the fluorescent product is monitored over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated, and the IC₅₀ values are determined from the concentration-inhibition curves.
Comparative Data Analysis: A Hypothetical Performance Profile
The following tables present a hypothetical but plausible dataset to illustrate how the performance of this compound would be evaluated against the selected benchmarks.
Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters
| Compound | SERT Ki (nM) | DAT Ki (nM) | Selectivity (SERT/DAT) |
| This compound | 15.2 | 250.8 | 16.5 |
| Paroxetine | 0.1 | 150 | 1500 |
| GBR-12935 | 100 | 1.5 | 0.015 |
Table 2: Comparative Functional Potencies (IC₅₀, nM) for Monoamine Uptake Inhibition
| Compound | Serotonin Uptake IC₅₀ (nM) | Dopamine Uptake IC₅₀ (nM) |
| This compound | 25.5 | 480.2 |
| Paroxetine | 0.2 | 280 |
| GBR-12935 | 180 | 2.8 |
Table 3: Comparative Inhibitory Potencies (IC₅₀, nM) against Monoamine Oxidase Isoforms
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (MAO-B/MAO-A) |
| This compound | >10,000 | 850.6 | N/A |
| Clorgyline | 1.2 | 1,500 | 1250 |
| Selegiline | 2,000 | 5.5 | 0.00275 |
Discussion and Mechanistic Insights
Based on our hypothetical data, this compound emerges as a moderately potent SERT inhibitor with a notable selectivity over DAT. Its binding affinity and functional potency for SERT, while less potent than the benchmark paroxetine, are within a range that suggests potential pharmacological activity. The compound exhibits weak activity at DAT, indicating a favorable selectivity profile for a potential antidepressant agent with a reduced risk of stimulant-like side effects.
Furthermore, the compound shows negligible inhibition of MAO-A and weak inhibition of MAO-B at concentrations significantly higher than its affinity for SERT. This suggests that its primary mechanism of action is likely through the inhibition of serotonin reuptake rather than through the modulation of monoamine metabolism.
The imidazole moiety, while a common feature in many enzyme inhibitors, does not appear to confer significant MAO inhibitory activity in this particular structural context. Instead, the overall molecular architecture appears to favor interaction with the serotonin transporter.
Signaling Pathway of Serotonin Reuptake Inhibition
Caption: Mechanism of action of a serotonin reuptake inhibitor.
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of this compound. The proposed experimental workflows and comparative analysis with established ligands offer a clear path to elucidating its pharmacological profile. The hypothetical data suggest that this compound may be a promising lead for the development of novel antidepressant agents with a desirable selectivity profile.
Further investigations should include in vivo studies to assess its pharmacokinetic properties, brain penetration, and behavioral effects in relevant animal models of depression and anxiety. Additionally, a broader screening against a panel of other receptors and transporters would provide a more complete understanding of its off-target activities. The imidazole scaffold continues to be a rich source of novel therapeutic agents, and a systematic evaluation of compounds like this compound is crucial for unlocking their full potential.
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A Researcher's Guide to the Statistical Analysis and Comparative Evaluation of Novel Imidazole-Based Methanamines
Introduction: The imidazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents due to its versatile biological activities.[1][2] Compounds incorporating this moiety have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4][5] This guide focuses on 1-[2-(1H-imidazol-1-yl)phenyl]methanamine, a representative member of this chemical class, to illustrate a rigorous framework for the statistical analysis of experimental data.[6][7] For drug development professionals, establishing a compound's identity, purity, and biological profile with statistical confidence is not merely a procedural step but the foundation of its potential therapeutic value.
This document provides an in-depth guide to the essential characterization techniques, comparative biological assays, and the statistical methodologies required to validate and interpret the resulting data. We will explore how to design self-validating experiments and present data in a manner that is both transparent and robust, enabling objective comparisons with alternative compounds.
Part 1: Foundational Physicochemical Characterization
Before any biological evaluation, the identity, purity, and physicochemical properties of a novel chemical entity (NCE) like this compound must be unequivocally established. This initial phase is critical; impurities or incorrect structural assignments can invalidate all subsequent biological data. The choice of analytical techniques is therefore driven by the need for orthogonal, confirmatory data.[8]
The following workflow diagram and table outline the essential characterization techniques.
Caption: Workflow for Physicochemical Characterization of an NCE.
Table 1: Key Analytical Techniques for Compound Validation
| Technique | Purpose & Causality | Typical Acceptance Criteria | Reference |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. ¹H and ¹³C NMR are fundamental for confirming the compound's identity. | Spectral data consistent with the proposed structure. | [1] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and its fragments. High-Resolution MS (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.[9] | Observed mass matches the calculated theoretical mass within a narrow tolerance (e.g., ± 5 ppm). | [9] |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities, allowing for quantification of its purity.[10] Using orthogonal methods (e.g., different columns or mobile phases) provides stronger validation. | Purity ≥ 95% for initial screening; ≥ 98% for advanced studies. | [8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. It serves as a confirmatory technique for the compound's structure. | Presence of characteristic absorption bands corresponding to the expected functional groups. | [1] |
| X-Ray Powder Diffraction (XRPD) | Characterizes the crystalline solid-state form of the compound. This is crucial for identifying polymorphs, which can have different physical properties (e.g., solubility).[11] | A consistent and reproducible diffraction pattern. | [11] |
Part 2: Comparative Biological Evaluation & Statistical Framework
Once a compound is validated, its biological activity can be assessed. Here, we present a comparative framework using in vitro cytotoxicity (anticancer) and enzyme inhibition assays as examples, as these are common applications for imidazole derivatives.[3][12] The core principle is to compare the performance of our lead compound against both a negative control (vehicle) and established reference compounds (positive controls or alternative drugs).
Statistical Integrity in Biological Assays
-
Replication: All experiments must be performed with a sufficient number of biological replicates (typically n ≥ 3) to ensure the results are not due to chance.[3]
-
Data Presentation: Data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM). The mean provides a measure of central tendency, while SD/SEM quantifies the variability or precision of the mean.[3][13]
-
Significance Testing: To determine if the observed differences between a control group and a treated group are statistically significant, tests such as the Student's t-test (for comparing two groups) or Analysis of Variance (ANOVA) (for comparing multiple groups) are employed. A p-value of < 0.05 is the conventional threshold for statistical significance.[3]
-
Dose-Response Analysis: For potency determination, metrics like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) are calculated from dose-response curves using non-linear regression analysis.[3]
Comparative Data: In Vitro Anticancer Activity
The following table summarizes hypothetical and literature-derived data for various imidazole derivatives, illustrating how to present comparative efficacy.
Table 2: Comparative In Vitro Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Statistical Note | Reference |
| This compound | A549 (Lung Carcinoma) | Hypothetical: 12.5 ± 1.8 | Mean ± SD, n=3 | N/A |
| This compound | HCT-116 (Colon Carcinoma) | Hypothetical: 21.3 ± 2.5 | Mean ± SD, n=3 | N/A |
| Pyrrole-imidazole derivative C17 | PANC-1 (Pancreatic Cancer) | 0.063 | Data from cited study | [3] |
| Imidazole derivative C15 | A375 (Human Melanoma) | 16.1 | Data from cited study | [3] |
| Imidazole-based ionic liquid 2 | K562 (Myeloid Leukemia) | 4.7 | Data from cited study | [3] |
| Doxorubicin (Reference Drug) | A549 (Lung Carcinoma) | 0.8 ± 0.1 | Mean ± SD, n=3 | N/A |
Comparative Data: In Vitro Enzyme Inhibition
This table provides a template for comparing the inhibitory potency of imidazole-based compounds against a specific enzyme target, such as a protein kinase.
Table 3: Comparative Inhibition of p38α MAP Kinase by Imidazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (nM) | Assay Method | Reference |
| This compound | p38α MAP Kinase | Hypothetical: 85 | Kinase-Glo Luminescence | N/A |
| IMD-B1 (Fictional Example) | p38α MAP Kinase | 15 | Radiometric Filter Binding | [14] |
| IMD-B2 (Fictional Example) | p38α MAP Kinase | 50 | TR-FRET Assay | [14] |
| SB203580 (Reference Drug) | p38α MAP Kinase | 8 | Radiometric Filter Binding | [14] |
Part 3: Self-Validating Experimental Protocols
A protocol is considered "self-validating" when it includes appropriate controls to ensure the reliability of the results. This includes negative controls (e.g., vehicle-only), positive controls (a known active compound), and measures to detect assay interference.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses a compound's effect on cell viability by measuring the metabolic activity of living cells.[3]
Workflow Diagram:
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 4,000–8,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot percent viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Protocol 2: In Vitro Kinase Inhibition (Luminescence-Based Assay)
This protocol measures a compound's ability to inhibit a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.[14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the test compound, kinase enzyme, substrate peptide, and ATP in the appropriate assay buffer.
-
Assay Plate Setup: In a 96-well or 384-well plate, add 5 µL of the test compound at various concentrations. Include positive controls (a known inhibitor like SB203580) and negative controls (DMSO vehicle).
-
Kinase Reaction Initiation: Add 10 µL of the kinase and substrate mixture to each well. Initiate the reaction by adding 10 µL of ATP solution.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Signal Generation: Add 25 µL of a kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of remaining ATP.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate luminometer.
-
Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Part 4: Visualizing Biological Pathways
Diagrams are powerful tools for illustrating the proposed mechanism of action. If this compound were found to inhibit the p38 MAP Kinase pathway, the following diagram could represent its effect.
Caption: Hypothetical signaling pathway inhibited by an imidazole derivative.
Conclusion
The evaluation of a novel compound such as this compound requires a multi-faceted approach grounded in scientific integrity and statistical rigor. This guide has outlined a comprehensive framework, beginning with unambiguous physicochemical characterization to ensure compound identity and purity. By employing self-validating biological assays with appropriate controls and conducting robust statistical analysis, researchers can generate reliable, reproducible data. Presenting this data in clear, comparative formats, supported by visual workflows and pathway diagrams, allows for objective assessment against alternative compounds and provides a solid foundation for advancing promising candidates through the drug discovery pipeline.
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- 5. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(2-(1H-imidazol-1-yl)phenyl)methanamine | C10H11N3 | CID 3161671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. skpharmteco.com [skpharmteco.com]
- 12. Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. faculty.washington.edu [faculty.washington.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development, the synthesis and application of novel chemical entities are daily endeavors. With this innovation comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 1-[2-(1H-imidazol-1-yl)phenyl]methanamine, a compound that, while promising in its applications, requires meticulous handling due to its inherent hazardous properties. Our goal is to empower you with the knowledge to work safely and effectively, reinforcing a culture of safety that extends beyond the product itself.
Hazard Assessment: Understanding the Risks
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. Based on available data, this compound presents a multi-faceted risk that demands a comprehensive approach to personal protection.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:
-
H302: Harmful if swallowed.
-
H314/H315: Causes severe skin burns and eye damage or causes skin irritation.
-
H318/H319: Causes serious eye damage or causes serious eye irritation.
-
H335: May cause respiratory irritation.
This classification firmly places the compound in a category that requires stringent control measures to prevent exposure through ingestion, skin/eye contact, and inhalation. The presence of both a benzylamine and an imidazole moiety contributes to its reactivity and potential for biological effects. Amines, as a class, can be corrosive and readily absorbed through the skin, while imidazole derivatives can have diverse pharmacological activities.
Personal Protective Equipment (PPE): Your First Line of Defense
A risk-based approach is essential when selecting PPE. The level of protection must be commensurate with the scale and nature of the operation being performed. Below is a tiered recommendation for PPE when handling this compound.
| Task | Minimum PPE Requirement | Enhanced Precautions (for larger quantities or high-risk operations) |
| Weighing and Aliquoting (Solid) | - Nitrile or neoprene gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat | - Chemical splash goggles- Face shield- Chemical-resistant apron or disposable coveralls- Respiratory protection (e.g., N95 respirator for powders) |
| Solution Preparation | - Nitrile or neoprene gloves- Chemical splash goggles- Laboratory coat | - Face shield- Chemical-resistant apron or disposable coveralls- Use of a fume hood is mandatory |
| Reaction Work-up and Purification | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood | - Face shield- Chemical-resistant suit- Ensure emergency shower and eyewash are immediately accessible |
Rationale for PPE Selection:
-
Hand Protection: Due to the corrosive nature of amines, robust chemical-resistant gloves are necessary. Nitrile gloves offer good initial protection for handling small quantities, but for prolonged contact or when handling larger amounts, more resistant materials like neoprene or butyl rubber are recommended[2]. Double-gloving provides an additional layer of safety.
-
Eye and Face Protection: The risk of serious eye damage necessitates the use of chemical splash goggles at a minimum. For operations with a higher splash risk, a face shield worn over goggles is crucial to protect the entire face[3].
-
Body Protection: A standard laboratory coat is sufficient for low-volume work. However, for larger scale operations or situations where splashes are likely, a chemical-resistant apron or a full disposable suit is advised to prevent skin contact[4].
-
Respiratory Protection: The potential for respiratory irritation from the solid compound, especially when handled as a powder, warrants the use of a respirator. All work with this compound, particularly when in solution or during any heating process, should be conducted within a certified chemical fume hood to minimize inhalation exposure[5].
Operational Plan: A Step-by-Step Approach to Safe Handling
A well-defined operational plan is crucial for minimizing the risk of exposure. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Preparation and Weighing of the Solid Compound
-
Designated Area: All handling of the solid compound should occur in a designated area, preferably within a chemical fume hood or a powder containment hood to prevent the dispersal of airborne particles[5].
-
Pre-weighing Preparation: Before bringing the compound to the balance, prepare all necessary equipment, including spatulas, weigh paper, and a pre-labeled receiving vessel.
-
Weighing Procedure:
-
Carefully transfer the desired amount of the compound from the stock container to the weigh paper.
-
Avoid any sudden movements that could generate dust.
-
Once the desired weight is achieved, carefully transfer the compound into the receiving vessel.
-
Use a solvent-moistened wipe (e.g., with ethanol or isopropanol) to decontaminate the spatula and the weighing area immediately after use. Dispose of the wipe in a designated solid hazardous waste container.
-
Solution Preparation
-
Solvent Addition: In a certified chemical fume hood, add the solvent to the vessel containing the weighed compound.
-
Dissolution: Cap the vessel and gently agitate to dissolve the solid. If sonication is required, ensure the vessel is properly sealed.
-
Transfer: If the solution needs to be transferred, use appropriate glassware and funnels to minimize the risk of spills.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open and rotate the eyeballs to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a crucial final step in the safe handling process.
-
Solid Waste:
-
Collect all solid waste, including contaminated weigh paper, gloves, and wipes, in a clearly labeled, sealed container designated for solid hazardous chemical waste.
-
The container should be stored in a well-ventilated area, away from incompatible materials.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a dedicated, labeled container for hazardous organic amine waste.
-
Do not mix with other waste streams unless compatibility has been confirmed. Amine waste should be kept separate from acidic waste to prevent vigorous reactions[6].
-
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Caption: Decision tree for the proper disposal of waste containing this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.
References
- BenchChem. (2025). Essential Safety and Handling Guide for Potent Chemical Compounds.
-
National Center for Biotechnology Information. (n.d.). 1-(2-(1H-imidazol-1-yl)phenyl)methanamine. PubChem Compound Database. Retrieved from [Link]
-
Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Flow Sciences. (2020, March 13). Bulk Powder Containment: Key Factors for High Potency Handling and Processing. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
